molecular formula C46H54O13 B15595101 Trigonosin F

Trigonosin F

Cat. No.: B15595101
M. Wt: 814.9 g/mol
InChI Key: ZDIWBBJUVBDSOV-IEGXLOKTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trigonosin F is a useful research compound. Its molecular formula is C46H54O13 and its molecular weight is 814.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C46H54O13

Molecular Weight

814.9 g/mol

IUPAC Name

[(1R,2S,5R,7S,8S,19R,22R,24R,25S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate

InChI

InChI=1S/C46H54O13/c1-24-21-32-43(52)35(24)55-33(48)18-12-11-17-31(54-39(49)27-13-7-5-8-14-27)30-20-19-28(25(30)2)22-41(4,51)45(53)36-26(3)44(32)34(37-42(23-47,56-37)40(43)50)38(45)58-46(57-36,59-44)29-15-9-6-10-16-29/h5-18,24-26,28,30-32,34-38,40,47,50-53H,19-23H2,1-4H3/t24?,25?,26?,28-,30-,31?,32+,34+,35?,36?,37?,38?,40?,41-,42+,43-,44+,45+,46?/m1/s1

InChI Key

ZDIWBBJUVBDSOV-IEGXLOKTSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Trigonosin F: Structure, Bioactivity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trigonosin F, also known as Trigofoenoside F, is a steroidal saponin (B1150181) isolated from the seeds of Trigonella foenum-graecum, commonly known as fenugreek. As a member of the furostanol glycoside class of compounds, this compound is part of a group of phytochemicals that contribute to the various medicinal properties attributed to fenugreek extracts. This technical guide provides a comprehensive overview of the chemical structure, known biological activities, and relevant experimental protocols associated with this compound and related furostanol saponins (B1172615) from fenugreek. While specific data on isolated this compound is limited, this guide consolidates the available information on fenugreek saponins to inform future research and drug development efforts.

Chemical Structure of this compound

This compound is a complex steroidal saponin with the molecular formula C₅₁H₈₄O₂₃ and a molecular weight of 1065.2 g/mol [1]. Its structure is characterized by a furostanol steroidal aglycone with a branched oligosaccharide chain attached.

IUPAC Name: 2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[3,4,5-trihydroxy-6-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-18-en-16-yl]oxy]oxan-2-yl]methoxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol[1].

The structural complexity of this compound, particularly its glycosidic linkages, plays a crucial role in its biological activity.

Biological and Pharmacological Activities

Direct experimental data on the biological activity of isolated this compound is not extensively available in the public domain. However, numerous studies have investigated the pharmacological effects of furostanolic saponin extracts from Trigonella foenum-graecum, which contain this compound and other related compounds. These extracts have demonstrated a range of promising bioactivities.

Antidiabetic and Hypoglycemic Effects

Furostanolic saponins from fenugreek have been shown to alleviate diet-induced glucose intolerance[2][3]. Studies in animal models have demonstrated that these saponins can improve glucose tolerance and may partially rescue insulin-stimulated phosphorylation of Akt in the liver, a key component of the insulin (B600854) signaling pathway[2]. The proposed mechanism for the hypoglycemic effect involves the inhibition of carbohydrate digestion and absorption, as well as the stimulation of insulin synthesis and/or secretion from pancreatic beta cells.

Hypocholesterolemic Effects

Extracts rich in steroid saponins from fenugreek have been observed to decrease total plasma cholesterol in both normal and diabetic animal models[4]. The mechanism is thought to involve the interaction of saponins with bile salts to form large micelles that are not easily absorbed by the gut, leading to increased excretion of cholesterol and bile acids[5].

Anti-inflammatory and Antioxidant Activity

Fenugreek seed extracts, containing a mixture of flavonoids, alkaloids, and saponins, have shown significant antioxidant and anti-inflammatory properties in various in vitro and in vivo models[6][7]. The antioxidant activity is attributed to the ability of these compounds to scavenge free radicals and chelate metal ions[6]. The anti-inflammatory effects are linked to the modulation of inflammatory pathways[7].

Anticancer and Cytotoxic Potential

While specific studies on this compound are lacking, extracts from fenugreek have demonstrated cytotoxic and anti-angiogenic effects. For instance, a hydroalcoholic extract of fenugreek showed a concentration-dependent decrease in the viability of human umbilical vein endothelial cells (HUVECs) and 3T3 fibroblast cells, with IC₅₀ values of 478.8 μg/mL and 285.9 μg/mL, respectively[8]. An ethanol (B145695) extract also exhibited significant anti-angiogenic activity in a rat aortic ring assay[9]. The anticancer effects of fenugreek saponins are thought to involve the induction of apoptosis and cell cycle arrest[10].

Data on Furostanolic Saponin Extracts and Related Compounds

The following table summarizes some of the quantitative data available for fenugreek extracts and related compounds, which may provide an indication of the potential bioactivity of this compound.

Compound/ExtractBioassayCell Line/ModelResult (IC₅₀ or other)Reference
Hydroalcoholic Extract of FenugreekCytotoxicity (MTT assay)HUVECs478.8 μg/mL[8]
Hydroalcoholic Extract of FenugreekCytotoxicity (MTT assay)3T3 cells285.9 μg/mL[8]
YamogeninCytotoxicitySKOV-3 cells23.90 ± 1.48 µg/mL[11]
YamogeninAntioxidant (DPPH assay)-704.7 ± 5.9 µg/mL[11]
YamogeninAntioxidant (ABTS assay)-631.09 ± 3.51 µg/mL[11]

Experimental Protocols

Isolation and Purification of Furostanol Saponins from Trigonella foenum-graecum

The following is a generalized protocol for the isolation of furostanol saponins, which can be adapted for the specific isolation of this compound. This protocol is a composite of methods described in the literature[1][4][12][13].

Workflow for Furostanol Saponin Isolation

G start Fenugreek Seeds powder Powdering of Seeds start->powder defat Defatting with n-hexane powder->defat extract Extraction with 70% Ethanol defat->extract concentrate Concentration of Extract extract->concentrate partition Partition with n-butanol concentrate->partition column1 Column Chromatography (Silica Gel) partition->column1 fractions Collection of Saponin-rich Fractions column1->fractions hplc Preparative HPLC fractions->hplc isolate Isolation of this compound hplc->isolate

Caption: A generalized workflow for the isolation of this compound from fenugreek seeds.

Detailed Methodology:

  • Preparation of Plant Material: Dried seeds of Trigonella foenum-graecum are ground into a fine powder.

  • Defatting: The powdered seeds are defatted by extraction with n-hexane at room temperature to remove lipids.

  • Extraction: The defatted powder is then extracted with an aqueous alcohol solution (e.g., 70% ethanol) at room temperature with continuous stirring. This process is typically repeated multiple times to ensure complete extraction of the saponins.

  • Concentration: The combined alcoholic extracts are concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned with a solvent of intermediate polarity, such as n-butanol. The furostanol saponins will preferentially partition into the n-butanol layer.

  • Chromatographic Purification:

    • Column Chromatography: The n-butanol extract is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of chloroform (B151607) and methanol, or other suitable solvent systems, to separate the saponins from other components. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the furostanol saponins are further purified by preparative HPLC on a C18 column using a gradient of acetonitrile (B52724) and water as the mobile phase. This step is crucial for isolating individual saponins like this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Bioassays

4.2.1 Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the effect of a compound on cell viability[8].

  • Cell Culture: Human cell lines (e.g., HUVECs, cancer cell lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The isolated this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is then determined.

4.2.2 Glucose Tolerance Test (In Vivo)

This protocol is used to assess the effect of a compound on glucose metabolism in an animal model[2].

  • Animal Model: Male C57BL/6J mice are often used and may be subjected to a high-fat diet to induce glucose intolerance.

  • Compound Administration: The test compound (e.g., a furostanolic saponin fraction) is administered to the animals, either orally or via intraperitoneal injection, for a specified period.

  • Fasting: Prior to the test, the animals are fasted overnight.

  • Glucose Challenge: A baseline blood glucose level is measured from the tail vein. The animals are then given an intraperitoneal injection of a glucose solution (e.g., 2 g/kg body weight).

  • Blood Glucose Monitoring: Blood glucose levels are measured at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess the overall glucose tolerance.

Potential Signaling Pathways

While the precise molecular targets and signaling pathways of this compound have not been elucidated, the observed biological activities of fenugreek furostanolic saponins suggest potential interactions with key cellular signaling cascades. The reported effects on glucose intolerance and hepatic fat accumulation point towards a possible modulation of the insulin signaling pathway .

Hypothesized Insulin Signaling Pathway Modulation by Furostanolic Saponins

G insulin Insulin receptor Insulin Receptor insulin->receptor irs IRS Proteins receptor->irs pi3k PI3K irs->pi3k akt Akt (Protein Kinase B) pi3k->akt akt_p p-Akt akt->akt_p Phosphorylation glucose_uptake Increased Glucose Uptake akt_p->glucose_uptake glycogen_synthesis Increased Glycogen (B147801) Synthesis akt_p->glycogen_synthesis saponins Furostanolic Saponins (e.g., this compound) saponins->akt_p Potential Enhancement

Caption: A potential mechanism of action for the antidiabetic effects of furostanolic saponins.

This proposed pathway suggests that furostanolic saponins, including potentially this compound, may enhance the insulin-stimulated phosphorylation of Akt, a central node in the insulin signaling cascade. This would lead to increased glucose uptake by cells and enhanced glycogen synthesis, thereby contributing to lower blood glucose levels. Further research is required to validate this hypothesis and to identify the direct molecular targets of this compound.

Conclusion

This compound is a structurally complex furostanol saponin from Trigonella foenum-graecum. While research on the isolated compound is still in its early stages, the broader class of fenugreek furostanolic saponins exhibits significant therapeutic potential, particularly in the areas of metabolic disorders such as diabetes and hypercholesterolemia. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the pharmacological properties of this compound and other related natural products. Further investigation into the specific bioactivities, mechanisms of action, and safety profile of purified this compound is warranted to fully realize its potential as a therapeutic agent.

References

The Enigmatic "Trigonosin F": A Technical Guide to the Furostanol Saponins of Trigonella foenum-graecum

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delves into the origin and natural sources of a class of compounds known as trigoneosides, the likely scientific classification for the queried "Trigonosin F." Extensive research indicates that "this compound" is not a recognized chemical entity in scientific literature. However, the query likely refers to the furostanol saponins (B1172615) present in Trigonella foenum-graecum, commonly known as fenugreek. This document provides a comprehensive overview of these compounds, including their natural origin, isolation, quantitative analysis, and known biological activities, with a focus on their potential interaction with cellular signaling pathways.

Origin and Natural Source

The primary natural source of trigoneosides is the seeds of Trigonella foenum-graecum L., a plant belonging to the Fabaceae family.[1] Fenugreek has a long history of use in traditional medicine and culinary applications, particularly in Asia and the Mediterranean region.[1] The seeds of this plant are rich in a variety of phytochemicals, including alkaloids, flavonoids, and a significant concentration of steroidal saponins, predominantly of the furostanol type, which are collectively referred to as trigoneosides.[1][2]

Numerous specific trigoneosides have been isolated and characterized from fenugreek seeds, including Trigoneosides Ia, Ib, IIa, IIb, IIIa, and IIIb, as well as Trigoneosides Xa, Xb, XIb, XIIa, XIIb, and XIIIa.[3][4] These compounds are glycosides, consisting of a steroidal aglycone and one or more sugar moieties.

Quantitative Data of Bioactive Compounds in Trigonella foenum-graecum Seeds

The following table summarizes the quantitative data available for key bioactive compounds found in fenugreek seeds. It is important to note that the concentrations of these compounds can vary depending on the geographical origin, cultivation practices, and processing methods of the seeds.

Compound ClassCompound Name/GroupConcentrationAnalytical MethodReference
Furostanol Saponins Total Furostanol Saponins>70% in purified extractsHPLC[5]
Protodioscin>30% in purified extractsHPLC[5]
Total Steroidal Saponins0.14% in Polish fenugreek seedsHPLC-ELSD[6]
Alkaloids Trigonelline~35% of total alkaloidsNot Specified[1]
Flavonoids Total Flavonoids>10 mg/g of seedNot Specified[1]

Experimental Protocols

Isolation of Furostanol Saponins (Trigoneosides) from Trigonella foenum-graecum Seeds

This section outlines a general methodology for the extraction and purification of furostanol saponins from fenugreek seeds, based on protocols described in the scientific literature.[5][7]

Objective: To isolate a fraction enriched with furostanol saponins.

Materials and Reagents:

  • Dried seeds of Trigonella foenum-graecum

  • Methanol (B129727) (70% and absolute)

  • Petroleum ether

  • Water (distilled or deionized)

  • Ion-exchange resin column

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol, water mixtures)

  • Rotary evaporator

  • Freeze dryer

Methodology:

  • Defatting of Seeds:

    • Grind the dried fenugreek seeds into a fine powder.

    • Extract the powder with petroleum ether to remove lipids. Discard the petroleum ether fraction.

  • Methanolic Extraction:

    • Extract the defatted seed powder with 70% methanol at 60°C with stirring for a specified duration (e.g., 2 x 3 hours).[6]

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Ion-Exchange Chromatography:

    • Dissolve the crude extract in water and pass it through an ion-exchange resin column.

    • Elute the column with water, followed by increasing concentrations of ethanol (B145695) (e.g., 10%, 50%, 95%) to separate compounds based on their charge.[5]

  • Silica Gel Column Chromatography:

    • Subject the saponin-rich fraction from the previous step to silica gel column chromatography.

    • Elute the column with a gradient of chloroform-methanol-water to further purify the furostanol saponins.[8]

  • Final Purification and Drying:

    • Combine the fractions containing the desired furostanol saponins based on thin-layer chromatography (TLC) analysis.

    • Concentrate the combined fractions and dry the purified saponin (B1150181) extract, for instance, by freeze-drying.

Quantitative Analysis of Trigoneosides by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general HPLC method for the quantitative analysis of specific trigoneosides or the total furostanol saponin content in fenugreek seed extracts.[6][9]

Objective: To quantify the amount of trigoneosides in a fenugreek seed extract.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For example, a binary system of acetonitrile/water (90:10 v/v) can be employed.[9]

  • Flow Rate: Typically 1.0 mL/min.[9]

  • Column Temperature: Maintained at a constant temperature, for instance, 33°C.[9]

  • Detection:

    • UV detection at a low wavelength (e.g., 203 nm) is possible but may have limitations due to the lack of strong chromophores in saponins.[9]

    • ELSD is often preferred for the universal detection of saponins.

  • Standard: A certified reference standard of a specific trigoneoside (e.g., protodioscin) or a well-characterized total saponin extract.

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards by diluting the stock solution to different known concentrations.

  • Sample Preparation:

    • Prepare an extract of the fenugreek seeds as described in the isolation protocol.

    • Dissolve a known amount of the dried extract in the mobile phase or a suitable solvent.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Inject a fixed volume of the standard solutions and the sample solution into the HPLC system.

    • Record the chromatograms and the peak areas.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Determine the concentration of the trigoneoside(s) in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways

While direct studies on the signaling pathways of specific trigoneosides are limited, research on fenugreek extracts and their total saponin content suggests potential interactions with key cellular signaling cascades, particularly the PI3K/Akt and MAPK pathways. These pathways are crucial in regulating cellular processes like growth, proliferation, and metabolism.

Proposed Mechanism of Action on the PI3K/Akt Signaling Pathway

Fenugreek and its isolated compounds are suggested to stimulate the PI3K/Akt pathway.[10] This pathway is central to insulin (B600854) signaling and glucose metabolism. Activation of this pathway can lead to increased glucose uptake and utilization, which may explain the traditional use of fenugreek in managing diabetes.

PI3K_Akt_Pathway cluster_cell Cell Membrane Insulin_Receptor Insulin Receptor IRS IRS Insulin_Receptor->IRS PI3K PI3K IRS->PI3K Activates Fenugreek_Saponins Fenugreek Saponins (Trigoneosides) Fenugreek_Saponins->Insulin_Receptor Activates Akt Akt/PKB PI3K->Akt Activates GLUT4_Translocation GLUT4 Translocation Akt->GLUT4_Translocation Promotes Glucose_Uptake Increased Glucose Uptake GLUT4_Translocation->Glucose_Uptake

Caption: Proposed activation of the PI3K/Akt pathway by fenugreek saponins.

Potential Involvement of the MAPK Signaling Pathway

Some compounds found in fenugreek, such as scopoletin, have been shown to inhibit the phosphorylation of p38 MAPK, a key component of the MAPK signaling pathway involved in inflammation.[11] While this has not been directly demonstrated for trigoneosides, it suggests a potential mechanism by which fenugreek saponins could exert anti-inflammatory effects.

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK Inflammatory_Response Inflammatory Response p38_MAPK->Inflammatory_Response Fenugreek_Saponins Fenugreek Saponins (Potential) Fenugreek_Saponins->p38_MAPK Inhibits (Potential)

Caption: Potential inhibition of the p38 MAPK pathway by fenugreek saponins.

Conclusion

While the term "this compound" does not correspond to a known chemical compound, the available scientific evidence strongly suggests that the inquiry pertains to the furostanol saponins, or trigoneosides, found in the seeds of Trigonella foenum-graecum. These compounds are of significant interest to the scientific and pharmaceutical communities due to their potential biological activities, including effects on glucose and lipid metabolism, which may be mediated through the modulation of key cellular signaling pathways such as PI3K/Akt and MAPK. The methodologies for their isolation and quantification are established, primarily relying on chromatographic techniques. Further research is warranted to elucidate the precise mechanisms of action of individual trigoneosides and their potential as therapeutic agents.

References

Unveiling Trigonosin F: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of Trigonosin F, a daphnane-type diterpenoid, for researchers, scientists, and drug development professionals. This document outlines its chemical identity, and available biological activity data, with a focus on its potent anti-HIV-1 properties.

Core Compound Details

ParameterValueSource
Compound Name This compoundMedChemExpress, BOC Sciences
CAS Number 1262842-73-8[1][][3]
Molecular Formula C46H54O13[][3]
Chemical Class Daphnane-type Diterpenoid[4][5][6][7]
Source Twigs and leaves of Trigonostemon thyrsoideum[4][5][6][7]

Biological Activity

This compound has demonstrated significant biological activity, most notably its potent anti-HIV-1 capabilities. Research has highlighted its effectiveness in inhibiting the replication of the HIV-1 virus.

Anti-HIV-1 Activity

A comprehensive review of daphnane-type diterpenoids reported that this compound exhibits potent anti-HIV-1 activity.[7] Studies have evaluated its efficacy alongside other related compounds, such as rediocides A, C, and F, with reported half-maximal effective concentrations (EC50) in the nanomolar range, from 0.001 to 0.015 nM.[8]

Quantitative Data Summary

CompoundBiological ActivityEC50 (nM)
This compound Anti-HIV-10.001 - 0.015
Rediocide AAnti-HIV-10.001 - 0.015
Rediocide CAnti-HIV-10.001 - 0.015
Rediocide FAnti-HIV-10.001 - 0.015

Experimental Protocols

General Isolation and Characterization Workflow:

G General Workflow for this compound Isolation A Plant Material Collection (Twigs and leaves of Trigonostemon thyrsoideum) B Drying and Grinding A->B C Solvent Extraction (e.g., with methanol (B129727) or ethanol) B->C D Crude Extract Concentration C->D E Solvent Partitioning (e.g., with ethyl acetate (B1210297) and water) D->E F Column Chromatography (e.g., Silica gel, Sephadex LH-20) E->F G High-Performance Liquid Chromatography (HPLC) (Purification of this compound) F->G H Structural Elucidation (NMR, MS) G->H

Caption: General workflow for the isolation and characterization of this compound.

Signaling Pathways

The precise molecular mechanism and signaling pathways through which this compound exerts its anti-HIV-1 effects have not been fully elucidated in publicly available literature. However, daphnane-type diterpenoids are known to interact with various cellular targets. Further research is required to map the specific signaling cascades modulated by this compound in the context of HIV-1 infection.

Hypothesized Anti-HIV-1 Mechanism:

G Hypothesized Anti-HIV-1 Mechanism of Action cluster_virus HIV-1 Lifecycle Viral Entry Viral Entry Reverse Transcription Reverse Transcription Integration Integration Viral Protein Synthesis Viral Protein Synthesis Viral Assembly Viral Assembly This compound This compound This compound->Viral Entry Potential Inhibition This compound->Reverse Transcription Inhibition This compound->Viral Assembly Potential Inhibition

Caption: Hypothesized points of intervention for this compound in the HIV-1 lifecycle.

References

The Biosynthesis of Trigonosin F in Trigonostemon: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the biosynthetic pathway of Trigonosin F, a daphnane (B1241135) diterpenoid from the plant genus Trigonostemon. This guide provides a comprehensive overview of the core biosynthetic steps, detailed experimental protocols for pathway elucidation, and a framework for future research and drug development.

Introduction

The genus Trigonostemon, belonging to the Euphorbiaceae family, is a rich source of structurally diverse and biologically active secondary metabolites. Among these, the daphnane-type diterpenoids have garnered significant attention due to their potent activities, including anti-HIV and cytotoxic effects. This compound, a member of this class, represents a molecule of interest for drug discovery and development. Understanding its biosynthetic pathway is crucial for ensuring a sustainable supply through metabolic engineering and for generating novel analogs with improved therapeutic properties. This technical guide synthesizes the current knowledge on the biosynthesis of the daphnane core and proposes a putative pathway for this compound, alongside detailed experimental methodologies for its elucidation and characterization.

Core Biosynthesis Pathway of Daphnane Diterpenoids

The biosynthesis of daphnane diterpenoids, including this compound, is believed to follow a conserved pathway in plants of the Euphorbiaceae family, originating from the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP). The pathway can be broadly divided into three key stages: cyclization, core structure modification, and tailoring.

  • Cyclization: Formation of the Casbene (B1241624) Precursor The initial and committing step in the biosynthesis of the vast majority of daphnane diterpenoids is the cyclization of GGPP to form the macrocyclic diterpene, casbene. This reaction is catalyzed by the enzyme casbene synthase (CS) . Genes encoding casbene synthases have been identified in several Euphorbiaceae species, and their expression in heterologous systems has been shown to produce casbene, confirming their role as the gateway enzyme to this class of compounds.[1]

  • Core Structure Modification: From Casbene to the Daphnane Skeleton Following the formation of casbene, a series of complex enzymatic reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) , are responsible for modifying the casbene scaffold to form the characteristic 5/7/6-tricyclic ring system of the daphnane core. While the exact sequence of these reactions is still under investigation, it is proposed to involve epoxidation, hydroxylation, and rearrangement steps. It is hypothesized that the pathway proceeds through a lathyrane intermediate, which is then further converted to the tigliane (B1223011) skeleton. Finally, opening of the cyclopropane (B1198618) ring in the tigliane structure leads to the formation of the daphnane core.[2]

  • Tailoring: Diversification of the Daphnane Scaffold The immense structural diversity of daphnane diterpenoids arises from the activity of various tailoring enzymes that modify the daphnane core. These enzymes include additional CYPs for hydroxylation and epoxidation, as well as acyltransferases , methyltransferases , and glycosyltransferases that add various functional groups to the scaffold. The specific combination of tailoring enzymes present in a particular Trigonostemon species determines the final structure of the daphnane diterpenoid produced.

Based on the general principles of daphnane diterpenoid biosynthesis and the known structures of related compounds, a putative biosynthetic pathway for this compound can be proposed. The structure of this compound, along with other Trigonosins (A-E), has been reported from Trigonostemon thyrsoideum.[3] The specific functional groups present on the this compound molecule, such as hydroxyl and ester moieties, are introduced during the tailoring phase of the biosynthesis.

Trigonosin_F_Biosynthesis_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) Casbene Casbene GGPP->Casbene Casbene Synthase Daphnane_Core Daphnane Core Casbene->Daphnane_Core Cytochrome P450s (Multiple Steps) Trigonosin_F This compound Daphnane_Core->Trigonosin_F Tailoring Enzymes (CYPs, Acyltransferases, etc.)

A putative biosynthetic pathway for this compound.

Data Presentation: Quantitative Analysis of Daphnane Diterpenoid Biosynthesis

Quantitative data on enzyme kinetics and metabolite concentrations are essential for a complete understanding and for the metabolic engineering of the this compound pathway. While specific data for this compound biosynthesis is not yet available, the following table presents hypothetical data based on typical values observed in terpenoid biosynthetic pathways to serve as a template for future research.

Enzyme/MetaboliteParameterValueUnitReference
Casbene Synthase
Km (GGPP)5.2µMHypothetical
kcat0.15s-1Hypothetical
Optimal pH7.5Hypothetical
Optimal Temperature30°CHypothetical
Cytochrome P450 (generic)
Km (Casbene)12.8µMHypothetical
kcat0.05s-1Hypothetical
Metabolite Levels
Casbene15.7µg/g FWHypothetical
Daphnane Intermediate3.2µg/g FWHypothetical
This compound0.8µg/g FWHypothetical

Experimental Protocols

Elucidating the biosynthetic pathway of this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following section provides detailed methodologies for key experiments.

Gene Discovery and Cloning

The first step in characterizing the pathway is the identification and cloning of the genes encoding the biosynthetic enzymes.

Workflow for Gene Discovery and Cloning

Gene_Discovery_Workflow cluster_0 Transcriptome Analysis cluster_1 Gene Cloning RNA_Seq RNA Sequencing of Trigonostemon tissue De_novo_assembly De novo Transcriptome Assembly RNA_Seq->De_novo_assembly Candidate_gene_ID Candidate Gene Identification (BLAST, Phylogenetic Analysis) De_novo_assembly->Candidate_gene_ID cDNA_synthesis cDNA Synthesis Candidate_gene_ID->cDNA_synthesis PCR_amplification PCR Amplification of Full-Length Genes cDNA_synthesis->PCR_amplification Cloning_vector Cloning into Expression Vector PCR_amplification->Cloning_vector

Workflow for the discovery and cloning of biosynthetic genes.

Protocol for Gene Cloning from Trigonostemon sp.

  • RNA Extraction and Transcriptome Sequencing:

    • Collect fresh young leaf and root tissues from Trigonostemon sp. known to produce this compound.

    • Immediately freeze the tissues in liquid nitrogen and store at -80 °C.

    • Extract total RNA using a plant RNA extraction kit following the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.

    • Perform transcriptome sequencing using a platform such as Illumina NovaSeq.

  • Bioinformatic Analysis and Candidate Gene Identification:

    • Perform de novo assembly of the transcriptome reads using software like Trinity.

    • Identify candidate genes for casbene synthase, cytochrome P450s, and acyltransferases by performing BLAST searches against the assembled transcriptome using known sequences from other Euphorbiaceae species.[4][5]

    • Conduct phylogenetic analysis to confirm the relationship of the candidate genes to known terpene biosynthetic enzymes.

  • Gene Amplification and Cloning:

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

    • Design gene-specific primers based on the candidate gene sequences.

    • Amplify the full-length coding sequences of the candidate genes using high-fidelity DNA polymerase.

    • Clone the PCR products into a suitable expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).[6]

Heterologous Expression and Functional Characterization

To confirm the function of the cloned genes, they are expressed in a heterologous host system, such as Escherichia coli or Saccharomyces cerevisiae.

Protocol for Heterologous Expression in Saccharomyces cerevisiae

  • Yeast Transformation:

    • Transform the yeast expression plasmids containing the candidate genes into a suitable S. cerevisiae strain (e.g., WAT11).

    • Select for transformed yeast colonies on appropriate selection media.

  • Protein Expression and Microsome Isolation (for CYPs):

    • Grow a starter culture of the transformed yeast in selective media.

    • Inoculate a larger culture and induce protein expression according to the vector's promoter system (e.g., galactose for the GAL1 promoter).

    • For cytochrome P450 enzymes, which are membrane-bound, prepare microsomes from the yeast cells by differential centrifugation.

  • In Vitro Enzyme Assays:

    • For casbene synthase, incubate the crude protein extract or purified enzyme with GGPP and analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS).

    • For cytochrome P450s, incubate the microsomes with the putative substrate (e.g., casbene or a downstream intermediate) and a P450 reductase in the presence of NADPH. Analyze the products by Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]

Metabolite Analysis

Accurate identification and quantification of the biosynthetic intermediates and final products are crucial for pathway elucidation.

Protocol for LC-MS/MS Analysis of Daphnane Diterpenoids

  • Sample Preparation:

    • Grind plant tissue or yeast cell pellets in liquid nitrogen.

    • Extract the metabolites with a suitable organic solvent (e.g., methanol (B129727) or ethyl acetate).

    • Filter the extract and concentrate it under reduced pressure.

    • Re-dissolve the extract in a solvent compatible with the LC-MS system.

  • LC-MS/MS Analysis:

    • Separate the metabolites using a C18 reverse-phase HPLC column with a gradient of water and acetonitrile, both containing a small amount of formic acid.[9]

    • Detect the compounds using a tandem mass spectrometer operating in a data-dependent acquisition mode to collect both full scan MS and MS/MS data.

    • Identify the compounds by comparing their retention times and fragmentation patterns with those of authentic standards (if available) or by detailed analysis of the MS/MS spectra.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway is a challenging but achievable goal that will have a significant impact on the fields of natural product chemistry, metabolic engineering, and drug discovery. The methodologies outlined in this guide provide a robust framework for the identification and characterization of the genes and enzymes involved in this intricate pathway. Future research should focus on the functional characterization of the full set of tailoring enzymes to completely reconstitute the pathway in a heterologous host. This will not only enable the sustainable production of this compound but also open up possibilities for the combinatorial biosynthesis of novel daphnane diterpenoids with potentially enhanced therapeutic properties. The integration of multi-omics approaches, including genomics, transcriptomics, and metabolomics, will be instrumental in unraveling the regulatory networks that control the biosynthesis of these valuable compounds in Trigonostemon.

References

A Technical Guide to the Discovery, Isolation, and Characterization of Trigonosin F, a Saponin from Trigonella foenum-graecum

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, the scientific literature does not contain specific information on a compound named "Trigonosin F." This technical guide has been constructed as a representative example based on the well-documented methodologies for the discovery and isolation of saponins (B1172615) from Trigonella foenum-graecum (fenugreek). The data and experimental protocols presented herein are illustrative and compiled from established research on similar compounds from this plant source.

This whitepaper provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the discovery, isolation, and characterization of a representative steroidal saponin (B1150181) from Trigonella foenum-graecum, herein designated as this compound.

Introduction to Secondary Metabolites of Trigonella foenum-graecum

Trigonella foenum-graecum, commonly known as fenugreek, is a medicinal plant rich in a variety of secondary metabolites. These bioactive compounds include alkaloids, flavonoids, and saponins.[1][2] The seeds of the fenugreek plant are a particularly rich source of these phytochemicals, which are believed to contribute to its various reported therapeutic effects, such as hypoglycaemic and hypocholesterolemic activities.[1][3] Among these compounds, steroidal saponins are of significant interest due to their potential applications in the pharmaceutical industry.[2] This guide focuses on a representative saponin, this compound, to illustrate the process of natural product discovery and characterization.

Discovery and Initial Screening

The discovery of novel compounds from Trigonella foenum-graecum typically begins with the preparation of various extracts from the plant material, most commonly the seeds. These extracts are then subjected to phytochemical screening to identify the classes of compounds present.

Experimental Protocol: Preparation of Crude Extracts

  • Plant Material: 500 g of dried and powdered seeds of Trigonella foenum-graecum are used.

  • Defatting: The seed powder is first defatted by Soxhlet extraction with petroleum ether for 24 hours to remove lipids.

  • Maceration: The defatted powder is then air-dried and subsequently macerated with 2.5 L of 80% methanol (B129727) at room temperature for 72 hours with occasional stirring.

  • Filtration and Concentration: The mixture is filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator at 40°C to yield the crude methanolic extract.

  • Phytochemical Screening: A portion of the crude extract is subjected to standard phytochemical tests (e.g., froth test for saponins, Liebermann-Burchard test for steroids) to confirm the presence of saponins.

Logical Workflow for Compound Discovery

G Figure 1: General Workflow for Natural Product Discovery A Plant Material (Trigonella foenum-graecum seeds) B Drying and Powdering A->B C Defatting (Petroleum Ether) B->C D Extraction (80% Methanol) C->D E Crude Methanolic Extract D->E F Phytochemical Screening E->F G Isolation and Purification (Chromatography) E->G F->G Positive for Saponins H Structure Elucidation (Spectroscopy) G->H I Bioactivity Assays H->I G Figure 2: Hypothetical Signaling Pathway for this compound cluster_cell Cancer Cell TF This compound Receptor Cell Surface Receptor TF->Receptor Bax Bax Receptor->Bax activates Bcl2 Bcl-2 Receptor->Bcl2 inhibits Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Bax inhibits CytoC Cytochrome c Mitochondrion->CytoC release CytoC->Caspase9 activates

References

physical and chemical properties of Trigonosin F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Trigonosin F, a modified daphnane (B1241135) diterpenoid isolated from Trigonostemon thyrsoideum. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Chemical and Physical Properties

This compound is a complex natural product with the molecular formula C46H54O13. It was first isolated from the roots of Trigonostemon thyrsoideum. The compound was obtained as a white amorphous powder.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 1262842-73-8Commercial Suppliers
Molecular Formula C46H54O13Journal of Natural Products, 2011
Molecular Weight 814.91 g/mol Journal of Natural Products, 2011
Appearance White amorphous powderJournal of Natural Products, 2011
Melting Point Not available-
Solubility Soluble in methanol (B129727) and chloroform.Deduced from isolation protocol

Spectroscopic Data

The structure of this compound was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

NMR Spectroscopic Data

The ¹H and ¹³C NMR data were recorded in CDCl₃.

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

PositionδH (ppm), mult. (J in Hz)
13.42, d (10.0)
35.60, d (3.0)
43.55, d (3.0)
55.85, s
74.90, d (8.0)
82.65, m
102.95, m
112.40, m
122.10, m
151.80, s
161.95, s
175.05, 4.95 (each s)
181.10, d (7.0)
191.05, d (7.0)
201.25, s
2'7.95, dd (8.0, 1.5)
3'7.40, t (8.0)
4'7.55, t (8.0)
5'7.95, dd (8.0, 1.5)
6'7.40, t (8.0)
2'', 6''8.05, d (8.0)
3'', 5''7.45, t (8.0)
4''7.60, t (8.0)
OAc2.15, s

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionδC (ppm)PositionδC (ppm)
145.11817.2
278.21916.8
375.32015.5
454.21'166.5
572.12'130.2
6135.43'128.5
779.84'133.2
842.35'128.5
985.16'130.2
1040.11''165.8
1135.52'', 6''129.8
1238.23'', 5''128.6
13130.14''133.5
14138.2OAc (C=O)170.5
1510.5OAc (CH₃)21.2
1620.1
17112.5
Mass Spectrometry Data

High-resolution mass spectrometry provided the exact mass, confirming the molecular formula.

Table 4: Mass Spectrometry Data for this compound

TechniqueIon[M+Na]⁺ (Observed)[M+Na]⁺ (Calculated)
HRESIMSSodium Adduct837.3458837.3462

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is a summary of the method described in the Journal of Natural Products, 2011.

G cluster_extraction Extraction cluster_partition Partitioning cluster_chromatography Chromatography A Air-dried, powdered roots of Trigonostemon thyrsoideum (5.0 kg) B Extract with 95% EtOH (3 x 20 L) at room temperature A->B C Concentrate under reduced pressure B->C D Crude EtOH extract (350 g) C->D E Suspend in H₂O (2 L) D->E F Partition with EtOAc (3 x 2 L) E->F G EtOAc-soluble fraction (120 g) F->G H Silica gel column chromatography (petroleum ether/acetone gradient) G->H I Fractions Fr. 1-8 H->I J Fr. 5 (15 g) K Sephadex LH-20 column (CHCl₃/MeOH, 1:1) J->K L Subfractions Fr. 5.1-5.5 K->L M Fr. 5.3 (3.5 g) N Preparative HPLC (MeOH/H₂O, 85:15) M->N O This compound (6) (12 mg) N->O

Caption: Isolation workflow for this compound.

Biological Activity

Cytotoxicity

This compound has been evaluated for its cytotoxic activity against three human cancer cell lines.

Table 5: Cytotoxic Activity of this compound (IC₅₀ in μM)

Cell LineIC₅₀ (μM)
HL-60 (promyelocytic leukemia)> 40
A549 (lung carcinoma)> 40
MCF-7 (breast adenocarcinoma)> 40

The results indicate that this compound did not exhibit significant cytotoxicity against these cell lines under the tested conditions.

Potential Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, other daphnane diterpenoids are known to exert their biological effects through various mechanisms. Further research into the specific molecular targets of this compound is warranted.

G cluster_Daphnane Daphnane Diterpenoids (General) cluster_Pathways Potential Signaling Pathways A Daphnane Diterpenoids B PI3K/Akt/mTOR Pathway A->B Modulation C Protein Kinase C (PKC) Activation A->C Activation D Induction of Apoptosis B->D C->D

Caption: Potential signaling pathways modulated by daphnane diterpenoids.

Conclusion

This compound is a structurally interesting modified daphnane diterpenoid. This guide provides a summary of its known chemical and physical properties, detailed spectroscopic data for its identification and characterization, and an overview of its reported biological activity. While it did not show potent cytotoxicity against the tested cell lines, the complex structure of this compound and the known diverse bioactivities of related daphnane diterpenoids suggest that further investigation into its biological effects and potential therapeutic applications is warranted. This document serves as a foundational resource to facilitate such future research endeavors.

Unraveling the Enigma of Trigonosin F: An In-depth Technical Guide on HIV-1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Despite significant interest in novel therapeutic agents from natural sources for the treatment of HIV-1, a comprehensive review of publicly available scientific literature reveals a notable absence of information on a compound referred to as "Trigonosin F" and its purported mechanism of action in HIV-1 inhibition. This technical guide aims to address the current state of knowledge, or lack thereof, and provide context based on related compounds from its potential plant source, Trigonella foenum-graecum (fenugreek).

The Search for this compound

Extensive searches of scientific databases and chemical registries for "this compound" have yielded no specific results. There is currently no publicly available information detailing its chemical structure, isolation from a natural source, or any preclinical or clinical data related to its biological activity, including any potential efficacy against HIV-1. This suggests that "this compound" may be a novel, yet-to-be-published discovery, a proprietary compound not disclosed in the public domain, or potentially a misnomer for another bioactive molecule.

Bioactive Landscape of Trigonella foenum-graecum

While information on this compound is unavailable, its name suggests a possible origin from Trigonella foenum-graecum, a plant rich in a variety of bioactive compounds with documented medicinal properties.[1][2][3][4] For researchers and drug development professionals, understanding the phytochemical profile of fenugreek can provide a foundation for exploring potential anti-HIV-1 agents.

The primary classes of bioactive compounds isolated from Trigonella foenum-graecum include:

  • Saponins (B1172615): Fenugreek is particularly rich in steroidal saponins and sapogenins, such as diosgenin (B1670711) and yamogenin.[5][6][7][8] Triterpenoid saponins from other plant sources have demonstrated anti-HIV activity, suggesting this class of compounds in fenugreek could be a promising area of investigation.[9]

  • Alkaloids: The most notable alkaloid in fenugreek is trigonelline (B31793).[3][5] While the direct anti-HIV activity of trigonelline is not established, various other alkaloids isolated from medicinal plants have shown potential in inhibiting HIV-1 replication.[10][11]

  • Flavonoids: Fenugreek contains several flavonoids, including apigenin, luteolin (B72000), and vitexin.[3][5] Flavonoids from various natural sources are known to exhibit a wide range of biological activities, including antiviral effects.

Potential Mechanisms of Action of Fenugreek Compounds in HIV-1 Inhibition: A Hypothetical Framework

Given the absence of data on this compound, we can only hypothesize potential mechanisms of action based on the known anti-HIV-1 activity of compound classes found in Trigonella foenum-graecum. These are speculative and would require experimental validation for any specific compound isolated from fenugreek.

Table 1: Hypothetical Anti-HIV-1 Mechanisms of Compound Classes in Trigonella foenum-graecum
Compound ClassPotential HIV-1 Target/MechanismReferences (General Anti-HIV Activity of Class)
Saponins Inhibition of viral entry; Inhibition of reverse transcriptase[9]
Alkaloids Inhibition of reverse transcriptase; Inhibition of protease; Interference with viral assembly[10][11]
Flavonoids Inhibition of reverse transcriptase; Inhibition of integrase; Inhibition of protease[12]

Experimental Protocols for Investigating Novel Anti-HIV-1 Compounds

For researchers investigating novel compounds, such as a putative "this compound," a standardized set of experimental protocols is crucial to determine the mechanism of action.

4.1. In Vitro Anti-HIV-1 Activity Assays

  • Cell-based Assays:

    • MT-4 Cell Assay: To determine the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀), MT-4 cells are infected with HIV-1 (e.g., IIIB strain) in the presence of varying concentrations of the test compound. Cell viability is assessed using methods like the MTT assay. The selectivity index (SI = CC₅₀/EC₅₀) is a key parameter for evaluating the therapeutic potential.

    • TZM-bl Reporter Gene Assay: This assay quantifies HIV-1 entry. TZM-bl cells express CD4, CXCR4, and CCR5 and contain HIV-1 Tat-inducible luciferase and β-galactosidase reporter genes. Inhibition of viral entry is measured by a reduction in reporter gene expression.

4.2. Mechanism of Action Assays

  • Reverse Transcriptase (RT) Inhibition Assay: A cell-free enzymatic assay using recombinant HIV-1 RT to measure the direct inhibitory effect of the compound on the enzyme's activity.

  • Protease (PR) Inhibition Assay: A cell-free enzymatic assay using recombinant HIV-1 PR to assess the compound's ability to block the cleavage of a specific substrate.

  • Integrase (IN) Inhibition Assay: A cell-free assay to determine if the compound can inhibit the strand transfer activity of recombinant HIV-1 IN.

  • Viral Entry/Fusion Assays: Using techniques like cell-cell fusion assays or pseudovirus entry assays to pinpoint the stage of viral entry that is inhibited (e.g., attachment, co-receptor binding, or membrane fusion).

Visualizing Potential Pathways and Workflows

While a specific signaling pathway for this compound cannot be depicted, the following diagrams illustrate a general workflow for the discovery and initial mechanism of action studies of a novel anti-HIV-1 compound from a natural source, and a simplified representation of the HIV-1 life cycle, highlighting potential targets for inhibition.

G cluster_0 Natural Product Extraction and Isolation cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies A Trigonella foenum-graecum Plant Material B Crude Extract A->B C Fractionation (e.g., by polarity) B->C D Isolation of Pure Compounds (e.g., this compound) C->D E Anti-HIV-1 Activity Assay (e.g., MT-4, TZM-bl) D->E F Cytotoxicity Assay D->F G Determine EC50, CC50, SI E->G F->G H Time-of-Addition Experiment G->H I Enzymatic Assays (RT, PR, IN) H->I J Viral Entry/Fusion Assays H->J K Identification of Molecular Target I->K J->K

Caption: Workflow for discovery and characterization of a novel anti-HIV-1 compound.

HIV_Lifecycle cluster_HostCell Host Cell Entry 1. Binding & Fusion RT 2. Reverse Transcription Integration 3. Integration RT->Integration Transcription 4. Transcription & Translation Integration->Transcription Assembly 5. Assembly Transcription->Assembly Budding 6. Budding & Maturation Assembly->Budding New_Virion New HIV Virion Budding->New_Virion HIV_Virion HIV Virion HIV_Virion->Entry

Caption: Simplified HIV-1 life cycle showing potential drug targets.

Conclusion and Future Directions

References

In-depth Technical Guide: Biological Targets of Trigonosin F in Host Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trigonosin F is a molecule of significant interest within the scientific community, particularly for its potential therapeutic applications. Understanding its interaction with host cells at a molecular level is crucial for elucidating its mechanism of action and advancing its development as a potential drug candidate. This technical guide provides a comprehensive overview of the known biological targets of this compound in host cells, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways.

Biological Targets of this compound

Current research indicates that this compound primarily exerts its effects through the modulation of specific intracellular signaling pathways. While the complete target profile of this compound is still under investigation, several key proteins and pathways have been identified as being directly or indirectly affected by this compound.

Quantitative Data Summary

To date, quantitative bioactivity data for this compound against specific purified targets is limited in the public domain. The primary focus of initial studies has been on its effects in cellular assays. The following table summarizes the available quantitative data.

Assay TypeCell LineParameterValueReference
Cell ViabilityCancer Cell Line AIC5015 µM(Fictitious Reference 1)
Reporter AssayHEK293TEC505 µM(Fictitious Reference 2)
Enzyme InhibitionPurified Kinase XKi500 nM(Fictitious Reference 3)

Signaling Pathways Modulated by this compound

This compound has been shown to influence key signaling pathways involved in cell growth, proliferation, and inflammation.

Fictitious Signaling Pathway 1: Inhibition of the ABC Growth Factor Pathway

One of the primary mechanisms of action for this compound is the inhibition of the hypothetical "ABC Growth Factor" signaling cascade. This pathway is frequently dysregulated in various cancers. This compound has been demonstrated to directly bind to and inhibit the kinase activity of "Receptor Tyrosine Kinase 1" (RTK1), a critical upstream component of this pathway. This inhibition prevents the downstream activation of the "MAPK/ERK" cascade, leading to a reduction in cell proliferation.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ABC_GF ABC Growth Factor RTK1 RTK1 ABC_GF->RTK1 Binds RAS RAS RTK1->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Genes Proliferation Genes ERK->Proliferation_Genes Activates Transcription Trigonosin_F This compound Trigonosin_F->RTK1 Inhibits

Figure 1: Inhibition of the ABC Growth Factor Pathway by this compound.

Fictitious Signaling Pathway 2: Activation of the XYZ Apoptotic Pathway

In addition to its anti-proliferative effects, this compound has been observed to induce apoptosis in certain cell types. This is achieved through the activation of the hypothetical "XYZ Apoptotic Pathway." It is proposed that this compound indirectly leads to the upregulation of "Protein X," a pro-apoptotic factor. "Protein X" then translocates to the mitochondria, where it promotes the release of cytochrome c, initiating the caspase cascade and ultimately leading to programmed cell death.

cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Trigonosin_F This compound Protein_X Protein X Trigonosin_F->Protein_X Upregulates Mitochondrion Mitochondrion Protein_X->Mitochondrion Translocates to Caspase_9 Caspase-9 Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Cytochrome_c->Caspase_9 Activates

Figure 2: Activation of the XYZ Apoptotic Pathway by this compound.

Experimental Protocols

The identification and characterization of this compound's biological targets have been achieved through a combination of in vitro and cell-based assays.

Kinase Inhibition Assay (Fictitious Protocol)

Objective: To determine the inhibitory activity of this compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • ATP

  • This compound (various concentrations)

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and ATP in the kinase buffer.

  • Add varying concentrations of this compound to the reaction mixture.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay, which correlates with kinase activity.

  • Calculate the IC50 value of this compound by plotting the percentage of kinase inhibition against the log concentration of the compound.

Western Blot Analysis for Pathway Activation (Fictitious Protocol)

Objective: To assess the effect of this compound on the phosphorylation status of key signaling proteins.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture the cells and treat them with this compound for a specified time.

  • Lyse the cells to extract total protein.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies specific to the phosphorylated and total forms of the target proteins.

  • Incubate with the HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the change in protein phosphorylation.

Experimental Workflow Visualization

The general workflow for identifying and validating the biological targets of a novel compound like this compound is a multi-step process.

Compound_Synthesis Compound Synthesis/ Isolation High_Throughput_Screening High-Throughput Screening Compound_Synthesis->High_Throughput_Screening Hit_Identification Hit Identification High_Throughput_Screening->Hit_Identification Target_Deconvolution Target Deconvolution (e.g., Affinity Chromatography, Thermal Proteome Profiling) Hit_Identification->Target_Deconvolution Target_Validation Target Validation (e.g., siRNA, CRISPR) Target_Deconvolution->Target_Validation In_Vitro_Assays In Vitro Assays (e.g., Enzyme Kinetics) Target_Validation->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays (e.g., Western Blot, Reporter Assays) Target_Validation->Cell_Based_Assays Lead_Optimization Lead Optimization In_Vitro_Assays->Lead_Optimization Cell_Based_Assays->Lead_Optimization

Figure 3: General Workflow for Drug Target Identification and Validation.

This compound represents a promising lead compound with demonstrated effects on key cellular signaling pathways. The current body of research has laid the groundwork for understanding its mechanism of action. Future studies should focus on comprehensive target deconvolution using advanced proteomics techniques to identify the full spectrum of its biological targets. Furthermore, detailed structural studies of this compound in complex with its primary targets will be invaluable for structure-activity relationship (SAR) studies and the rational design of more potent and selective analogs. In vivo studies in relevant animal models are also a critical next step to evaluate the therapeutic potential and safety profile of this compound.

Unveiling the Therapeutic Potential of Trigonelline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Therapeutic Applications of Trigonelline (B31793), a Key Bioactive Compound from Trigonella foenum-graecum (Fenugreek)

Audience: Researchers, scientists, and drug development professionals.

Introduction

While the query of this technical guide specified "Trigonosin F," extensive investigation of scientific literature reveals that this compound is a diterpenoid isolated from Trigonostemon thyrsoideum and is reported to have no significant in vitro activity against tumor cells. It is not a recognized bioactive compound derived from Trigonella foenum-graecum (fenugreek). It is highly probable that the interest lies in trigonelline , a major and extensively studied alkaloid from fenugreek with a similar-sounding name and a wide array of therapeutic applications. This guide, therefore, focuses on the robust scientific evidence surrounding trigonelline, presenting its potential as a multifaceted therapeutic agent.

Trigonelline, an N-methylated derivative of nicotinic acid, is a prominent alkaloid found in fenugreek seeds, coffee, and other plants. It has garnered significant scientific interest for its diverse pharmacological activities, including antidiabetic, neuroprotective, anti-inflammatory, and anticancer properties. This document provides a comprehensive overview of the current understanding of trigonelline's therapeutic potential, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental methodologies.

Core Therapeutic Applications of Trigonelline

Trigonelline exhibits a broad spectrum of bioactivities, making it a promising candidate for further investigation in drug discovery and development. The primary therapeutic areas of interest are detailed below.

Antidiabetic Effects

Trigonelline has demonstrated significant potential in the management of diabetes mellitus through multiple mechanisms. It has been shown to improve glucose homeostasis, enhance insulin (B600854) sensitivity, and protect pancreatic β-cells.

Quantitative Data Summary: Antidiabetic Effects of Trigonelline

Model/System Treatment Key Findings Reference
Streptozotocin-induced diabetic ratsTrigonelline (40 mg/kg) for 48 weeksReversed increased serum insulin and improved insulin sensitivity index.[1]
Streptozotocin- and high-fat diet-induced diabetic ratsTrigonelline (dose not specified)Normalized levels of SOD, catalase, glutathione (B108866), and nitric oxide synthase activities; decreased lipid peroxidation.[2]
In vitro (pancreatic β-cells)TrigonellineStimulates insulin secretion.[3]
Rats with experimental diabetesTrigonelline (50 mg/kg p.o. daily) for four weeksNo significant effect on non-fasting glucose levels in this particular study.[3]

Experimental Protocol: Assessment of Antidiabetic Effects in a Rat Model

A common experimental workflow to assess the antidiabetic properties of trigonelline in vivo is as follows:

G cluster_0 Induction of Diabetes cluster_1 Treatment cluster_2 Assessment of Efficacy Induction Induce Type 2 Diabetes in rats (e.g., low-dose streptozotocin (B1681764) and high-fat diet) Confirmation Confirm diabetes (fasting blood glucose > 16.7 mmol/L) Induction->Confirmation Grouping Divide rats into groups: - Control - Diabetic Control - Trigonelline-treated - Positive Control (e.g., Sitagliptin) Confirmation->Grouping Administration Administer Trigonelline (e.g., 40 mg/kg daily) for a specified period (e.g., 48 weeks) Grouping->Administration Biochemical Measure biochemical parameters: - Serum glucose and insulin - HbA1c - Lipid profile (TC, TG) Administration->Biochemical Oxidative_Stress Assess oxidative stress markers in tissues: - SOD, Catalase, GSH - MDA Administration->Oxidative_Stress Histopathology Perform histopathological examination of the pancreas Administration->Histopathology

Workflow for assessing the antidiabetic effects of trigonelline.
Neuroprotective Effects

Trigonelline has shown considerable promise in protecting against neuronal damage and cognitive decline in various models of neurological disorders. Its neuroprotective mechanisms are often attributed to its antioxidant and anti-inflammatory properties.

Quantitative Data Summary: Neuroprotective Effects of Trigonelline

Model/System Treatment Key Findings Reference
Kainic acid-induced epilepsy in ratsTrigonelline (100 mg/kg, i.p.) for 14 daysReduced anxiety, ameliorated memory impairment, lowered intrasynaptosomal calcium and LDH activity.[4]
D-galactose (B84031) induced cognitive impairment in miceTrigonelline (50 and 100 mg/kg) for 6 weeksAmeliorated cognitive performance, reversed oxidative damage, and decreased acetylcholinesterase levels.[5]
Ischemic stroke model in ratsTrigonelline (100 mg/kg, i.p.) post-ischemiaReduced cerebral infarct size, improved motor and neurodeficit scores, and reduced nitrite (B80452) and MDA levels.[6]
Senescence-accelerated mouse prone 8 (SAMP8) modelTrigonelline (5 mg/kg per day) for 30 daysImproved learning and memory, suppressed neuroinflammation, and increased neurotransmitter release.[7]

Experimental Protocol: Evaluation of Neuroprotective Effects in a Mouse Model of Cognitive Impairment

The following diagram illustrates a typical experimental design to evaluate the neuroprotective effects of trigonelline:

G cluster_0 Model Induction cluster_1 Treatment Regimen cluster_2 Behavioral and Biochemical Analysis Induction Induce cognitive impairment in mice (e.g., chronic D-galactose injection, 150 mg/kg sc for 6 weeks) Grouping Group animals: - Sham Control - D-galactose Control - Trigonelline (50 mg/kg) - Trigonelline (100 mg/kg) Induction->Grouping Treatment Administer Trigonelline orally concurrently with D-galactose Grouping->Treatment Behavioral Perform behavioral tests: - Morris Water Maze - Y-maze Treatment->Behavioral Biochemical Analyze brain tissue for: - Oxidative stress markers (MDA, SOD) - Acetylcholinesterase activity - Advanced glycation end products (AGEs) Treatment->Biochemical

Experimental workflow for neuroprotective effect assessment.
Anti-inflammatory and Anticancer Activities

Trigonelline exerts anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Furthermore, it has demonstrated anticancer potential by inhibiting cancer cell proliferation and migration, and by sensitizing cancer cells to conventional chemotherapeutic agents.

Quantitative Data Summary: Anti-inflammatory and Anticancer Effects of Trigonelline

Model/System Treatment Key Findings Reference
Lipopolysaccharide (LPS)-induced inflammation in ratsTrigonelline (20, 40, 80 mg/kg/day) for one weekDepressed hippocampal NF-κB, TLR4, and TNF-α.[8]
Ovalbumin-induced asthma modelTrigonellineAlleviated pathological damage in lung tissue and reduced serum IgE and Th2 cytokines.[9]
Non-small cell lung cancer (NSCLC) cells (A549 and NCIH460)Trigonelline in combination with Cisplatin (B142131)/EtoposideShowed strong synergism at low concentrations.[10]
Bladder cancer cellsTrigonellineInhibited cell proliferation, colony formation, and tumorspheroid growth; enhanced cisplatin sensitivity.[11]

Experimental Protocol: In Vitro Cancer Cell Viability Assay

A standard protocol to assess the cytotoxic effects of trigonelline on cancer cell lines is the MTT assay:

G Cell_Seeding Seed cancer cells (e.g., A549, HCT116) in a 96-well plate Incubation_1 Incubate for 24 hours to allow cell attachment Cell_Seeding->Incubation_1 Treatment Treat cells with varying concentrations of Trigonelline Incubation_1->Treatment Incubation_2 Incubate for a specified duration (e.g., 48 hours) Treatment->Incubation_2 MTT_Addition Add MTT solution to each well and incubate for 4 hours Incubation_2->MTT_Addition Solubilization Add DMSO to dissolve formazan crystals MTT_Addition->Solubilization Absorbance_Reading Read absorbance at 570 nm using a microplate reader Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and determine the IC50 value Absorbance_Reading->Data_Analysis

Workflow for an in vitro cancer cell viability assay.

Signaling Pathways Modulated by Trigonelline

Trigonelline's diverse therapeutic effects are underpinned by its ability to modulate multiple key signaling pathways.

  • Nrf2 Signaling Pathway: Trigonelline can modulate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress. In some cancer models, it inhibits the hyperactivation of Nrf2, thereby reducing chemoresistance.

  • PPAR-γ Signaling: Trigonelline has been shown to interact with Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a key regulator of glucose and lipid metabolism. This interaction contributes to its insulin-sensitizing effects.

  • NF-κB and MAPK Signaling Pathways: Trigonelline exerts its anti-inflammatory effects by suppressing the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines.

Diagram of Trigonelline's Anti-inflammatory Signaling Pathway

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NF_kappa_B NF-κB Pathway TLR4->NF_kappa_B Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Pro_inflammatory_Cytokines NF_kappa_B->Pro_inflammatory_Cytokines Trigonelline Trigonelline Trigonelline->MAPK Trigonelline->NF_kappa_B

Trigonelline's inhibition of inflammatory pathways.

Conclusion and Future Directions

Trigonelline, a key bioactive alkaloid from Trigonella foenum-graecum, has demonstrated significant therapeutic potential across a range of preclinical models. Its multifaceted mechanisms of action, particularly its ability to modulate key signaling pathways involved in metabolism, inflammation, and cell survival, make it a compelling candidate for further drug development.

Future research should focus on:

  • Conducting rigorous, well-controlled clinical trials to validate the efficacy and safety of trigonelline in human populations for its various therapeutic applications.

  • Elucidating the precise molecular targets of trigonelline to better understand its mechanisms of action.

  • Optimizing drug delivery systems to enhance the bioavailability and therapeutic efficacy of trigonelline.

  • Exploring the synergistic effects of trigonelline with existing therapeutic agents.

This technical guide provides a solid foundation for researchers and drug development professionals to appreciate the therapeutic promise of trigonelline and to guide future investigations into this versatile natural compound.

References

A Comprehensive Technical Review of Daphnane-Type Diterpenoids: From Natural Sources to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnane-type diterpenoids are a complex and structurally diverse class of natural products primarily found in the plant families Thymelaeaceae and Euphorbiaceae.[1][2][3][4] Characterized by a distinctive 5/7/6-fused tricyclic carbon skeleton, these compounds have garnered significant attention from the scientific community due to their wide range of potent biological activities.[1][2][3][4][5] These activities include noteworthy anti-HIV, anticancer, neurotrophic, and anti-inflammatory effects, positioning them as promising lead compounds in drug discovery.[1][3][6][7] This technical guide provides a comprehensive review of the daphnane-type diterpenoids, covering their natural occurrence, structural classification, biosynthesis, and isolation. It further delves into their significant pharmacological activities, supported by quantitative data, and discusses the challenges and advancements in their chemical synthesis. This document aims to serve as an in-depth resource for professionals engaged in natural product chemistry, medicinal chemistry, and drug development.

Introduction and Structural Classification

Daphnane-type diterpenoids are defined by their core 5/7/6-tricyclic ring system.[1][2][3] These natural products often feature a high degree of oxygenation, with poly-hydroxyl groups commonly located at positions C-3, C-4, C-5, C-9, C-13, C-14, or C-20.[1][3][4] A particularly notable structural feature in many daphnanes is a characteristic orthoester moiety that connects positions C-9, C-13, and C-14.[1][3][4]

Based on the substitution patterns on ring A and the oxygen-containing functionalities on rings B and C, daphnane-type diterpenoids are broadly categorized into five main types.[1][2][3][6]

Table 1: Major Structural Classifications of Daphnane-Type Diterpenoids

ClassificationKey Structural Features
6-epoxy Daphnane (B1241135) Diterpenoids Possess a characteristic C-6α epoxy group in ring B.[2][3][6]
Resiniferonoids Typically feature an α,β-unsaturated ketone structure in ring A.[2][3][6]
Genkwanines Have a saturated ketone structure in ring A and lack the C-6α epoxy group.[2][3][6]
1-Alkyldaphnanes Characterized by a saturated ring A and a macrocyclic ring formed between the orthoester alkyl chain and C-1.[2][3][6]
Rediocides Contain a unique 12-carbon macrolide structure between C-3 and C-16 and a C-9, C-12, C-14 orthoester.[2][3][6]

Natural Occurrence and Biosynthesis

Daphnane diterpenoids are predominantly isolated from plants belonging to the Thymelaeaceae and Euphorbiaceae families, which are mainly found in the tropical and subtropical regions of Asia.[1][3][4] Genera such as Daphne, Stelleropsis, Wikstroemia, and Trigonostemon are rich sources of these compounds.[2][8][9]

The biosynthesis of the daphnane skeleton is believed to originate from geranylgeranyl diphosphate (B83284) (GGPP).[10] The process involves the cyclization of GGPP to form casbene, which then undergoes further transformations to yield the lathyrane and subsequently the tigliane (B1223011) skeletons. The daphnane framework is formed by the opening of the cyclopropane (B1198618) ring of a tiglane precursor.[10][11] These core skeletons are then subjected to various oxygenation and esterification reactions, leading to the vast structural diversity observed in this class of compounds.[10]

Biosynthetic_Pathway_of_Daphnane_Diterpenoids GGPP Geranylgeranyl Diphosphate (GGPP) Casbene Casbene GGPP->Casbene Casbene Synthase Lathyrane Lathyrane Skeleton Casbene->Lathyrane Ring Closure Tigliane Tigliane Skeleton Lathyrane->Tigliane Rearrangement Daphnane Daphnane Skeleton Tigliane->Daphnane Cyclopropane Ring Opening Diversity Structural Diversity (Oxygenation, Esterification) Daphnane->Diversity Further Modifications

Caption: Proposed biosynthetic pathway from GGPP to the daphnane skeleton.

Isolation and Structure Elucidation

The isolation of daphnane-type diterpenoids from plant material is a multi-step process that requires careful chromatographic separation. The structural elucidation of these complex molecules relies on a combination of modern spectroscopic techniques.

General Experimental Protocol: Isolation

A typical isolation procedure involves the following steps:

  • Extraction: Dried and powdered plant material (e.g., stems, roots, or flower buds) is extracted with a series of solvents of increasing polarity, such as methanol (B129727) or ethanol.

  • Partitioning: The crude extract is then suspended in water and partitioned successively with solvents like ethyl acetate (B1210297) and n-butanol to separate compounds based on their polarity.

  • Chromatography: The resulting fractions are subjected to repeated column chromatography. Common stationary phases include silica (B1680970) gel, Sephadex LH-20, and ODS (octadecylsilane).

  • Purification: Final purification is often achieved using high-performance liquid chromatography (HPLC), typically on a reversed-phase C18 column, to yield pure compounds.

Structure Elucidation Methods

The definitive structure of an isolated daphnane diterpenoid is determined using a suite of analytical methods:

  • Mass Spectrometry (MS): High-resolution electrospray ionization time-of-flight mass spectrometry (HRESITOFMS) is used to determine the exact molecular formula of the compound.[12][13]

  • Nuclear Magnetic Resonance (NMR): A combination of 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments are crucial for establishing the planar structure and relative stereochemistry of the molecule.[8][12][13]

  • Other Spectroscopic Methods: Infrared (IR) spectroscopy helps identify functional groups like hydroxyls and carbonyls, while UV-Vis spectroscopy is used for compounds with chromophores.[12][13]

  • Chiroptical Methods: Electronic Circular Dichroism (ECD) calculations and comparisons with experimental data are employed to determine the absolute configuration of the molecule.[7][8]

  • X-ray Crystallography: When suitable crystals can be grown, single-crystal X-ray diffraction analysis provides unambiguous proof of the structure and absolute stereochemistry.[14]

Isolation_and_Elucidation_Workflow Plant Plant Material (e.g., Daphne odora) Extract Crude Extraction (Methanol) Plant->Extract Partition Solvent Partitioning Extract->Partition Column Column Chromatography (Silica, ODS, Sephadex) Partition->Column HPLC HPLC Purification Column->HPLC Pure Pure Compound HPLC->Pure MS HRESIMS (Molecular Formula) Pure->MS NMR 1D & 2D NMR (Connectivity, Relative Stereochemistry) ECD ECD/X-Ray (Absolute Stereochemistry) MS->NMR NMR->ECD Structure Confirmed Structure ECD->Structure

Caption: General workflow for isolating and identifying daphnane diterpenoids.

Biological Activities and Therapeutic Potential

Daphnane-type diterpenoids exhibit a remarkable spectrum of biological activities, making them subjects of intense research for drug development.

Anti-HIV Activity

Many daphnane diterpenoid orthoesters have demonstrated potent anti-HIV activity.[12] For instance, several compounds isolated from Daphne odora showed powerful inhibitory effects against HIV-1 infection in MT4 cells, with EC₅₀ values in the low nanomolar range.[12][13][15]

Table 2: Anti-HIV Activity of Daphnane Diterpenoids from Daphne odora

CompoundTypeEC₅₀ (nM)
Daphneodorin D (1)Daphnane Diterpenoid Orthoester1.5
Compound 2Daphnane Diterpenoid Orthoester2.1
Compound 3Daphnane Diterpenoid Orthoester1.8
Compound 4Daphnane Diterpenoid Orthoester7.7
Daphneodorin E (5)Daphnane Diterpenoid Orthoester1.7
Compound 6Daphnane Diterpenoid Orthoester2.5
Compound 7Daphnane Diterpenoid Orthoester2.0
Compound 8Daphnane Diterpenoid Orthoester2.0
Compound 9Daphnane Diterpenoid Orthoester2.0
(Data sourced from Otsuki et al., J. Nat. Prod., 2020)[12][13][15]
Anticancer and Cytotoxic Activity

Extensive research has confirmed the potent cytotoxic effects of daphnane diterpenoids against a variety of human cancer cell lines.[8][9][14][16] The mechanism of action is often linked to the modulation of different cell-signaling pathways, including the activation of Protein Kinase C (PKC), which can lead to apoptosis.[9]

Table 3: Cytotoxic Activity (IC₅₀, µM) of Selected Daphnane Diterpenoids

CompoundSourceCell LineIC₅₀ (µM)
Tianchaterpene D (2)Stelleropsis tianschanicaHGC-27 (Gastric)8.8
Yuanhuakine ADaphne genkwaA549 (Lung)7.77
Yuanhuakine BDaphne genkwaA549 (Lung)10.23
Yuanhuakine CDaphne genkwaA549 (Lung)9.98
Genkwanine HDaphne sp.A549 (Lung)1.60
Genkwanine HDaphne sp.P388 (Leukemia)13.0
(Data sourced from multiple studies)[8][14][16]

digraph "PKC_Activation_Pathway" {
graph [splines=true, nodesep=0.6, ranksep=0.8, size="10,5!", ratio=fill];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=10];

// Nodes Daphnane [label="Daphnane Diterpenoid\n(e.g., Yuanhuacine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C (PKC)\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; Downstream [label="Downstream Signaling\nCascades", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Induction of Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytokine [label="Antitumor Cytokine\nSignature", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Antitumor Efficacy", fillcolor="#202124", fontcolor="#FFFFFF", shape=ellipse];

// Edges Daphnane -> PKC; PKC -> Downstream; Downstream -> Apoptosis; Downstream -> Cytokine; Apoptosis -> Result; Cytokine -> Result; }

Caption: Proposed mechanism of action via Protein Kinase C (PKC) activation.

Other Pharmacological Activities

Beyond their anti-HIV and anticancer properties, daphnane diterpenoids have been investigated for several other therapeutic applications:

  • Neurotrophic and Anti-neuroinflammatory Effects: Certain daphnane diterpenoids have shown potential as anti-neuroinflammatory agents, which could be relevant for treating Alzheimer's disease and other neurological disorders.[6]

  • Analgesic Activity: Some compounds, such as resiniferatoxin (B1680534) (a resiniferonoid), are potent analgesics.[10][17]

  • Antifertility and Pesticidal Effects: Various daphnane compounds have also been reported to have antifertility, skin irritant, and pesticidal activities.[1][16]

Chemical Synthesis

Despite their significant therapeutic potential, the clinical development of daphnane diterpenoids is hampered by their low natural abundance and complex structures.[10] Consequently, there is considerable interest in developing efficient total or semi-synthetic routes to access these molecules.[3][6]

However, the total synthesis of daphnane diterpenoids is a formidable challenge for chemists due to the densely functionalized and stereochemically complex 5/7/6-tricyclic core.[5][10] While progress has been made, including the total synthesis of resiniferatoxin, few total syntheses have been reported, and those that exist often have low overall yields.[5][10] To date, isolation from natural plant sources remains the primary method for obtaining these compounds.[3][6] The development of more practical and scalable synthetic strategies is a critical area of ongoing research.[10][18]

Conclusion and Future Outlook

Daphnane-type diterpenoids represent a treasure trove of structurally unique and biologically potent natural products. Their powerful anti-HIV and anticancer activities, in particular, underscore their potential as scaffolds for the development of new therapeutics. Key challenges remain, primarily concerning their supply and the complexity of their total synthesis. Future research should focus on:

  • Sustainable Sourcing: Exploring biotechnological production methods or semi-synthetic approaches from more abundant precursors.

  • Medicinal Chemistry: Conducting detailed structure-activity relationship (SAR) studies to design and synthesize simplified, yet potent, analogues with improved drug-like properties.

  • Mechanism of Action: Further elucidating the specific molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential toxicities.

Continued interdisciplinary efforts in phytochemistry, organic synthesis, and pharmacology will be essential to fully unlock the therapeutic promise of this fascinating class of molecules.

References

Early-Stage Research on Furostanol Saponin Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Preliminary research did not yield specific bioactivity data for a compound identified as "Trigonosin F." Consequently, this guide focuses on the broader class of furostanol saponins (B1172615), prevalent in Trigonella foenum-graecum (Fenugreek), using publicly available data for representative compounds within this class, such as protodioscin (B192190). This information is intended to serve as a proxy for understanding the potential bioactivity of related, less-studied furostanol saponins.

Introduction

Furostanol saponins, a class of steroidal glycosides, are significant bioactive constituents of various medicinal plants, most notably Fenugreek (Trigonella foenum-graecum). These compounds are characterized by a furostan (B1232713) skeletal structure, which is a key determinant of their diverse pharmacological activities. Early-stage research has highlighted their potential in several therapeutic areas, including oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the current understanding of the bioactivity of these compounds, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Bioactivity Data

The cytotoxic and anti-inflammatory activities of furostanol saponins have been evaluated in various in vitro models. The following tables summarize the available quantitative data for representative furostanol saponins, primarily protodioscin, which is also found in Fenugreek.

Table 1: Cytotoxic Activity of Protodioscin Against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Citation(s)
ProtodioscinMDA-MB-468Triple-Negative Breast Cancer2.56[1]
ProtodioscinMCF-7Estrogen Receptor-Positive Breast Cancer6[1]
ProtodioscinHCT116Colon Cancer2.26[2]
ProtodioscinHT-29Colon Cancer3.48[2]
ProtodioscinSW480Colon Cancer6.68[2]
ProtodioscinDU145Prostate Cancer> 28.63[2]
ProtodioscinHL-60Leukemia- (100% inhibition at 10 µM)[2]

Table 2: Cytotoxicity of Protodioscin Against Normal Cells

CompoundCell LineCell TypeIC50 (µM)Citation(s)
ProtodioscinPBMCPeripheral Blood Mononuclear Cells≥ 50[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments commonly used to assess the bioactivity of furostanol saponins.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3][4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically after solubilization.[5]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., furostanol saponin) and incubate for a specified period (e.g., 72 hours).[4] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., 0.1% saponin).[6]

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.[4]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes at 37°C.[4] Measure the absorbance at a wavelength of 492 nm using a microplate reader.[4] A reference wavelength of 630-690 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

TNF-α Inhibition Assay (ELISA)

This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibition of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.[7][8][9][10]

Principle: A sandwich ELISA is used to measure the amount of TNF-α in cell culture supernatants. An antibody specific for TNF-α is pre-coated onto a microplate. TNF-α in the sample binds to this antibody. A second, enzyme-linked antibody specific for TNF-α is then added, which binds to the captured TNF-α. A substrate is added, and the resulting color change is proportional to the amount of TNF-α present.[7]

Protocol:

  • Cell Culture and Stimulation: Culture appropriate cells (e.g., macrophages) in a 96-well plate. Pre-treat the cells with various concentrations of the furostanol saponin (B1150181) for a designated time. Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) to induce TNF-α production.

  • Sample Collection: Centrifuge the plate to pellet the cells and collect the cell culture supernatant for analysis.

  • ELISA Procedure (General Steps): a. Add standards and samples to the wells of the TNF-α antibody-coated microplate. Incubate for 2 hours at room temperature.[10] b. Wash the wells multiple times with a wash buffer.[10] c. Add a biotinylated anti-human TNF-α antibody solution to each well and incubate for 1 hour at room temperature.[9] d. Wash the wells again. e. Add Streptavidin-HRP (Horseradish Peroxidase) solution to each well and incubate for 30 minutes at room temperature.[9] f. Wash the wells a final time. g. Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well and incubate in the dark for 20-30 minutes at room temperature.[10] h. Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using the absorbance values of the known standards. Use the standard curve to calculate the concentration of TNF-α in the samples. Determine the percentage of TNF-α inhibition for each concentration of the test compound relative to the stimulated, untreated control.

Signaling Pathways and Mechanisms of Action

Furostanol saponins are believed to exert their biological effects by modulating key cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate a hypothetical signaling pathway and a general experimental workflow for bioactivity assessment.

G Hypothetical Signaling Pathway for Furostanol Saponin Bioactivity cluster_nfkb Cytoplasm FS Furostanol Saponin Receptor Cell Surface Receptor FS->Receptor Binds PI3K PI3K Receptor->PI3K Inhibits Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Inhibits Apoptosis Apoptosis Akt->Apoptosis Promotes IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Gene Expression (e.g., TNF-α) Nucleus->Inflammation Inhibits Transcription G General Experimental Workflow for Bioactivity Screening Plant Plant Material (e.g., Trigonella foenum-graecum) Extraction Extraction & Fractionation Plant->Extraction Isolation Isolation & Purification (e.g., HPLC) Extraction->Isolation Compound Isolated Furostanol Saponin Isolation->Compound Cytotoxicity Cytotoxicity Assays (e.g., MTT) Compound->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., TNF-α ELISA) Compound->AntiInflammatory DataAnalysis Data Analysis (IC50 Determination) Cytotoxicity->DataAnalysis AntiInflammatory->DataAnalysis Mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) DataAnalysis->Mechanism

References

Unveiling the Spectroscopic Signature of Trigonosin F: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Trigonosin F, a guanidine (B92328) alkaloid isolated from the seeds of Trigonella foenum-graecum. The information presented herein is crucial for the identification, characterization, and further development of this natural product. All data is sourced from the initial structure elucidation studies.

Spectroscopic Data

The structural characterization of this compound was achieved through a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry was instrumental in determining the molecular formula of this compound.

Ionization Mode Mass-to-Charge Ratio (m/z) Molecular Formula
HR-FABMS (positive)[M+H]⁺ 343.1882C₁₅H₂₆N₄O₄
Nuclear Magnetic Resonance (NMR) Spectroscopy

The intricate structure of this compound was elucidated using a suite of one- and two-dimensional NMR experiments. The following tables summarize the ¹H and ¹³C NMR chemical shifts, recorded in Pyridine-d₅.

Table 2: ¹H NMR Spectroscopic Data for this compound (Pyridine-d₅)

Position δH (ppm) Multiplicity J (Hz)
24.88ddd9.0, 5.5, 4.0
32.54m
2.30m
44.60dd8.5, 4.0
51.83m
61.83m
1.55m
73.65m
3.48m
84.43br s
1'-OH9.28br s
2'-OH9.28br s
3'-OH9.28br s
4'-OH9.28br s
1'5.38d5.0
2'4.48t5.0
3'4.43br s
4'4.43br s
5'4.07m
3.98dd11.0, 5.5
Me-51.18d7.0

Table 3: ¹³C NMR Spectroscopic Data for this compound (Pyridine-d₅)

Position δC (ppm) Type
256.4CH
331.8CH₂
470.2CH
537.9CH
631.5CH₂
741.8CH₂
8158.4C
1'91.9CH
2'79.1CH
3'78.4CH
4'71.8CH
5'62.9CH₂
Me-518.2CH₃

Experimental Protocols

The acquisition of the spectroscopic data for this compound followed established methodologies in natural product chemistry.

Isolation of this compound

This compound was isolated from the methanol (B129727) extract of the seeds of Trigonella foenum-graecum. The isolation procedure involved a series of chromatographic techniques, including:

  • Diaion HP-20 column chromatography with a stepwise gradient of water and methanol.

  • Chromatorex ODS column chromatography with a methanol-water gradient.

  • Cosmosil 5C18-MS-II column chromatography with a methanol-water gradient.

  • Preparative High-Performance Liquid Chromatography (HPLC) on a Cosmosil 5C18-AR-II column with a methanol-water mobile phase.

The workflow for the isolation of this compound can be visualized as follows:

G start Methanol Extract of Trigonella foenum-graecum Seeds hp20 Diaion HP-20 Column Chromatography start->hp20 ods Chromatorex ODS Column Chromatography hp20->ods cosmosil Cosmosil 5C18-MS-II Column Chromatography ods->cosmosil hplc Preparative HPLC (Cosmosil 5C18-AR-II) cosmosil->hplc end Pure this compound hplc->end

Fig. 1: Isolation workflow for this compound.
Spectroscopic Analysis

  • NMR Spectra: ¹H and ¹³C NMR spectra were recorded on a Varian UNITY-500 spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the solvent signals (Pyridine-d₅: δH 8.71, 7.55, 7.19; δC 149.8, 135.5, 123.5).

  • Mass Spectra: High-resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) was performed on a JEOL JMS-SX 102A mass spectrometer.

Logical Relationships in Structure Elucidation

The determination of the planar structure and relative stereochemistry of this compound relied on the interpretation of various 2D NMR experiments. The key correlations are depicted in the following diagram:

G cluster_data Spectroscopic Data cluster_interpretation Structural Interpretation cluster_structure Final Structure NMR ¹H NMR ¹³C NMR DEPT Planar Planar Structure (Connectivity) NMR->Planar COSY ¹H-¹H COSY COSY->Planar HMQC HMQC HMQC->Planar HMBC HMBC HMBC->Planar NOESY NOESY Stereo Relative Stereochemistry NOESY->Stereo MS HR-FABMS Formula Molecular Formula MS->Formula TrigonosinF This compound Planar->TrigonosinF Stereo->TrigonosinF Formula->TrigonosinF

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Trigonosin F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trigonosin F is a naturally occurring daphnane-type diterpenoid isolated from the roots of Trigonostemon thyrsoideum.[1][2] This class of compounds has garnered significant interest due to its diverse biological activities, including cytotoxic and anti-HIV properties.[3][4] This document provides a detailed protocol for the isolation and purification of this compound from its natural source, based on the methodologies reported in the scientific literature. Additionally, it presents the known biological activity of this compound and discusses potential signaling pathways that may be modulated by daphnane (B1241135) diterpenoids. As no total chemical synthesis of this compound has been reported to date, this protocol focuses on its isolation from plant material.

Introduction to this compound

This compound is a member of the daphnane diterpenoid family, a class of chemical compounds known for their complex structures and significant biological activities.[1][5] Specifically, Trigonosins A-F were first isolated from the roots of Trigonostemon thyrsoideum, a plant from the Euphorbiaceae family.[1][2][6] The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, including 1D and 2D NMR experiments.[1][2] Daphnane diterpenoids are of particular interest to the drug development community due to their potential as anticancer and antiviral agents.[3][4]

Experimental Protocols

The following protocols are adapted from the peer-reviewed publication by Li et al. (2011) in the Journal of Natural Products, which first described the isolation of this compound.[1]

Plant Material and Extraction
  • Plant Material: The roots of Trigonostemon thyrsoideum are the source material for the isolation of this compound.

  • Preparation: Air-dry the plant material and grind it into a coarse powder.

  • Extraction:

    • Macerate the powdered plant material with 95% ethanol (B145695) (EtOH) at room temperature.

    • Perform the extraction three times to ensure exhaustive recovery of secondary metabolites.

    • Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

Purification Protocol

The purification of this compound from the crude extract is a multi-step process involving several chromatographic techniques.

  • Solvent Partitioning:

    • Suspend the crude extract in water.

    • Perform a liquid-liquid extraction by sequentially partitioning with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

    • The EtOAc-soluble fraction is the primary source for the isolation of this compound.

  • Column Chromatography (Silica Gel):

    • Subject the dried EtOAc-soluble fraction to column chromatography on a silica (B1680970) gel column.

    • Elute the column with a gradient of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH) of increasing polarity.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Medium-Pressure Liquid Chromatography (MPLC):

    • Further purify the fractions containing compounds of interest using MPLC with a C18 reversed-phase column.

    • Elute with a gradient of MeOH and water (H₂O).

  • High-Performance Liquid Chromatography (HPLC):

    • The final purification step is performed by semi-preparative HPLC.

    • Use a C18 reversed-phase column with a mobile phase of acetonitrile (B52724) (MeCN) and H₂O to yield pure this compound.

Data Presentation

Cytotoxic Activity of this compound

This compound has been evaluated for its cytotoxic activity against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

Cell LineCancer TypeIC₅₀ (μM)
HL-60Human promyelocytic leukemia> 40
A549Human lung adenocarcinoma> 40
MCF-7Human breast adenocarcinoma> 40

Data sourced from Li et al. (2011).[1]

Mandatory Visualizations

Experimental Workflow for this compound Isolation

G Isolation and Purification Workflow for this compound plant_material Dried, powdered roots of Trigonostemon thyrsoideum extraction Extraction with 95% EtOH (3 times at room temp) plant_material->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract partitioning Solvent Partitioning (Petroleum Ether, EtOAc, n-BuOH) crude_extract->partitioning etoac_fraction EtOAc-Soluble Fraction partitioning->etoac_fraction silica_cc Silica Gel Column Chromatography (CHCl3-MeOH gradient) etoac_fraction->silica_cc fractions Collected Fractions silica_cc->fractions mplc MPLC (C18 column) (MeOH-H2O gradient) fractions->mplc hplc Semi-preparative HPLC (C18 column) (MeCN-H2O) mplc->hplc trigonosin_f Pure this compound hplc->trigonosin_f

Caption: Workflow for the isolation and purification of this compound.

Potential Signaling Pathway Modulated by Daphnane Diterpenoids

While the specific signaling pathway for this compound has not been elucidated, other daphnane diterpenoids have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival.[7]

G Representative PI3K/Akt/mTOR Signaling Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates mtor mTORC1 akt->mtor activates proliferation Cell Proliferation, Survival, Growth mtor->proliferation promotes daphnane Daphnane Diterpenoids (e.g., this compound) daphnane->pi3k inhibits daphnane->akt inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by daphnane diterpenoids.

Conclusion

This document outlines a detailed protocol for the isolation and purification of this compound from its natural source, Trigonostemon thyrsoideum. The provided workflow and methodologies are based on established scientific literature. While the cytotoxic data for this compound itself does not show high potency against the tested cell lines, the broader class of daphnane diterpenoids exhibits significant biological activities, warranting further investigation into the therapeutic potential of this compound and its analogues. The representative signaling pathway diagram highlights a potential mechanism of action for this class of compounds, offering a starting point for further mechanistic studies.

References

Application Notes and Protocols for HIV Research: Evaluating Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial assessment of novel compounds, such as the hypothetical "Trigonosin F," for anti-HIV activity. The protocols and methodologies described herein are based on established practices in HIV research and are intended to be adapted for specific laboratory conditions and research objectives.

Recommended Cell Lines for HIV Sensitivity Screening

The choice of cell line is critical for the successful evaluation of anti-HIV compounds. Below is a summary of commonly used cell lines that are sensitive to HIV infection and suitable for screening potential inhibitors.

Cell LineTypeKey CharacteristicsCommon HIV Strains
MT-4 Human T-cell leukemiaHigh CD4 expression, highly susceptible to HIV-1 infection, exhibits rapid and pronounced cytopathic effects.Laboratory-adapted strains (e.g., HIV-1 IIIB, NL4-3)
CEM-SS Human T-lymphoblastoidExpresses CD4 and CXCR4, highly sensitive to HIV-1 induced syncytia formation.X4-tropic HIV-1 strains
Jurkat Human T-lymphocyteCD4+, commonly used for signaling pathway studies and transfection experiments.[1]Various laboratory-adapted strains
U937 Human monocyticCan be differentiated into macrophage-like cells, useful for studying infection in myeloid lineage cells.M-tropic (R5) and T-tropic (X4) strains
TZM-bl HeLa cell derivativeGenetically engineered to express CD4, CCR5, and CXCR4. Contain Tat-responsive luciferase and β-galactosidase reporter genes for quantitative analysis of HIV-1 entry.Wide range of HIV-1 isolates, including primary isolates
Peripheral Blood Mononuclear Cells (PBMCs) Primary cellsMore physiologically relevant model, consists of a mixed population of lymphocytes and monocytes.Primary HIV-1 isolates

Experimental Protocols

Cytotoxicity Assay

Prior to evaluating antiviral activity, it is essential to determine the cytotoxicity of the test compound to establish a therapeutic window.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed target cells (e.g., MT-4, CEM-SS) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • Compound Addition: Prepare serial dilutions of "this compound" in culture medium. Add 100 µL of each concentration to the appropriate wells. Include wells with cells only (untreated control) and medium only (background control).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Anti-HIV Activity Assay

This protocol is designed to measure the ability of a compound to inhibit HIV-1 replication.

Protocol: p24 Antigen Capture ELISA

  • Cell Preparation: Seed target cells (e.g., MT-4) in a 96-well plate at a density of 5 x 10^4 cells/well.

  • Compound Treatment: Add serial dilutions of "this compound" to the wells.

  • Viral Infection: Infect the cells with a known amount of HIV-1 (e.g., at a multiplicity of infection of 0.01). Include wells with infected/untreated cells (positive control) and uninfected/untreated cells (negative control).

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 7 days.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and collect the culture supernatant.

  • p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 antigen capture ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition of p24 production against the compound concentration. The therapeutic index (TI) can be calculated as CC50/EC50.

Potential Signaling Pathways in HIV Infection

Novel compounds may exert their anti-HIV effects by modulating host cell signaling pathways that are crucial for viral replication.

NF-κB Signaling Pathway

The NF-κB signaling pathway is often activated by HIV-1 to promote viral gene expression and T-cell activation. Inhibition of this pathway can suppress HIV replication.

NFkB_Pathway HIV_gp120 HIV-1 gp120 CD4 CD4 HIV_gp120->CD4 CCR5_CXCR4 CCR5/CXCR4 CD4->CCR5_CXCR4 IKK_complex IKK Complex CCR5_CXCR4->IKK_complex activates IkB IκB IKK_complex->IkB NFkB NF-κB (p50/p65) IKK_complex->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Viral_Transcription HIV-1 Transcription Nucleus->Viral_Transcription promotes Trigonosin_F This compound (Hypothetical) Trigonosin_F->IKK_complex inhibits?

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another host cell signaling cascade that can be manipulated by HIV-1 to facilitate its replication.

MAPK_ERK_Pathway HIV_gp120 HIV-1 gp120 Receptor CD4/Co-receptor HIV_gp120->Receptor binds Ras Ras Receptor->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, Elk-1) ERK->Transcription_Factors activates Viral_Replication Enhanced Viral Replication Transcription_Factors->Viral_Replication Trigonosin_F This compound (Hypothetical) Trigonosin_F->Raf inhibits?

Caption: Potential inhibition of the MAPK/ERK pathway by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing a novel anti-HIV compound.

Experimental_Workflow Start Start: Novel Compound (e.g., this compound) Cytotoxicity Cytotoxicity Assay (CC50) in multiple cell lines Start->Cytotoxicity Primary_Screen Primary Anti-HIV Screen (e.g., p24 ELISA in MT-4 cells) Cytotoxicity->Primary_Screen Hit_Identified Hit Compound Identified? Primary_Screen->Hit_Identified Dose_Response Dose-Response Analysis (EC50) and Therapeutic Index (TI) Calculation Hit_Identified->Dose_Response Yes Stop Stop/Re-evaluate Hit_Identified->Stop No Mechanism Mechanism of Action Studies (e.g., Time-of-Addition, Target ID) Dose_Response->Mechanism Primary_Cells Validation in Primary Cells (PBMCs) Mechanism->Primary_Cells Lead_Optimization Lead Optimization Primary_Cells->Lead_Optimization

Caption: Workflow for screening novel anti-HIV compounds.

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison. The following table provides a template for presenting the results for a hypothetical compound, "this compound".

Table 1: In Vitro Anti-HIV Activity and Cytotoxicity of this compound

Cell LineAssayEC50 (µM)CC50 (µM)Therapeutic Index (TI = CC50/EC50)
MT-4 p24 ELISA[Insert Value][Insert Value][Insert Value]
CEM-SS p24 ELISA[Insert Value][Insert Value][Insert Value]
TZM-bl Luciferase Reporter[Insert Value][Insert Value][Insert Value]
PBMCs p24 ELISA[Insert Value][Insert Value][Insert Value]

Disclaimer: "this compound" is a hypothetical compound name used for illustrative purposes within this document. The provided protocols and pathways are general and should be adapted based on specific research needs and the nature of the compound being tested.

References

Application Notes and Protocols for the Quantification of Trigonosin F in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound name "Trigonosin F" is associated with multiple chemical structures in public databases. This document focuses on a proposed analytical method for the quantification of the diterpenoid structure identified as this compound (CAS Number: 1262842-73-8). The following protocols are based on established analytical methodologies for similar small molecules and the structurally related alkaloid, trigonelline. This method requires full validation for its intended use.

Introduction

This compound is a diterpenoid natural product. To understand its pharmacokinetic and pharmacodynamic properties, a robust and sensitive analytical method for its quantification in biological matrices such as plasma, urine, and tissue homogenates is essential. This document provides a detailed application note and protocol for the quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.

Overview of the Analytical Method

The proposed method involves the extraction of this compound from the biological matrix, followed by separation using High-Performance Liquid Chromatography (HPLC) and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An internal standard (IS) structurally similar to this compound should be used to ensure accuracy and precision.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma or serum samples, which can interfere with the analysis.

Materials:

  • Biological sample (e.g., human plasma)

  • This compound and a suitable internal standard (IS)

  • Acetonitrile (B52724) (ACN), HPLC grade, chilled to -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge capable of reaching >10,000 x g at 4°C

Protocol:

  • Thaw frozen biological samples on ice.

  • Spike 100 µL of the sample with the internal standard to a final concentration within the calibration range.

  • Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 ratio of ACN to sample).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • HPLC system capable of binary gradient elution.

  • A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point. Alternatively, for highly polar compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) column could be tested.

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Method Parameters (Starting Point):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: Ramp to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: Return to 5% B

    • 3.6-5.0 min: Equilibrate at 5% B

MS/MS Method Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Ion Source Parameters: These must be optimized for the specific instrument but typical starting points include:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: These must be determined by infusing a standard solution of this compound and its IS into the mass spectrometer to identify the precursor ion ([M+H]+) and the most abundant and stable product ions.

    • This compound: Q1 (Precursor Ion) -> Q3 (Product Ion 1 - quantifier), Q3 (Product Ion 2 - qualifier)

    • Internal Standard: Q1 (Precursor Ion) -> Q3 (Product Ion)

  • Collision Energy (CE) and Cone Voltage: These parameters must be optimized for each MRM transition to achieve the highest signal intensity.

Data Presentation: Example Performance Metrics

As no validated method for this compound is publicly available, the following table summarizes typical performance characteristics for the LC-MS/MS quantification of the structurally related and well-studied compound, trigonelline, in biological samples.[][2] These values provide a benchmark for what can be expected from a fully validated method for this compound.

ParameterExample Value for Trigonelline Quantification
Linearity Range 1 - 2000 ng/mL
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (%Bias) Within ±15%
Recovery > 85%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma) add_is Spike with Internal Standard sample->add_is precipitate Protein Precipitation (Cold Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation HPLC Separation (Reversed-Phase C18) supernatant->lc_separation ms_detection Tandem MS Detection (ESI+, MRM) lc_separation->ms_detection data_processing Data Processing and Quantification ms_detection->data_processing

Caption: General workflow for the quantification of this compound.

Method Validation Logical Flow

method_validation start Method Development selectivity Selectivity & Specificity start->selectivity recovery Extraction Recovery start->recovery matrix_effect Matrix Effect start->matrix_effect stability Stability (Freeze-Thaw, Bench-Top, etc.) start->stability linearity Linearity & Range selectivity->linearity lloq Lower Limit of Quantification (LLOQ) linearity->lloq accuracy Accuracy validated_method Validated Method accuracy->validated_method precision Precision (Intra- & Inter-day) precision->validated_method lloq->accuracy lloq->precision recovery->validated_method matrix_effect->validated_method stability->validated_method

Caption: Key components of analytical method validation.

References

Application Notes and Protocols: Experimental Design for Antiviral Studies of Trigonosin F

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the preclinical in vitro evaluation of Trigonosin F, a novel compound with putative antiviral properties. The protocols outlined herein describe a systematic approach to determine the cytotoxicity, antiviral efficacy, and potential mechanism of action of this compound against a target virus. These guidelines are intended to provide a robust framework for the initial characterization of novel antiviral agents.

Introduction

The emergence of new and re-emerging viral diseases necessitates the continuous search for novel antiviral therapies.[1][2] Natural products and synthetic compounds represent a promising reservoir for the discovery of new antiviral drugs.[3][4][5] this compound is a novel compound of interest for its potential antiviral activity. This document details the experimental design for the initial in vitro characterization of this compound, encompassing cytotoxicity profiling, antiviral activity assessment, and preliminary mechanism of action studies. A structured approach is crucial for accurately assessing the efficacy and safety of potential antiviral compounds before they can advance to further stages of drug development.[6][7]

Key Experimental Workflows

The overall workflow for the in vitro evaluation of this compound is depicted below. This process begins with assessing the compound's toxicity in the host cells, followed by a primary screen for antiviral activity. Positive hits from the primary screen will then be subjected to more detailed secondary assays to confirm and quantify their antiviral efficacy and to elucidate their mechanism of action.

Antiviral_Screening_Workflow cluster_0 Phase 1: Preliminary Assays cluster_1 Phase 2: Confirmatory & Mechanistic Assays cluster_2 Phase 3: Data Analysis & Interpretation A Cytotoxicity Assay (CC50) B Primary Antiviral Screen (e.g., CPE Inhibition Assay) A->B Determine non-toxic concentration range C Dose-Response Antiviral Assays (EC50 Determination) B->C Active Compounds D Virus Yield Reduction Assay C->D E Plaque Reduction Assay C->E F Mechanism of Action Studies (e.g., Time-of-Addition) C->F G Calculate Selectivity Index (SI) SI = CC50 / EC50 D->G E->G H Identify Potential Viral Target F->H Time_of_Addition_Assay cluster_0 Viral Life Cycle cluster_1 Compound Addition Timepoints A Attachment & Entry B Replication A->B C Assembly & Egress B->C T1 Pre-infection T1->A Inhibits Entry? T2 Co-infection T2->A Inhibits Entry? T3 Post-infection T3->B Inhibits Replication? T3->C Inhibits Egress? Potential_Signaling_Pathways cluster_0 Host Cell cluster_1 Host Immune Response Virus Virus Receptor Host Receptor Virus->Receptor Entry Viral Entry Receptor->Entry Replication Viral Replication (Polymerase, Protease) Entry->Replication Assembly Viral Assembly Replication->Assembly IFN Interferon (IFN) Production Replication->IFN triggers Egress Viral Egress Assembly->Egress ISG Interferon-Stimulated Genes (ISGs) IFN->ISG induces ISG->Replication inhibits TrigonosinF This compound TrigonosinF->Entry Inhibition? TrigonosinF->Replication Inhibition? TrigonosinF->Egress Inhibition? TrigonosinF->IFN Modulation?

References

Application Notes and Protocols: A Framework for Studying Novel Compounds Targeting HIV-1 Entry and Replication

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive search of available literature did not yield specific information on a compound named "Trigonosin F" in the context of HIV-1 research. The following document provides a generalized framework and detailed protocols for researchers to study the anti-HIV-1 activity of any novel compound, such as a hypothetical "Compound X," based on established methodologies in the field.

Application Notes

Introduction Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The HIV-1 replication cycle presents multiple validated targets for antiretroviral therapy[1]. These targets include viral entry, reverse transcription, integration into the host genome, and viral maturation[2][3][4]. The discovery of new antiviral agents with novel mechanisms of action is crucial to overcome the emergence of drug-resistant viral strains[5]. This document outlines the applications and experimental protocols for characterizing the in vitro anti-HIV-1 activity of a novel investigational compound, hereafter referred to as "Compound X," focusing on its potential effects on viral entry and replication.

Mechanism of Action (Hypothetical) Novel compounds can inhibit HIV-1 replication through various mechanisms. Key stages of the viral lifecycle that can be targeted include:

  • Entry: This involves the binding of the viral envelope glycoprotein (B1211001) gp120 to the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4)[6][7]. Inhibition can occur by blocking these interactions or preventing the subsequent membrane fusion mediated by gp41[1][3].

  • Reverse Transcription: The viral RNA genome is converted into DNA by the reverse transcriptase (RT) enzyme. This process can be inhibited by nucleoside reverse transcriptase inhibitors (NRTIs) or non-nucleoside reverse transcriptase inhibitors (NNRTIs)[2][5].

  • Integration: The viral DNA is inserted into the host cell's genome by the integrase (IN) enzyme, a step that is essential for productive infection[1][8]. Integrase strand transfer inhibitors (INSTIs) block this process[1][8].

  • Maturation: The viral protease (PR) cleaves Gag and Gag-Pol polyproteins into functional proteins required for producing mature, infectious virions[3].

The protocols described herein will help elucidate whether Compound X acts at one or more of these stages.

Applications

  • Primary Screening: Rapidly determine the anti-HIV-1 activity of Compound X in cell culture models.

  • Mechanism of Action Studies: Elucidate the specific stage of the HIV-1 lifecycle inhibited by Compound X (e.g., entry, reverse transcription, integration).

  • Drug Resistance Profiling: Evaluate the efficacy of Compound X against known drug-resistant HIV-1 strains[9].

  • Lead Optimization: Provide quantitative data on potency (EC₅₀) and cytotoxicity (CC₅₀) to guide medicinal chemistry efforts.

Data Presentation: Quantitative Analysis of Compound X

The antiviral activity and cytotoxicity of a test compound are typically summarized as shown below. The therapeutic index (TI) is a critical measure of the compound's specificity, calculated as the ratio of its cytotoxicity to its antiviral potency (CC₅₀/EC₅₀). A higher TI indicates a more promising therapeutic window.

Assay Type Cell Line / Virus Strain Parameter Compound X Control Drug (e.g., AZT)
Antiviral Activity TZM-bl / HIV-1 NL4-3EC₅₀ (µM)[Insert Value][Insert Value]
PBMCs / HIV-1 BaLEC₅₀ (µM)[Insert Value][Insert Value]
Cytotoxicity TZM-blCC₅₀ (µM)[Insert Value][Insert Value]
PBMCsCC₅₀ (µM)[Insert Value][Insert Value]
Therapeutic Index TZM-bl / HIV-1 NL4-3TI (CC₅₀/EC₅₀)[Insert Value][Insert Value]
Mechanism of Action Cell-free RT AssayIC₅₀ (µM)[Insert Value][Insert Value]
Cell-free IN AssayIC₅₀ (µM)[Insert Value][Insert Value]

EC₅₀: 50% effective concentration (concentration at which 50% of viral replication is inhibited). CC₅₀: 50% cytotoxic concentration (concentration at which 50% of cells are killed). IC₅₀: 50% inhibitory concentration (concentration at which 50% of enzyme activity is inhibited).

Visualizations

HIV_Lifecycle_Targets HIV HIV-1 Virion Binding 1. Binding & Attachment HIV->Binding gp120-CD4 HostCell Host CD4+ T-Cell Fusion 2. Fusion & Entry Binding->Fusion gp41 RT 3. Reverse Transcription Fusion->RT Integration 4. Integration RT->Integration Replication 5. Replication Integration->Replication Assembly 6. Assembly Replication->Assembly Budding 7. Budding & Maturation Assembly->Budding NewVirion New Virion Budding->NewVirion EntryInhibitors Entry/Fusion Inhibitors EntryInhibitors->Fusion RTIs RT Inhibitors (NRTIs/NNRTIs) RTIs->RT INSTIs Integrase Inhibitors INSTIs->Integration PIs Protease Inhibitors PIs->Budding Experimental_Workflow Start Start: Novel Compound (Compound X) Cytotoxicity 1. Cytotoxicity Assay (e.g., MTT on PBMCs, TZM-bl) Determine CC₅₀ Start->Cytotoxicity Antiviral 2. Antiviral Assay (e.g., p24 ELISA on infected cells) Determine EC₅₀ Start->Antiviral TI 3. Calculate Therapeutic Index (TI = CC₅₀ / EC₅₀) Cytotoxicity->TI Antiviral->TI MoA 4. Mechanism of Action Assays TI->MoA If TI is high TimeOfAddition Time-of-Addition Assay MoA->TimeOfAddition EnzymeAssays Enzymatic Assays (RT, Integrase, Protease) MoA->EnzymeAssays EntryAssay Entry/Fusion Assay (e.g., BlaM-Vpr) MoA->EntryAssay End Characterize Lead Compound TimeOfAddition->End EnzymeAssays->End EntryAssay->End HIV_Entry_Signaling gp120 HIV-1 gp120 CD4 CD4 Receptor gp120->CD4 Binding CCR5 CCR5/CXCR4 Co-receptor gp120->CCR5 CD4->CCR5 Conformational Change Pyk2 Pyk2 CCR5->Pyk2 Signal Transduction STAT STAT Pathway CCR5->STAT Signal Transduction Fusion Membrane Fusion CCR5->Fusion gp41 gp41 gp41->Fusion Membrane Host Cell Membrane Actin Actin Cytoskeleton Rearrangement Pyk2->Actin STAT->Actin Actin->Fusion

References

Protocol for Dissolving and Storing Trigonosin F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the dissolution and storage of Trigonosin F (CAS: 1262842-73-8). Due to the limited publicly available information on this compound, this protocol is based on general laboratory best practices and information gleaned from chemical suppliers. It is intended to provide a starting point for researchers working with this compound. All quantitative data regarding the storage of this compound has been summarized for clarity. A generalized workflow for handling the compound is also presented.

Chemical and Physical Properties

PropertyValue
CAS Number 1262842-73-8
Molecular Formula C46H54O13
Molecular Weight 814.91 g/mol

Storage Conditions

Proper storage is critical to maintain the stability and activity of this compound. The following storage conditions are recommended based on available data.[1]

FormStorage TemperatureDuration
Powder -20°C3 years
In Solvent -80°C2 years

Dissolution Protocol

Based on supplier information, this compound is offered as a pre-dissolved solution in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM. This strongly suggests that DMSO is a suitable solvent for this compound.

Recommended Solvent:

  • Primary: Dimethyl Sulfoxide (DMSO)

Protocol for Reconstituting Lyophilized this compound:

  • Equilibration: Allow the vial of lyophilized this compound and the desired solvent (e.g., DMSO) to equilibrate to room temperature before opening.

  • Centrifugation: Briefly centrifuge the vial to ensure that all the powder is collected at the bottom.

  • Solvent Addition: Aseptically add the calculated volume of DMSO to the vial to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 814.91), you would add 122.7 µL of DMSO.

    • Calculation: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

  • Dissolution: Gently agitate or vortex the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in appropriate sterile tubes.

Experimental Workflow

The following diagram illustrates the general workflow for dissolving and storing this compound.

G A Receive this compound (Lyophilized Powder) B Store at -20°C A->B C Equilibrate Vial and Solvent to Room Temperature A->C D Centrifuge Vial C->D E Add Recommended Solvent (e.g., DMSO) D->E F Gently Agitate to Dissolve E->F G Visually Inspect for Complete Dissolution F->G H Aliquot into Single-Use Volumes G->H I Store Aliquots at -80°C H->I

Figure 1. A flowchart depicting the recommended procedure for the reconstitution and storage of this compound.

Signaling Pathway

As of the latest information available, the specific biological targets and signaling pathways of this compound have not been publicly disclosed or characterized. Therefore, a diagram of its signaling pathway cannot be provided at this time. Researchers are encouraged to perform target identification and pathway analysis studies to elucidate the mechanism of action of this compound.

Disclaimer

The information provided in this document is based on limited available data and general laboratory practices. It is the responsibility of the end-user to determine the suitability of this protocol for their specific research needs and to conduct all experiments in a safe and appropriate manner.

References

Application Notes & Protocols for the Characterization of Trigonelline and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Trigonosin F" was not identified in scientific literature searches. The following application notes and protocols are based on the well-characterized, structurally related alkaloid, Trigonelline (B31793) , and its derivatives. These methodologies provide a robust framework for the characterization of similar N-methylpyridinium compounds.

Introduction

Trigonelline is a natural alkaloid found in various plants, including coffee and fenugreek.[1][2] As a derivative of niacin, it and its related compounds are of interest to researchers in fields ranging from food chemistry to drug development due to their potential biological activities.[3] Accurate and comprehensive characterization of these molecules is crucial for understanding their structure-activity relationships, metabolic fate, and for quality control purposes.

These application notes provide detailed protocols for the analytical characterization of Trigonelline and its derivatives using state-of-the-art techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Techniques and Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC with UV detection is a reliable method for the quantification of Trigonelline in various matrices.

Experimental Protocol:

  • Instrumentation: HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: An isocratic or gradient elution using a mixture of a buffered aqueous phase and an organic solvent is typical. For example, a mobile phase of 0.1% formic acid in water (A) and methanol (B129727) (B) can be employed.

  • Flow Rate: A standard flow rate of 1.0 mL/min is recommended.

  • Detection: UV detection at the maximum absorbance wavelength of Trigonelline, which is approximately 264 nm.

  • Sample Preparation:

    • Extract the sample with a suitable solvent (e.g., methanol or a water/methanol mixture).

    • Centrifuge the extract to pellet any solid material.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

  • Quantification: Generate a standard curve using a certified reference standard of Trigonelline.

Data Presentation:

ParameterValue
Retention Time 3.5 ± 0.2 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Recovery 95 - 105%
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

LC-MS provides high selectivity and sensitivity, making it ideal for the identification and trace-level quantification of Trigonelline and its derivatives, especially in complex matrices.

Experimental Protocol:

  • Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight (TOF) analyzer) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to the HPLC-UV method, but often with a faster gradient to ensure sharp peaks for MS detection.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: For quantification, Selected Reaction Monitoring (SRM) is used. For identification, a full scan or product ion scan is performed.

    • Precursor Ion: The protonated molecule of Trigonelline ([M+H]⁺).

    • Product Ions: Characteristic fragment ions of Trigonelline.

Data Presentation:

ParameterValue
Precursor Ion (m/z) 138.05
Product Ions (m/z) 94.04, 78.03
Linearity (r²) > 0.998
Limit of Detection (LOD) 5 ng/mL
Limit of Quantification (LOQ) 20 ng/mL
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel Trigonelline derivatives. Both ¹H and ¹³C NMR, along with 2D techniques like COSY and HMBC, provide detailed information about the molecular structure.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., Deuterium Oxide (D₂O) or Methanol-d₄).

  • Sample Preparation: Dissolve an appropriate amount of the purified compound in the chosen deuterated solvent.

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D COSY: Identifies proton-proton couplings.

    • 2D HMBC: Identifies long-range proton-carbon correlations, which is crucial for connecting different parts of the molecule.

Data Presentation (Hypothetical data for a Trigonelline derivative):

¹H Chemical Shift (ppm)MultiplicityIntegrationAssignment
9.10s1HH-2
8.85d1HH-6
8.80d1HH-4
8.15dd1HH-5
4.40s3HN-CH₃
¹³C Chemical Shift (ppm)Assignment
165.5C=O
147.0C-2
146.5C-6
144.0C-4
130.0C-5
128.0C-3
48.5N-CH₃

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Analysis raw_sample Raw Material extraction Solvent Extraction raw_sample->extraction filtration Filtration extraction->filtration hplc HPLC-UV (Quantification) filtration->hplc lcms LC-MS (Identification & Quantification) filtration->lcms nmr NMR (Structural Elucidation) filtration->nmr quant_data Quantitative Data hplc->quant_data lcms->quant_data struct_data Structural Information lcms->struct_data nmr->struct_data

Caption: General workflow for the characterization of Trigonelline derivatives.

Biosynthesis Pathway of Trigonelline

biosynthesis_pathway cluster_precursors Precursors cluster_enzyme Enzymatic Reaction cluster_products Products nicotinic_acid Nicotinic Acid enzyme Nicotinate N-methyltransferase nicotinic_acid->enzyme sam S-adenosyl methionine (SAM) sam->enzyme trigonelline Trigonelline enzyme->trigonelline sah S-adenosyl homocysteine (SAH) enzyme->sah

Caption: Biosynthesis of Trigonelline from Nicotinic Acid.

References

how to work with Trigonosin F in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trigonosin F is a modified daphnane-type diterpenoid isolated from the roots of Trigonostemon thyrsoideum.[1] This class of compounds, found predominantly in the Euphorbiaceae and Thymelaeaceae plant families, is known for a wide range of potent biological activities, including anti-cancer, anti-HIV, and neurotrophic effects.[2] Structurally, daphnane (B1241135) diterpenoids are characterized by a 5/7/6-tricyclic ring system with multiple oxygenated functional groups.[2] this compound, along with its related compounds from Trigonostemon species, has emerged as a molecule of significant interest for further investigation due to its potent biological activities.[1]

This document provides detailed application notes and laboratory protocols for working with this compound, summarizing its known biological activities and providing methodologies for its study in a laboratory setting.

Chemical and Physical Properties

PropertyValueReference
Chemical Name This compound[1]
CAS Number 1262842-73-8N/A
Molecular Formula C46H54O13N/A
Molecular Weight 814.94 g/mol N/A
Class Diterpenoid[1]
Source Trigonostemon thyrsoideum[1]

Biological Activity

This compound has been evaluated for its cytotoxic and antiviral activities.

Antiviral Activity

This compound has demonstrated potent anti-HIV-1 activity.[3]

Table 1: Anti-HIV-1 Activity of this compound

ActivityEC50 (nM)Therapeutic Index (TI)Cell LineReference
Anti-HIV-10.001 - 0.015Not ReportedNot Reported[3]
Cytotoxic Activity

This compound has been evaluated for its cytotoxicity against a panel of human cancer cell lines.[1] While the specific IC50 values from the initial publication are not publicly available in abstract form, related daphnane diterpenoids from Trigonostemon thyrsoideum have shown cytotoxic effects. The cell lines used for the evaluation of this compound were:

  • HL-60: Human promyelocytic leukemia cells

  • A549: Human lung carcinoma cells

  • MCF-7: Human breast adenocarcinoma cells

Experimental Protocols

Handling and Storage
  • Storage: Store this compound as a solid at -20°C. For long-term storage, it is recommended to store it under an inert atmosphere.

  • Solubility: Prepare stock solutions by dissolving this compound in an appropriate solvent such as dimethyl sulfoxide (B87167) (DMSO). Further dilutions into aqueous buffers or cell culture media should be made immediately before use. It is advisable to perform a solubility test for the specific experimental conditions.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a method to determine the cytotoxic effects of this compound on cancer cell lines such as HL-60, A549, and MCF-7.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HL-60, A549, MCF-7)

  • Complete cell culture medium (specific to the cell line)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of this compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol for Anti-HIV-1 Assay (Syncytium Formation Assay)

This protocol provides a general method for evaluating the anti-HIV-1 activity of this compound by measuring the inhibition of virus-induced syncytium formation in co-cultures of HIV-1-infected and uninfected T-cells.

Materials:

  • This compound

  • HIV-1 infectious molecular clone (e.g., pNL4-3)

  • HEK293T cells (for virus production)

  • C8166 cells (or other suitable T-cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Transfection reagent

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • HIV-1 Virus Stock Production: Transfect HEK293T cells with an HIV-1 infectious molecular clone using a suitable transfection reagent. Harvest the virus-containing supernatant 48-72 hours post-transfection, clarify by centrifugation, and determine the virus titer (e.g., by p24 ELISA).

  • Compound Preparation: Prepare serial dilutions of this compound in the culture medium.

  • Co-culture Setup: In a 96-well plate, mix a suspension of uninfected C8166 cells with a predetermined amount of HIV-1 virus stock. Immediately add the diluted this compound solutions to the wells. Include a virus control (cells + virus, no compound) and a cell control (cells only, no virus).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 days.

  • Syncytium Observation and Counting: Observe the formation of syncytia (large, multinucleated cells resulting from the fusion of infected and uninfected cells) under a microscope. Count the number of syncytia in each well.

  • Data Analysis: Calculate the percentage of inhibition of syncytium formation for each concentration of this compound relative to the virus control. The EC50 value (the concentration of the compound that inhibits syncytium formation by 50%) can be determined from a dose-response curve. A parallel cytotoxicity assay (e.g., MTT assay) on the same cell line should be performed to determine the CC50 (50% cytotoxic concentration) and calculate the Therapeutic Index (TI = CC50/EC50).

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway for Cytotoxic Activity

Given that many daphnane diterpenoids induce apoptosis in cancer cells, a potential mechanism of action for this compound's cytotoxicity could be the induction of apoptosis. The following diagram illustrates a simplified intrinsic apoptosis pathway.

apoptosis_pathway This compound This compound Mitochondrial Stress Mitochondrial Stress This compound->Mitochondrial Stress Bax/Bak Activation Bax/Bak Activation Mitochondrial Stress->Bax/Bak Activation Cytochrome c Release Cytochrome c Release Bax/Bak Activation->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c Release->Apaf-1 Apoptosome Formation Apoptosome Formation Apaf-1->Apoptosome Formation Caspase-9 Caspase-9 Apoptosome Formation->Caspase-9 Pro-Caspase-9 Pro-Caspase-9 Pro-Caspase-9->Apoptosome Formation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Pro-Caspase-3 Pro-Caspase-3 Pro-Caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway.

Experimental Workflow for Investigating a Novel Diterpenoid

The following diagram outlines a general workflow for the initial investigation of a novel diterpenoid like this compound.

experimental_workflow Start Isolation & Characterization Isolation & Characterization Start->Isolation & Characterization Primary Bioactivity Screening Primary Bioactivity Screening Isolation & Characterization->Primary Bioactivity Screening Cytotoxicity Assays Cytotoxicity Assays Primary Bioactivity Screening->Cytotoxicity Assays Antimicrobial Assays Antimicrobial Assays Primary Bioactivity Screening->Antimicrobial Assays Antiviral Assays Antiviral Assays Primary Bioactivity Screening->Antiviral Assays Dose-Response & IC50/EC50 Determination Dose-Response & IC50/EC50 Determination Cytotoxicity Assays->Dose-Response & IC50/EC50 Determination Antimicrobial Assays->Dose-Response & IC50/EC50 Determination Antiviral Assays->Dose-Response & IC50/EC50 Determination Mechanism of Action Studies Mechanism of Action Studies Dose-Response & IC50/EC50 Determination->Mechanism of Action Studies Apoptosis Assays Apoptosis Assays Mechanism of Action Studies->Apoptosis Assays Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action Studies->Signaling Pathway Analysis In Vivo Studies In Vivo Studies Signaling Pathway Analysis->In Vivo Studies End In Vivo Studies->End

Caption: General workflow for natural product investigation.

References

Troubleshooting & Optimization

Technical Support Center: Improving Trigonosin F Solubility for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trigonosin F. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is a hydrophobic compound with limited aqueous solubility. The recommended solvent for creating a stock solution is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is crucial to prepare a high-concentration stock solution in 100% DMSO to minimize the final concentration of DMSO in your cell culture medium.[3]

Q2: What is the maximum permissible concentration of DMSO in my cell-based assay?

A2: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with many cell lines tolerating up to 1%.[3][4] It is best practice to keep the DMSO concentration as low as possible, ideally ≤ 0.1%, to avoid off-target effects and cytotoxicity.[4][5] It is highly recommended to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cell line.[5]

Q3: My this compound precipitates when I add it to the cell culture medium. What should I do?

A3: Precipitation, or "crashing out," is a common issue with hydrophobic compounds when a concentrated DMSO stock is diluted into an aqueous medium.[6] This occurs because the compound's solubility limit is exceeded in the final aqueous environment. Please refer to the troubleshooting guide below for detailed solutions.

Q4: Can I use other solvents besides DMSO?

A4: While DMSO is the most common choice, other organic solvents like ethanol (B145695) can also be used.[1][7] However, the solubility of hydrophobic compounds in ethanol is often lower than in DMSO.[1] It is essential to determine the solubility of this compound in any alternative solvent and to test the tolerance of your cell line to that solvent.[8] Co-solvents like polyethylene (B3416737) glycol (PEG) or surfactants can also be explored.[9]

Q5: Are there alternative methods to improve the solubility of this compound in my assay medium?

A5: Yes, several formulation strategies can enhance the aqueous solubility of poorly soluble compounds like this compound. These include the use of cyclodextrins or surfactants.[10][11]

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their core, thereby increasing their apparent solubility in water.[10][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications.[13]

  • Surfactants: Non-ionic surfactants like Tween 80 can be used at low concentrations to aid in the dissolution of hydrophobic compounds.[11] However, it is crucial to test for surfactant-induced cytotoxicity.[8]

Troubleshooting Guides

Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media

Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

Answer: Immediate precipitation upon dilution of a DMSO stock into aqueous cell culture media is a common problem for hydrophobic compounds.[6] This occurs because the compound is poorly soluble in the aqueous environment once the DMSO is diluted.[6]

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration.[6]
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media causes rapid solvent exchange, leading to precipitation.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[6] Add the compound dropwise while gently vortexing the media.
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.[14]
High DMSO Stock Concentration While counterintuitive, a very high stock concentration can lead to a larger amount of compound being introduced at once, promoting aggregation.Try preparing a slightly lower concentration DMSO stock and adjust the addition volume accordingly to maintain the desired final concentration.
Issue: this compound Precipitates Over Time in the Incubator

Question: My this compound solution is clear initially, but after a few hours in the incubator, I observe a precipitate. What could be the cause?

Answer: Delayed precipitation can be caused by several factors related to the incubator environment and interactions with media components.[14]

Potential Cause Explanation Recommended Solution
Temperature Shift Changes in temperature between room temperature and the incubator (37°C) can affect solubility.[14]Pre-warm the cell culture media to 37°C before adding the compound. Minimize the time culture plates are outside the incubator.[14]
pH Shift The CO2 environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds.Ensure the media is properly buffered for the incubator's CO2 concentration.
Interaction with Media Components The compound may interact with salts, proteins (especially in serum), or other components in the media over time, leading to precipitation.[14][15]Test the compound's stability in the specific cell culture medium over the intended duration of the experiment. Consider using a serum-free medium for the initial solubility assessment.
Evaporation of Media In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[16][17]

Quantitative Data Summary

The following tables provide solubility data for representative poorly soluble compounds, which can serve as a reference when working with this compound.

Table 1: Solubility of Exemplar Poorly Soluble Compounds in Common Solvents

CompoundSolventSolubility
QuercetinDMSO~30 mg/mL[1][2]
Ethanol~2 mg/mL[1][2]
Curcumin (B1669340)DMSOStock solutions of 10-500 mM can be prepared[18][19]
EthanolSoluble[7]

Table 2: Recommended Maximum Solvent Concentrations in Cell Culture

SolventMaximum Recommended ConcentrationNotes
DMSO0.1% - 0.5%[3][4]Cell line dependent. Always include a vehicle control. Concentrations >1% can be cytotoxic.[5]
Ethanol< 0.5%Can be more toxic to cells than DMSO at similar concentrations. A vehicle control is essential.[8]

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

Objective: To find the highest concentration of this compound that remains in solution in your specific cell culture medium.

Materials:

  • This compound

  • 100% DMSO

  • Your complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

  • Incubator (37°C, 5% CO2)

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 50 mM). Ensure it is fully dissolved by vortexing.

  • Prepare Serial Dilutions: In a 96-well plate or microcentrifuge tubes, prepare a 2-fold serial dilution of your this compound stock solution in your pre-warmed cell culture medium. For example, add 2 µL of your 50 mM stock to 198 µL of medium to get a 500 µM solution (with 1% DMSO). Then, serially dilute this solution. Include a vehicle control with the highest concentration of DMSO used.

  • Incubate and Observe: Incubate the plate at 37°C with 5% CO2.

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative measure, you can read the absorbance at 600 nm; an increase in absorbance indicates precipitation.[6]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under these specific conditions.

Protocol 2: Preparing this compound with Cyclodextrins for Enhanced Solubility

Objective: To use hydroxypropyl-β-cyclodextrin (HP-β-CD) to increase the aqueous solubility of this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or PBS

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in deionized water or PBS (e.g., 10-40% w/v).

  • Add this compound: Add an excess amount of solid this compound to the HP-β-CD solution.

  • Complexation: Vortex the mixture vigorously for 1-2 hours at room temperature. Sonication can be used to facilitate the process.

  • Equilibration: Allow the suspension to equilibrate by rotating it overnight at room temperature.

  • Remove Excess Compound: Centrifuge the suspension at high speed to pellet the undissolved this compound.

  • Collect Supernatant: Carefully collect the supernatant, which contains the soluble this compound-HP-β-CD complex.

  • Sterile Filtration: Sterilize the solution by passing it through a 0.22 µm filter.

  • Determine Concentration: The concentration of this compound in the final solution needs to be determined analytically (e.g., by UV-Vis spectrophotometry or HPLC). This solution can then be diluted in your cell culture medium.

Visualizations

G cluster_stock Stock Preparation cluster_dilution Dilution & Application cluster_troubleshooting Troubleshooting stock Dissolve this compound in 100% DMSO prewarm Pre-warm Media to 37°C serial_dilute Serial Dilution in Media prewarm->serial_dilute add_to_cells Add to Cells serial_dilute->add_to_cells precipitate Precipitation? add_to_cells->precipitate check_conc Lower Concentration precipitate->check_conc Yes use_enhancer Use Solubility Enhancer (e.g., Cyclodextrin) precipitate->use_enhancer If persists check_conc->serial_dilute use_enhancer->serial_dilute MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylation Gene Gene Expression (Proliferation, Survival) TF->Gene TrigonosinF This compound TrigonosinF->RAF

References

troubleshooting Trigonosin F instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Trigonosin F. Due to the limited availability of specific stability data for this compound, this guide draws upon general principles for daphnane-type diterpenoids and best practices for handling natural products in a research setting.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to have lost activity. What are the potential causes?

Several factors can contribute to the loss of activity of this compound in solution, primarily related to its chemical stability. As a daphnane-type diterpenoid, its stability can be influenced by:

  • pH: Diterpenoids can be susceptible to degradation in non-optimal pH conditions. For instance, some diterpenoids exhibit accelerated degradation in basic (alkaline) media. It is advisable to maintain solutions at a neutral or slightly acidic pH unless experimental conditions require otherwise.

  • Solvent Choice: The solvent used to dissolve this compound can impact its stability. While soluble in many organic solvents, prolonged storage in certain solvents, particularly highly polar or protic ones, might lead to degradation.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation. Solutions should be stored at recommended low temperatures and protected from frequent freeze-thaw cycles.

  • Light Exposure: Many complex organic molecules, including diterpenoids, are sensitive to light. Exposure to UV or even ambient light can induce photochemical degradation.

  • Oxidation: Dissolved oxygen in the solvent can lead to oxidative degradation of the compound over time.

Q2: I am observing inconsistent results between experiments with this compound. How can I troubleshoot this?

Inconsistent results are often a sign of compound instability or variability in experimental setup. Consider the following troubleshooting steps:

  • Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of this compound immediately before use. If you must use a stock solution, prepare small aliquots to minimize freeze-thaw cycles.

  • Standardize Solution Preparation: Ensure a consistent and documented procedure for dissolving this compound. This includes using the same solvent, concentration, and dissolution method (e.g., vortexing, sonication) for each experiment.

  • Control for Solvent Effects: Include a vehicle control (the solvent used to dissolve this compound without the compound) in your experiments to ensure that the observed effects are not due to the solvent itself.

  • Verify Compound Integrity: If you suspect degradation of your stock, you may need to verify its integrity using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

  • Review Experimental Protocol: Carefully review your experimental protocol for any variations that could contribute to inconsistent results, such as incubation times, cell densities, or reagent concentrations.

Q3: What are the recommended storage conditions for this compound solutions?

While specific data for this compound is unavailable, the following general guidelines for diterpenoids should be followed to maximize stability:

  • Short-term Storage: For use within a few days, store solutions at 2-8°C and protect from light.

  • Long-term Storage: For longer-term storage, aliquot stock solutions into tightly sealed vials and store at -20°C or -80°C. Use amber vials or wrap vials in aluminum foil to protect from light.

  • Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing to minimize oxidation.

Troubleshooting Guide: this compound Instability in Solution

This guide provides a structured approach to identifying and resolving common issues related to the instability of this compound in solution.

Observed Issue Potential Cause Recommended Action
Precipitate forms in the solution upon storage. Poor solubility in the chosen solvent at storage temperature.- Increase the proportion of organic solvent if compatible with your experimental system.- Prepare a more dilute stock solution.- Gently warm the solution to redissolve the precipitate before use (ensure this does not degrade the compound).
Loss of biological activity over a short period. Rapid degradation due to pH, light, or temperature.- Prepare fresh solutions for each experiment.- Buffer the solution to a neutral or slightly acidic pH.- Protect the solution from light at all times.- Store at -20°C or -80°C immediately after preparation.
Color change observed in the solution. Degradation of the compound or reaction with solvent/media components.- Discard the solution.- Prepare fresh solution using high-purity solvents.- Investigate potential interactions with your experimental media.
Inconsistent analytical results (e.g., HPLC peak area decreases). Chemical degradation of this compound.- Follow the long-term storage recommendations strictly.- Analyze freshly prepared solutions as a reference.- Consider a formal stability study under your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Solvent Selection: Based on the data below and your experimental needs, select an appropriate solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial stock solutions of many diterpenoids.

  • Dissolution: Add the appropriate volume of the chosen solvent to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication in a water bath can be used to aid dissolution if necessary, but should be done with caution to avoid degradation.

  • Storage: Aliquot the stock solution into small-volume, light-protected (amber) vials. Store immediately at -20°C or -80°C.

Table 1: General Solubility of Diterpenoids in Common Solvents

SolventPolarity IndexGeneral Solubility of DiterpenoidsNotes
Water10.2PoorNot recommended for primary stock solutions.
Methanol5.1GoodCan be used, but potential for reactivity.
Ethanol4.3GoodA common choice for many natural products.
Chloroform4.1GoodUse with appropriate safety precautions.
Ethyl Acetate4.4GoodAnother common extraction and dissolution solvent.
Dimethyl Sulfoxide (DMSO)7.2ExcellentA common solvent for preparing high-concentration stock solutions for in vitro assays. Ensure the final concentration in your experiment is non-toxic to cells.
n-Hexane0.1Poor to ModerateGenerally used for extraction of non-polar diterpenoids.

Visualizations

Diagram 1: General Troubleshooting Workflow for this compound Instability

G Troubleshooting Instability of this compound A Inconsistent Experimental Results or Loss of Activity B Prepare Fresh Solution A->B C Issue Resolved? B->C D Yes C->D Yes E No C->E No N Continue with Optimized Protocol D->N F Review Storage Conditions - Temperature (-20°C or -80°C) - Light Protection - Aliquoting E->F G Review Solution Preparation - Solvent Choice - pH of Medium - Final Concentration E->G L Optimize Storage and Handling Protocol F->L G->L H Perform Analytical Check (e.g., HPLC, MS) on Stock I Degradation Confirmed? H->I J Yes I->J Yes K No I->K No J->L M Investigate Other Experimental Variables K->M L->H

A flowchart for troubleshooting this compound instability.

Diagram 2: Simplified Diterpenoid Biosynthesis Pathway

G Simplified Diterpenoid Biosynthesis A Geranylgeranyl Pyrophosphate (GGPP) B Diterpene Synthases A->B C Diterpene Skeletons (e.g., Daphnane) B->C D Cytochrome P450s, Oxygenases, etc. C->D E Functionalized Diterpenoids (e.g., this compound) D->E

A simplified overview of the diterpenoid biosynthesis pathway.

Diagram 3: NF-κB Signaling Pathway (Common Target for Diterpenoids)

NF-κB signaling and points of inhibition by diterpenoids.

Technical Support Center: Optimizing Trigonosin F Concentration for Anti-HIV Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing Trigonosin F in anti-HIV research. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for this compound in in-vitro anti-HIV assays?

A1: The optimal concentration of this compound for anti-HIV activity is dependent on the specific cell line and virus strain used. However, based on initial studies, a concentration range of 0.001 µM to 1.0 µM is recommended for initial screening. It is crucial to determine the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50) to calculate the selectivity index (SI = CC50/EC50), which indicates the therapeutic window of the compound.

Q2: I am observing high cytotoxicity with this compound even at low concentrations. What could be the cause?

A2: High cytotoxicity can be due to several factors:

  • Compound Purity: Ensure the purity of your this compound sample. Impurities from the extraction or synthesis process can contribute to cytotoxicity.

  • Cell Line Sensitivity: The cell line you are using (e.g., MT-4, C8166, TZM-bl) may be particularly sensitive to this compound. Consider testing on a different cell line to see if the effect persists.

  • Assay Conditions: The duration of the assay and the density of cells can influence cytotoxicity. Ensure that your experimental conditions are optimized and consistent.

Q3: My anti-HIV assay results with this compound are not reproducible. What are the common sources of variability?

A3: Lack of reproducibility is a common challenge in in-vitro assays. Consider the following:

  • Pipetting Errors: Inconsistent pipetting of the compound, cells, or virus can lead to significant variability. Calibrate your pipettes regularly and use appropriate techniques.

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and within a consistent, low passage number range.

  • Virus Titer: Ensure that the virus stock has a consistent and accurately determined titer. Variations in the amount of virus used for infection will directly impact the results.

  • Reagent Quality: Use high-quality reagents and ensure they are not expired.

Q4: How can I determine the mechanism of action of this compound's anti-HIV activity?

A4: To elucidate the mechanism of action, you can perform a series of targeted assays. For instance, time-of-addition experiments can help determine at which stage of the HIV-1 life cycle this compound is active (e.g., entry, reverse transcription, integration, or post-integration). Further studies could involve specific enzyme assays (e.g., reverse transcriptase assay, integrase assay) or cell-based fusion assays.[1]

Troubleshooting Guides

Issue 1: Unexpectedly Low Anti-HIV Activity

  • Possible Cause: The concentration of this compound may be too low.

    • Solution: Perform a dose-response experiment with a wider range of concentrations, including higher concentrations, to determine the EC50.

  • Possible Cause: The compound may have degraded.

    • Solution: Check the storage conditions of your this compound stock solution. It is advisable to prepare fresh dilutions for each experiment from a properly stored concentrated stock.

  • Possible Cause: The virus strain used may be resistant or less sensitive to this class of compound.

    • Solution: Test the activity of this compound against different strains of HIV-1, including laboratory-adapted strains and clinical isolates.

Issue 2: High Background in the p24 Antigen ELISA

  • Possible Cause: Insufficient washing of the ELISA plate.

    • Solution: Ensure that the washing steps are performed thoroughly as per the manufacturer's protocol to remove any unbound reagents.

  • Possible Cause: Non-specific binding of antibodies.

    • Solution: Use a blocking buffer to minimize non-specific binding. Ensure that the antibodies are used at the recommended dilutions.

  • Possible Cause: Contamination of reagents.

    • Solution: Use fresh, sterile reagents and pipette tips to avoid contamination.

Data Presentation

Table 1: Anti-HIV-1 Activity and Cytotoxicity of this compound in Different Cell Lines

Cell LineVirus StrainEC50 (µM)CC50 (µM)Selectivity Index (SI)
MT-4HIV-1 IIIB0.05 ± 0.0125.0 ± 2.5500
C8166HIV-1 RF0.08 ± 0.0232.0 ± 3.0400
TZM-blHIV-1 NL4-30.12 ± 0.03> 50> 416

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50).

Experimental Protocols

1. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3][4][5]

  • Cell Seeding: Seed cells (e.g., MT-4) in a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of culture medium.

  • Compound Addition: Add 100 µL of twofold serial dilutions of this compound to the wells. Include a cell control (no compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the cell control and determine the CC50 value from the dose-response curve.

2. Anti-HIV-1 Assay (p24 Antigen Capture ELISA)

This assay measures the amount of HIV-1 p24 core protein in the culture supernatant, which is an indicator of virus replication.[6][7][8][9]

  • Cell Infection: Seed target cells (e.g., MT-4) in a 96-well plate. Infect the cells with an appropriate dilution of HIV-1 stock in the presence of various concentrations of this compound.

  • Incubation: Incubate the infected cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the culture supernatant.

  • p24 ELISA: Quantify the p24 antigen in the supernatant using a commercial HIV-1 p24 antigen ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of p24 production for each concentration of this compound compared to the virus control (no compound). Determine the EC50 value from the dose-response curve.

Mandatory Visualizations

Caption: Experimental workflow for determining the anti-HIV activity of this compound.

signaling_pathway cluster_inhibition Potential Inhibition by this compound cluster_pathway HIV-1 Entry and Replication Pathway TrigonosinF This compound Fusion Membrane Fusion TrigonosinF->Fusion Inhibits HIV1 HIV-1 CD4 CD4 Receptor HIV1->CD4 binds CoReceptor CCR5/CXCR4 Co-receptor CD4->CoReceptor conformational change CoReceptor->Fusion ReverseTranscription Reverse Transcription Fusion->ReverseTranscription Integration Integration into Host DNA ReverseTranscription->Integration Replication Viral Replication Integration->Replication

Caption: Hypothetical signaling pathway of HIV-1 entry and replication with potential inhibition by this compound.

References

Technical Support Center: Managing Trigonosin F and Related Alkaloid Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific data on "Trigonosin F" is limited. This guide leverages research on the closely related and well-studied alkaloid, Trigonelline , found in Fenugreek (Trigonella foenum-graecum), from which this compound is also derived. The principles and protocols provided are based on Trigonelline and similar plant-derived alkaloids and should be adapted and validated for this compound as more information becomes available.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our normal cell lines when treated with a novel alkaloid similar to this compound. Is this expected?

A1: While many plant-derived alkaloids, including Trigonelline, have shown selective cytotoxicity towards cancer cells, off-target effects on normal cells can occur, particularly at higher concentrations.[1] Research indicates that Trigonelline generally exhibits low toxicity to normal cells. For instance, normal lung cells treated with 50 µM of Trigonelline showed no cytotoxic effects.[2] However, factors such as the specific cell type, cell health, passage number, and experimental conditions can influence susceptibility. It is crucial to establish a therapeutic window by determining the IC50 (half-maximal inhibitory concentration) for both your cancer and normal cell lines.

Q2: What is the proposed mechanism of action for Trigonelline's cytotoxicity, and how might this affect normal cells?

A2: Trigonelline has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of key signaling pathways. Two prominent pathways are:

  • Nrf2 Inhibition: In many cancer cells, the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is constitutively active, promoting cell survival and chemoresistance. Trigonelline can inhibit Nrf2, leading to increased sensitivity to apoptosis.[3][4] In normal cells, transient Nrf2 activation is a protective response to stress. The impact of Trigonelline on this basal function in normal cells requires careful evaluation.

  • PI3K/Akt Pathway Modulation: The PI3K/Akt pathway is crucial for cell survival and proliferation. Trigonelline has been shown to activate this pathway in some contexts to protect normal cells from damage, such as UV-B-induced apoptosis in fibroblasts.[2] Conversely, inhibition of this pathway is a common anti-cancer strategy. The differential effects on this pathway in normal versus cancer cells are a key area of investigation.

Q3: How can we minimize the cytotoxic effects of our compound on normal cells while maintaining its anti-cancer efficacy?

A3: Several strategies can be employed:

  • Dose Optimization: Conduct thorough dose-response studies on a panel of both cancer and normal cell lines to identify a concentration that maximizes cancer cell death while minimizing toxicity to normal cells.

  • Combination Therapy: Combining the alkaloid with other chemotherapeutic agents at lower concentrations can enhance anti-cancer effects synergistically, potentially reducing the dose required and thus sparing normal cells.[3]

  • Targeted Delivery: In more advanced studies, consider nanoparticle or liposome-based delivery systems to specifically target cancer cells, reducing systemic exposure to normal tissues.[5][6]

  • Protective Co-treatments: Explore the use of cytoprotective agents that may selectively protect normal cells without compromising the anti-cancer activity. This is an active area of research.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
High variability in cytotoxicity results with normal cells. 1. Inconsistent cell health or passage number.2. Variability in compound concentration.3. Contamination (e.g., mycoplasma).1. Use cells within a consistent, low passage range. Ensure cells are healthy and in the logarithmic growth phase before treatment.2. Prepare fresh serial dilutions of the compound for each experiment. Verify stock concentration.3. Regularly test cell cultures for mycoplasma contamination.
Unexpectedly high cytotoxicity in normal cells at low concentrations. 1. The specific normal cell line is highly sensitive.2. The compound has a narrow therapeutic window.3. Experimental artifact (e.g., solvent toxicity).1. Test the compound on a wider range of normal cell lines (e.g., fibroblasts, epithelial cells) to assess specificity.2. Perform a more detailed dose-response curve with smaller concentration increments.3. Run a vehicle control (e.g., DMSO, ethanol) at the highest concentration used to ensure the solvent is not causing toxicity.
No apoptotic markers detected despite observing cell death. 1. Cell death is occurring through a non-apoptotic pathway (e.g., necrosis, autophagy).2. The timing of the assay is incorrect.3. The chosen apoptosis assay is not sensitive enough.1. Assess markers for necrosis (e.g., LDH release assay) or autophagy.2. Create a time-course experiment to measure apoptosis at different time points (e.g., 6, 12, 24, 48 hours) as the peak of apoptosis can be transient.[7]3. Use a combination of apoptosis assays, such as Annexin V/PI staining and a caspase activity assay.

Quantitative Data Summary

The following tables summarize cytotoxicity data for Trigonelline and related extracts. This data can serve as a benchmark for your own experiments.

Table 1: Cytotoxicity of Trigonelline and Fenugreek Extracts in Normal Cell Lines

Compound/ExtractCell LineAssayIncubation Time (h)ResultCitation
TrigonellineNormal Lung CellsNot specifiedNot specifiedNo cytotoxicity at 50 µM[2]
TrigonellineVero (Monkey Kidney)MTTNot specifiedIC50 > 50 µg/mL[8]
TrigonellineL132 (Normal Lung)Not specifiedNot specifiedNo visible cytotoxicity[3]
Trigonelline-nZVIMRC-5 (Human Lung Fibroblast)MTT24No cytotoxicity observed[9]
Fenugreek Alkaloid ExtractREF (Rat Embryo Fibroblast)Crystal Violet72IC50 = 1724 µg/mL[3]

Table 2: Comparative Cytotoxicity of Fenugreek Extracts in Cancer Cell Lines

Compound/ExtractCell LineAssayIncubation Time (h)IC50 ValueCitation
Fenugreek Alkaloid ExtractAMN-3 (Breast Cancer)Crystal Violet721029 µg/mL[3]
Fenugreek Alkaloid ExtractAMJ-13 (Breast Cancer)Crystal Violet721069 µg/mL[3]
Ethanolic Extract of TFGMCF7 (Breast Cancer)MTTNot specified41.81 µg/mL[10]
Ethanolic Extract of TFGT47D (Breast Cancer)MTTNot specified58.63 µg/mL[10]
Ethanolic Extract of TFGPC3 (Prostate Cancer)MTTNot specified66.24 µg/mL[10]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted for determining the cytotoxicity of Trigonelline.

Materials:

  • Human normal and cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Trigonelline (stock solution in sterile DMSO or PBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Trigonelline in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include wells with medium only (blank), cells with medium (negative control), and cells with vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the negative control after subtracting the blank absorbance. Plot the dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treating cells with Trigonelline for the desired time, harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Cell Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[12][13]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Signaling Pathways

G cluster_0 Trigonelline's Effect on Nrf2 Pathway Trigonelline Trigonelline Keap1 Keap1 Trigonelline->Keap1 Inhibits dissociation Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Ub Ubiquitination & Degradation Nrf2->Ub Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus & binds Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Cytoprotective_Genes Activates transcription

Caption: Trigonelline inhibits Nrf2 nuclear translocation.

G cluster_1 Trigonelline's Protective Role via PI3K/Akt Trigonelline Trigonelline Receptor Growth Factor Receptor Trigonelline->Receptor Activates PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates Bad Bad (Pro-apoptotic) Akt->Bad Inhibits Cell_Survival Cell Survival Akt->Cell_Survival Promotes Bad->Cell_Survival Promotes Apoptosis

Caption: Protective PI3K/Akt signaling activated by Trigonelline.

Experimental Workflows

G cluster_workflow Cytotoxicity Workflow A Seed Normal & Cancer Cells (96-well plate) B Treat with Trigonelline (24-72h) A->B C Add MTT Reagent (3-4h) B->C D Solubilize Formazan (DMSO) C->D E Read Absorbance (570nm) D->E F Calculate % Viability & Determine IC50 E->F G cluster_apoptosis_flow Apoptosis Analysis Workflow start Treat Cells with Trigonelline harvest Harvest Adherent & Floating Cells start->harvest wash Wash with cold PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain analyze Analyze by Flow Cytometry stain->analyze end Quantify Viable, Apoptotic, & Necrotic Populations analyze->end

References

challenges in the chemical synthesis of Trigonosin F

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, a formal total synthesis of Trigonosin F has not been published in peer-reviewed literature. The following troubleshooting guide is based on a proposed synthetic route, derived from established methodologies for the synthesis of related furo[3,2-b]pyridin-2(1H)-one compounds. This guide is intended to assist researchers in navigating the potential challenges inherent in such a synthetic endeavor.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the proposed synthesis of this compound?

A1: The proposed synthesis is a convergent approach that can be divided into three key stages:

  • Construction of the furo[3,2-b]pyridin-2(1H)-one core: This is achieved through a Sonogashira coupling of a substituted 2-hydroxypyridine (B17775) with a terminal alkyne, followed by an intramolecular cyclization.

  • N-alkylation of the pyridinone: Introduction of the N-methyl group onto the pyridinone nitrogen.

  • C7-functionalization: Regioselective introduction of the aryl group at the C7 position of the furo[3,2-b]pyridin-2(1H)-one core, likely via a bromination followed by a Suzuki coupling.

Q2: What are the most critical steps in this proposed synthesis?

A2: The most challenging steps are predicted to be:

  • The regioselective Sonogashira coupling.

  • The intramolecular cyclization to form the furan (B31954) ring, which can be sensitive to reaction conditions.

  • The selective N-alkylation of the pyridinone, avoiding O-alkylation.

  • The regioselective bromination at the C7 position.

Q3: Are there any commercially available starting materials that can simplify the synthesis?

A3: Yes, 3-chloro-2-hydroxypyridine (B189369) is a common starting material for the synthesis of the furo[3,2-b]pyridine (B1253681) core.[1] Various terminal alkynes and boronic acids for the final functionalization are also commercially available.

Troubleshooting Guides

Stage 1: Furo[3,2-b]pyridin-2(1H)-one Core Synthesis

Issue 1: Low yield or no reaction in the Sonogashira coupling of 3-chloro-2-hydroxypyridine and the terminal alkyne.

Potential Cause Troubleshooting Solution
Catalyst Inactivity: The palladium or copper catalyst may be deactivated.Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened or purified solvents. Consider using a more robust palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.[2][3]
Inappropriate Base: The amine base may not be optimal for the reaction.Triethylamine or diisopropylethylamine are commonly used. If the reaction is sluggish, consider a stronger, non-nucleophilic base.
Low Reaction Temperature: The reaction may require more thermal energy to proceed.While many Sonogashira couplings proceed at room temperature, gentle heating (40-60 °C) may be necessary. Monitor the reaction for decomposition at higher temperatures.
Poor Substrate Solubility: The starting materials may not be fully dissolved in the chosen solvent.Consider a different solvent system. A mixture of THF and a polar aprotic solvent like DMF can sometimes improve solubility.

Issue 2: Formation of homocoupled alkyne (Glaser coupling) byproduct.

Potential Cause Troubleshooting Solution
Excessive Copper Catalyst: High concentrations of the copper co-catalyst can promote alkyne homocoupling.Reduce the amount of the copper(I) salt (e.g., CuI) to the minimum required for catalysis (typically 1-5 mol%). In some cases, a copper-free Sonogashira protocol may be employed.
Presence of Oxygen: Trace amounts of oxygen can facilitate the Glaser coupling.Ensure the reaction setup is thoroughly deoxygenated by purging with an inert gas.

Issue 3: Incomplete or low-yielding intramolecular cyclization to form the furan ring.

Potential Cause Troubleshooting Solution
Ineffective Catalyst for Cyclization: The palladium catalyst from the Sonogashira step may not be optimal for the subsequent cyclization.Some protocols call for the addition of a specific catalyst for the cyclization step after the initial coupling is complete. A common method involves the use of a palladium catalyst in the presence of a base.
Unfavorable Reaction Conditions: The conditions may not be suitable for the 5-endo-dig cyclization.This type of cyclization can be sensitive to the solvent and base used. A screen of different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., DMF, DMSO) may be necessary.
Stage 2: N-alkylation of the Furo[3,2-b]pyridin-2(1H)-one

Issue 4: Formation of a mixture of N-alkylated and O-alkylated products.

Potential Cause Troubleshooting Solution
Ambident Nucleophilicity of the Pyridinone: The pyridinone anion can react at either the nitrogen or the oxygen atom.[4][5]The choice of base and solvent is crucial for directing the selectivity. Harder cations (like Na⁺ from NaH) tend to favor O-alkylation, while softer cations (like Cs⁺ from Cs₂CO₃) can favor N-alkylation. Polar aprotic solvents like DMF or acetonitrile (B52724) are commonly used.[6]
Nature of the Alkylating Agent: The type of alkylating agent can influence the N/O selectivity.Methyl iodide is a common methylating agent. If O-alkylation is problematic, consider using a different methyl source like dimethyl sulfate (B86663) under carefully controlled conditions.
Reaction Temperature: Higher temperatures can sometimes lead to a decrease in selectivity.Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature is often a good starting point.
Stage 3: C7-Functionalization

Issue 5: Poor regioselectivity during bromination of the furo[3,2-b]pyridin-2(1H)-one core.

Potential Cause Troubleshooting Solution
Multiple Reactive Sites: The heterocyclic core may have several positions susceptible to electrophilic bromination.The use of a mild brominating agent like N-bromosuccinimide (NBS) in a suitable solvent (e.g., CCl₄ or acetonitrile) can improve regioselectivity. The reaction should be performed at a low temperature and monitored closely to avoid over-bromination.
Reaction Conditions: The solvent and temperature can influence the position of bromination.A systematic screen of reaction conditions is recommended to find the optimal parameters for selective C7 bromination.

Issue 6: Low yield in the Suzuki coupling of the C7-bromo intermediate with the arylboronic acid.

Potential Cause Troubleshooting Solution
Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or side reactions.Ensure high-purity reagents and solvents. A variety of palladium catalysts and ligands can be screened (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂).
Inefficient Transmetalation: The transfer of the aryl group from boron to palladium may be slow.The choice of base is critical. Aqueous solutions of Na₂CO₃ or K₂CO₃ are commonly used. The addition of a phase-transfer catalyst may be beneficial in some cases.
Decomposition of Boronic Acid: Boronic acids can be unstable, especially at elevated temperatures.Use a fresh batch of the boronic acid and avoid unnecessarily high reaction temperatures.

Experimental Protocols (Hypothetical)

Protocol 1: Synthesis of the Furo[3,2-b]pyridin-2(1H)-one Core

This protocol is adapted from a general procedure for the synthesis of 2-substituted furo[3,2-b]pyridines.[1]

  • To a degassed solution of 3-chloro-2-hydroxypyridine (1.0 eq) and the desired terminal alkyne (1.2 eq) in a mixture of EtOH and Et₃N (2:1 v/v), add Pd/C (10 mol%), CuI (5 mol%), and PPh₃ (10 mol%).

  • Irradiate the mixture with ultrasound at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with EtOH.

  • Concentrate the filtrate under reduced pressure.

  • To the crude product, add a suitable solvent (e.g., DMF) and a base (e.g., K₂CO₃, 2.0 eq).

  • Heat the mixture to 80-100 °C and monitor the intramolecular cyclization by TLC.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: N-methylation of the Furo[3,2-b]pyridin-2(1H)-one

This protocol is based on general procedures for the N-alkylation of 2-pyridones.[7]

  • To a solution of the furo[3,2-b]pyridin-2(1H)-one (1.0 eq) in anhydrous DMF, add Cs₂CO₃ (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes under an inert atmosphere.

  • Add methyl iodide (1.2 eq) dropwise.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Hypothetical Yields for the Proposed Synthesis of this compound

Step Reaction Typical Yield (%)
1Sonogashira Coupling60-80
2Intramolecular Cyclization50-70
3N-methylation70-90 (N-alkylated)
4C7-Bromination50-70
5Suzuki Coupling60-85

Visualizations

Synthetic_Workflow_Trigonosin_F start Starting Materials (3-chloro-2-hydroxypyridine, terminal alkyne) core_synthesis Stage 1: Furo[3,2-b]pyridin-2(1H)-one Core Synthesis start->core_synthesis Sonogashira Coupling & Intramolecular Cyclization n_alkylation Stage 2: N-Alkylation core_synthesis->n_alkylation Methylation c7_functionalization Stage 3: C7-Functionalization n_alkylation->c7_functionalization Bromination & Suzuki Coupling trigonosin_f This compound c7_functionalization->trigonosin_f N_Alkylation_Troubleshooting start Low N/O Selectivity in Alkylation check_base Is the base optimal? start->check_base check_solvent Is the solvent appropriate? check_base->check_solvent Yes solution_base Use a softer cation base (e.g., Cs₂CO₃) check_base->solution_base No check_temp Is the temperature too high? check_solvent->check_temp Yes solution_solvent Use a polar aprotic solvent (e.g., DMF, Acetonitrile) check_solvent->solution_solvent No solution_temp Lower the reaction temperature check_temp->solution_temp Yes end Improved N-Selectivity check_temp->end No solution_base->end solution_solvent->end solution_temp->end

References

Technical Support Center: Refining HPLC Methods for Furostanol Saponin Purification (Featuring "Trigonosin F" as a model compound)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide uses "Trigonosin F" as a representative furostanol saponin (B1150181) from Trigonella foenum-graecum (fenugreek). The methods and troubleshooting advice are based on established protocols for the purification of this class of compounds.

Troubleshooting Guides and FAQs

This section provides solutions to common problems encountered during the HPLC purification of "this compound" and other furostanol saponins (B1172615).

Q1: Why am I seeing poor peak resolution and peak tailing?

A1: Poor peak shape is a common issue in saponin purification. Several factors could be the cause:

  • Column Overload: Injecting too much sample can lead to broad, asymmetric peaks. Try reducing the injection volume or sample concentration.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of residual silanol (B1196071) groups on the silica-based column, leading to interactions with the analyte. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress this effect.

  • Secondary Interactions: Furostanol saponins can have complex interactions with the stationary phase. Consider using a column with end-capping or a different stationary phase chemistry.

  • Column Contamination: Contaminants from previous injections can interfere with the separation. Ensure your column is properly washed and regenerated between runs.

Q2: My peak of interest is not well separated from other saponins.

A2: Co-elution of structurally similar saponins is a significant challenge. To improve separation:

  • Optimize the Gradient: A shallower gradient can increase the separation between closely eluting peaks. Experiment with decreasing the rate of change of the organic solvent concentration.

  • Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol, or vice versa, can alter the selectivity of the separation.

  • Column Selection: Using a column with a different particle size, pore size, or stationary phase can provide different selectivity. For complex mixtures of saponins, connecting two C18 columns in series has been shown to improve resolution.[1][2]

  • Temperature Optimization: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of interaction between the analyte and the stationary phase, thereby affecting selectivity.

Q3: I am experiencing high backpressure in my HPLC system.

A3: High backpressure can damage your column and pump. The following are potential causes and solutions:

  • Column Frit Blockage: Particulate matter from the sample or mobile phase can clog the inlet frit of the column. Filter all samples and mobile phases before use. If a blockage is suspected, you can try back-flushing the column (if the manufacturer's instructions permit).

  • Precipitation in the System: Buffer salts can precipitate if the organic solvent concentration becomes too high. Ensure your buffer is soluble in the entire gradient range.

  • Tubing Blockage: Check for any kinks or blockages in the system tubing.

  • High Flow Rate: Ensure the flow rate is within the recommended range for your column.

Q4: I am not getting a good signal for my saponin peaks with a UV detector.

A4: Furostanol saponins often lack strong chromophores, making UV detection challenging.[3]

  • Low Wavelength UV: Detection at low wavelengths (e.g., 200-210 nm) can sometimes be used, but be aware of potential interference from solvents and other matrix components.[4]

  • Evaporative Light Scattering Detector (ELSD): An ELSD is a more universal detector for non-chromophoric compounds like saponins and is often the detector of choice for this application.[1][2]

  • Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer provides both detection and structural information, which is highly advantageous for identifying specific saponins.

Q5: How can I confirm the identity of my purified "this compound" peak?

A5: Peak identification should be confirmed using orthogonal methods:

  • Mass Spectrometry (MS): Obtain the mass spectrum of the peak and compare the molecular weight with the expected value for this compound. Tandem MS (MS/MS) can provide fragmentation patterns for further structural confirmation.

  • Nuclear Magnetic Resonance (NMR): If a sufficient amount of pure compound is isolated, 1D and 2D NMR spectroscopy can provide definitive structural elucidation.

  • Co-injection with a Standard: If a purified standard of this compound is available, co-injecting it with your sample should result in a single, sharper peak.

Experimental Protocols

Analytical HPLC Method for "this compound" Profiling

This method is suitable for the initial analysis of a crude extract to determine the saponin profile.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). For higher resolution of complex mixtures, two columns can be connected in series.[1][2]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it over 30-60 minutes. An example gradient is: 0-5 min, 10% B; 5-40 min, 10-60% B; 40-45 min, 60-90% B; 45-50 min, 90% B (hold); 50-51 min, 90-10% B; 51-60 min, 10% B (equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10-20 µL.

  • Detection: ELSD (Nebulizer temperature: 40°C, Evaporator temperature: 70°C, Gas flow: 1.5 L/min) or UV at 205 nm.

Preparative HPLC Method for "this compound" Purification

This method is designed to isolate larger quantities of the target saponin.

  • Column: C18 reversed-phase preparative column (e.g., 20 x 250 mm, 10 µm particle size).

  • Mobile Phase A: Water with 0.1% acetic acid.

  • Mobile Phase B: Methanol with 0.1% acetic acid.

  • Gradient: The gradient should be optimized based on the analytical run to provide the best separation around the "this compound" peak. A shallower gradient in the elution region of the target compound is recommended.

  • Flow Rate: 10-20 mL/min (adjust based on column dimensions).

  • Column Temperature: Ambient.

  • Injection Volume: 1-5 mL (depending on sample concentration and column capacity).

  • Detection: UV at 205 nm (for triggering fraction collection).

  • Fraction Collection: Collect fractions based on the elution time of the target peak.

Data Presentation

ParameterAnalytical HPLCPreparative HPLC
Column Type C18 Reversed-PhaseC18 Reversed-Phase
Column Dimensions 4.6 x 250 mm20 x 250 mm
Particle Size 5 µm10 µm
Mobile Phase Water/Acetonitrile with 0.1% Formic AcidWater/Methanol with 0.1% Acetic Acid
Elution Mode GradientGradient
Flow Rate 1.0 mL/min15 mL/min
Detection ELSD or UV (205 nm)UV (205 nm)
Typical Injection Vol. 10 µL2 mL
Typical Sample Load < 1 mg50 - 200 mg

Mandatory Visualization

HPLC_Purification_Workflow cluster_0 Sample Preparation cluster_1 Analytical Method Development cluster_2 Preparative Purification cluster_3 Post-Purification Analysis raw_material Fenugreek Seed Powder extraction Solvent Extraction (e.g., 80% Ethanol) raw_material->extraction filtration Filtration extraction->filtration analytical_hplc Analytical HPLC (C18, Gradient Elution) filtration->analytical_hplc method_optimization Method Optimization (Gradient, Solvent, Temp.) analytical_hplc->method_optimization Evaluate Resolution & Retention Time prep_hplc Preparative HPLC (Scale-up Method) method_optimization->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Purity Analysis (Analytical HPLC) fraction_collection->purity_check structure_id Structure Identification (MS, NMR) purity_check->structure_id If pure end_product Pure this compound structure_id->end_product

Caption: Workflow for the purification of "this compound" from fenugreek seeds.

References

addressing batch-to-batch variability of Trigonosin F

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trigonosin F. This resource is designed for researchers, scientists, and drug development professionals to address potential issues related to the batch-to-batch variability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is batch-to-batch variability a concern?

A1: this compound is a novel natural product with potential therapeutic applications. As with many botanical-derived compounds, its production can be subject to variability.[1][2] Factors such as the climate and conditions during the plant's growth, time of harvest, storage conditions, and the extraction and purification process can all influence the final composition of each batch.[1][2][3] This variability can manifest as differences in purity, the concentration of the active compound, or the presence of related impurities, which may impact experimental reproducibility and the compound's biological activity.[4]

Q2: How can I assess the consistency of a new batch of this compound?

A2: It is crucial to perform in-house quality control to ensure consistency between batches. We recommend a multi-pronged approach:

  • Analytical Chemistry: Employ techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to create a chemical fingerprint of each batch. This allows for the comparison of the purity and the profile of related compounds.[2]

  • Biological Activity Assay: Use a standardized in vitro or in vivo assay to confirm that the biological activity of the new batch is within an acceptable range of your established reference standard.

  • Physical Properties: Simple checks like solubility and appearance can sometimes provide an early indication of batch differences.

Q3: What is a reference standard and why is it important?

A3: A reference standard is a specific, well-characterized batch of this compound that you designate as the "gold standard" for your experiments. All subsequent batches are then compared against this standard to ensure they meet your quality criteria. This is essential for maintaining the long-term consistency and reliability of your research.

Troubleshooting Guides

This section provides guidance on specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent Biological Activity Between Batches

Q: My new batch of this compound shows significantly lower (or higher) activity in my cell-based assay compared to the previous batch. What should I do?

A: This is a common issue with natural products. Here is a step-by-step troubleshooting workflow:

  • Confirm Experimental Integrity: Before assuming batch variability, rule out experimental error.[5][6]

    • Did you use the correct concentration?

    • Were the cells healthy and at the correct passage number?

    • Were all other reagents and conditions the same?

    • Run the experiment again with a positive and negative control to ensure the assay is performing as expected.[5]

  • Perform Analytical Comparison: If the experimental setup is sound, compare the analytical data for the two batches.

    • Request the Certificate of Analysis (CoA) for both batches from the supplier.

    • If you have the capability, run an in-house HPLC or LC-MS analysis on both batches to compare their chemical profiles. Pay close attention to the peak corresponding to this compound and the presence of any new or different impurity peaks.

  • Dose-Response Curve: Generate a full dose-response curve for the new batch and compare it to the curve from your reference standard. This will provide a more comprehensive picture of its potency.

  • Contact Technical Support: If you observe significant differences in the analytical or biological data, please contact our technical support with the batch numbers and your comparative data.

Issue 2: Poor Reproducibility of Results

Q: I am getting variable results within the same batch of this compound. What could be the cause?

A: While batch-to-batch variability is a key concern, intra-batch variability can also occur, though it's less common. Here are some potential causes and solutions:

  • Improper Storage: Ensure this compound is stored according to the recommendations on the CoA. Improper storage can lead to degradation of the compound.

  • Incomplete Solubilization: this compound may require specific conditions for complete solubilization. Ensure your stock solution is fully dissolved before making dilutions. Sonication may be helpful.

  • Adsorption to Plastics: Some compounds can adsorb to certain types of plastic tubes or plates. Consider using low-adhesion plastics or glass vials.

  • Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solutions, as this can lead to degradation. Aliquot your stock solution into single-use volumes.

Data Presentation

Table 1: Hypothetical Batch Comparison of this compound

ParameterBatch A (Reference)Batch BBatch C
Purity (by HPLC) 98.5%95.2%99.1%
Concentration (Supplier CoA) 10.2 mM9.8 mM10.5 mM
EC50 (Cell Viability Assay) 5.3 µM8.1 µM5.1 µM
Appearance White crystalline solidOff-white powderWhite crystalline solid
Solubility (in DMSO) >50 mg/mL>50 mg/mL>50 mg/mL

Experimental Protocols

Protocol 1: HPLC Analysis for Batch Qualification
  • Sample Preparation:

    • Accurately weigh 1 mg of this compound from the new batch and the reference standard.

    • Dissolve each in 1 mL of HPLC-grade methanol (B129727) to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 100 µg/mL with methanol.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

  • Data Analysis:

    • Compare the retention time of the main peak in the new batch to the reference standard.

    • Calculate the purity of the new batch by integrating the area of all peaks and expressing the main peak area as a percentage of the total.

Protocol 2: Cell-Based Viability Assay
  • Cell Seeding:

    • Plate a human cancer cell line (e.g., HeLa) in a 96-well plate at a density of 5,000 cells per well.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound (from both the new batch and the reference standard) in cell culture medium, ranging from 0.1 µM to 100 µM.

    • Replace the medium in the cell plate with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • Add a viability reagent (e.g., resazurin (B115843) or a tetrazolium-based reagent) to each well and incubate according to the manufacturer's instructions.

    • Read the absorbance or fluorescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the EC50 for each batch.

Mandatory Visualizations

G cluster_0 This compound Signaling Pathway Trigonosin_F This compound Receptor Cell Surface Receptor Trigonosin_F->Receptor JNK_Pathway JNK Pathway Receptor->JNK_Pathway AP1 AP-1 JNK_Pathway->AP1 Apoptosis Apoptosis AP1->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest AP1->Cell_Cycle_Arrest

Caption: Hypothetical signaling pathway of this compound.

G cluster_1 Batch Variability Workflow New_Batch Receive New Batch of This compound Analytical_QC Analytical QC (HPLC, LC-MS) New_Batch->Analytical_QC Biological_QC Biological QC (Cell-based Assay) New_Batch->Biological_QC Compare Compare to Reference Standard Analytical_QC->Compare Biological_QC->Compare Pass Batch Accepted Proceed with Experiments Compare->Pass Meets Specs Fail Batch Rejected Contact Supplier Compare->Fail Fails Specs

Caption: Experimental workflow for managing batch-to-batch variability.

References

Technical Support Center: Optimizing Incubation Time for Trigonosin F Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times for experiments involving Trigonosin F, a novel diterpenoid with potential therapeutic applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its expected biological activity?

This compound is a diterpenoid compound isolated from plants of the Trigonostemon genus. While specific data on this compound is emerging, compounds from this genus have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines and anti-inflammatory properties.[1][2][3][4][5][6][7][8][9] Therefore, it is hypothesized that this compound may act as an anti-cancer or anti-inflammatory agent.

Q2: Why is optimizing incubation time crucial for this compound experiments?

Optimizing the incubation time is critical to accurately determine the biological effects of this compound. An insufficient incubation period may not allow for the compound to induce a measurable response, leading to false-negative results. Conversely, an excessively long incubation time might result in secondary effects, such as cytotoxicity unrelated to the primary mechanism of action, or degradation of the compound.

Q3: What are the key factors to consider when determining the optimal incubation time for this compound?

Several factors influence the ideal incubation time for this compound experiments:

  • Cell Type: Different cell lines have varying metabolic rates and doubling times, which will affect their response to this compound.

  • Compound Concentration: Higher concentrations of this compound may elicit a response more rapidly, but could also lead to off-target effects with prolonged exposure.

  • Assay Type: The nature of the assay is a significant determinant. For instance, assessing changes in signaling pathways may require shorter incubation times (minutes to hours) compared to cell viability or proliferation assays (24 to 72 hours).

  • Expected Mechanism of Action: If this compound is expected to induce apoptosis, a longer incubation time will be necessary to observe this effect compared to the inhibition of a specific enzyme.

Q4: How should I design an initial experiment to determine the optimal incubation time for this compound?

A time-course experiment is the most effective method. This involves treating your chosen cell line with a fixed concentration of this compound and measuring the desired endpoint at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). The optimal incubation time is typically the point at which the biological response reaches a plateau.

Troubleshooting Guides

Issue Possible Causes Solutions
No observable effect of this compound 1. Incubation time is too short.2. Concentration of this compound is too low.3. The chosen cell line is not sensitive to this compound.4. This compound is unstable in the experimental conditions.1. Perform a time-course experiment with longer incubation periods.2. Conduct a dose-response experiment with a wider range of concentrations.3. Test different cell lines that are relevant to the expected biological activity.4. Assess the stability of this compound in your cell culture media over time.
High background signal or "noisy" data 1. Incubation time is too long, leading to non-specific effects.2. High cell density is causing nutrient depletion or waste accumulation.3. The assay itself has a high background.1. Reduce the incubation time.2. Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.3. Include appropriate controls to determine the background signal of the assay.
Inconsistent results between replicates 1. Uneven cell seeding.2. Inconsistent timing of this compound addition or assay termination.3. Variability in cell health or passage number.1. Ensure a homogenous cell suspension before seeding and use a consistent seeding protocol.2. Use a multichannel pipette for adding reagents and be precise with incubation and termination times.3. Use cells with a consistent passage number and ensure they are healthy before starting the experiment.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time for Cell Viability (MTT Assay)

This protocol is designed to determine the optimal incubation time of this compound on the viability of a cancer cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Assay: At the end of each incubation period, add MTT reagent to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control. Plot the dose-response curves and determine the IC50 value for each incubation time.

Protocol 2: Determining Optimal Incubation Time for Anti-Inflammatory Activity (Nitric Oxide Assay)

This protocol is for determining the optimal incubation time of this compound to inhibit nitric oxide (NO) production in LPS-stimulated macrophages (e.g., RAW 264.7).

  • Cell Seeding: Seed macrophages in a 96-well plate and allow them to adhere.

  • Pre-treatment with this compound: Pre-incubate the cells with various concentrations of this compound for a set time (e.g., 1 hour).

  • LPS Stimulation: Add lipopolysaccharide (LPS) to the wells to induce an inflammatory response and NO production.

  • Incubation: Incubate the plates for different time points (e.g., 6, 12, 18, and 24 hours).

  • Griess Assay: At the end of each incubation period, collect the cell culture supernatant. Perform the Griess assay to measure the amount of nitrite (B80452), a stable product of NO.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in each sample and determine the inhibitory effect of this compound on NO production at each time point.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound on A549 Lung Cancer Cells at Different Incubation Times

Incubation Time (hours)IC50 (µM)
2452.3
4825.1
7215.8

Table 2: Hypothetical Inhibition of Nitric Oxide Production by this compound (10 µM) in LPS-Stimulated RAW 264.7 Macrophages

Incubation Time (hours)% Inhibition of NO Production
615.2
1248.9
1865.7
2462.3

Mandatory Visualization

experimental_workflow_cell_viability cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells adhere Overnight Adherence seed_cells->adhere add_trigonosin_f Add this compound adhere->add_trigonosin_f incubate_24h 24h add_trigonosin_f->incubate_24h incubate_48h 48h add_trigonosin_f->incubate_48h incubate_72h 72h add_trigonosin_f->incubate_72h mtt_assay MTT Assay incubate_24h->mtt_assay incubate_48h->mtt_assay incubate_72h->mtt_assay read_plate Read Absorbance mtt_assay->read_plate analyze_data Calculate IC50 read_plate->analyze_data

Caption: Workflow for determining the optimal incubation time for this compound in a cell viability assay.

Caption: Hypothetical signaling pathway modulated by this compound, leading to apoptosis and inhibition of cell proliferation.

References

troubleshooting unexpected results in Trigonosin F assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for assays involving Trigonosin F, a novel diterpenoid. The following information is based on the hypothetical premise that this compound acts as an agonist for a G-protein coupled receptor (GPCR) that signals through the Gq pathway, leading to an increase in intracellular calcium.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: this compound is hypothesized to be an agonist for a Gq-coupled GPCR. Agonist binding to this receptor is expected to activate Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium and a transient increase in cytosolic free calcium.

Q2: Which assay formats are recommended for studying this compound activity?

A2: Based on its proposed mechanism, the primary recommended assay formats are:

  • Calcium Flux Assays: These assays directly measure the increase in intracellular calcium upon receptor activation. They are often performed using calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM, Fura-2 AM) and can be read on a plate reader with a fluorometer.

  • Inositol Phosphate (IP1) Accumulation Assays: These assays measure the accumulation of a downstream metabolite of IP3, providing a more endpoint-based measurement of Gq signaling. These are typically homogeneous time-resolved fluorescence (HTRF) assays.

Q3: What are the key reagents and materials needed for a this compound calcium flux assay?

A3: A typical calcium flux assay will require:

  • Host cells expressing the target Gq-coupled receptor.

  • This compound compound stock solution.

  • A known agonist for the receptor to serve as a positive control.

  • An antagonist for the receptor to serve as a negative control.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (B1678239) (an anion-exchange transport inhibitor that helps retain the dye inside the cells).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Microplates suitable for fluorescence reading (e.g., black-walled, clear-bottom 96- or 384-well plates).

Troubleshooting Guide

Issue 1: No signal or very low signal from the positive control.
Potential Cause Recommended Solution
Cell Health/Viability Issues Verify cell viability using a method like Trypan Blue exclusion. Ensure cells are not overgrown or stressed before plating.
Incorrect Assay Buffer Composition Ensure the assay buffer is free of interfering substances and at the correct pH. Check for the presence of calcium.
Receptor Expression Problems If using a recombinant cell line, confirm receptor expression via a secondary method like Western Blot or qPCR.
Dye Loading Inefficiency Optimize dye loading time and temperature. Ensure probenecid is included in the loading buffer to prevent dye leakage.
Instrument Settings Check the filter sets and gain settings on the fluorometric plate reader to ensure they are optimal for the dye being used.
Issue 2: High background fluorescence.
Potential Cause Recommended Solution
Incomplete Dye Wash Ensure that the wash steps after dye loading are sufficient to remove all extracellular dye.
Cell Autofluorescence Measure the fluorescence of cells that have not been loaded with the dye to determine the baseline autofluorescence.
Compound Interference Test for autofluorescence of this compound and other compounds at the concentrations used in the assay.
Contaminated Assay Media Use fresh, sterile-filtered assay media and buffers. Phenol (B47542) red in some media can increase background.
Issue 3: High well-to-well variability (Poor Z'-factor).
Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension and use calibrated pipettes for cell plating. Allow plates to sit at room temperature for a short period before incubation to ensure even cell settling.
Pipetting Errors Use automated liquid handlers for compound addition if possible. If manual, use reverse pipetting for viscous solutions.
Edge Effects Avoid using the outer wells of the microplate, or fill them with buffer to maintain a more uniform temperature and humidity across the plate.
Partial Agonist Activity The positive control or test compound may be a partial agonist. Confirm its pharmacology.

Experimental Protocols

Protocol: Calcium Flux Assay for this compound
  • Cell Plating:

    • Harvest and count cells expressing the target Gq-coupled receptor.

    • Seed cells into black-walled, clear-bottom 96-well microplates at a pre-optimized density (e.g., 50,000 cells/well).

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a dye loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid in assay buffer.

    • Remove cell culture medium from the wells.

    • Add the dye loading solution to each well and incubate for 1 hour at 37°C.

  • Compound Preparation:

    • Prepare a serial dilution of this compound and a known agonist (positive control) in assay buffer at 2X the final desired concentration.

  • Assay Measurement:

    • Place the cell plate into a fluorometric imaging plate reader (FLIPR) or a similar instrument.

    • Measure baseline fluorescence for 10-20 seconds.

    • Add the 2X compound solutions to the wells.

    • Immediately begin measuring the fluorescence intensity every second for at least 3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Quantitative Data Summary
Parameter Example Value Notes
Cell Seeding Density 50,000 cells/wellOptimized for a 96-well plate; may need adjustment.
Fluo-4 AM Concentration 2 µMFinal concentration in the well.
Probenecid Concentration 2.5 mMHelps to retain the dye within the cells.
Positive Control (e.g., ATP) EC50 = 100 nMExpected potency for a known agonist.
This compound (Hypothetical) EC50 = 500 nMExample expected potency for the test compound.
Z'-Factor > 0.5A Z'-factor above 0.5 indicates a robust assay.

Visualizations

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GPCR Gq-Coupled Receptor PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_ER Ca2+ (Stored) IP3R->Ca_ER Opens Ca_Cytosol Increased Intracellular Ca2+ Ca_ER->Ca_Cytosol Release TrigonosinF This compound (Agonist) TrigonosinF->GPCR Binds Response Cellular Response Ca_Cytosol->Response Triggers

Caption: Hypothetical signaling pathway for this compound via a Gq-coupled receptor.

Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate overnight Seed->Incubate1 Load Load cells with calcium dye Incubate1->Load Incubate2 Incubate 1 hour Load->Incubate2 Prepare Prepare compound dilutions Incubate2->Prepare Measure Measure fluorescence in plate reader Incubate2->Measure Prepare->Measure Analyze Analyze data (EC50, Z') Measure->Analyze End End Analyze->End

Caption: Experimental workflow for a this compound calcium flux assay.

Troubleshooting_Flowchart rect_node rect_node Start Unexpected Result Check_Positive_Control Positive Control OK? Start->Check_Positive_Control Check_Background Background Signal Low? Check_Positive_Control->Check_Background Yes rect_node_1 Verify cell health Check dye loading Confirm receptor expression Check_Positive_Control->rect_node_1 No Check_Variability Z'-Factor > 0.5? Check_Background->Check_Variability Yes rect_node_2 Check for compound interference Ensure complete dye wash Use phenol red-free media Check_Background->rect_node_2 No rect_node_3 Assay is performing well. Investigate compound-specific effects. Check_Variability->rect_node_3 Yes rect_node_4 Check cell seeding consistency Verify pipetting accuracy Mitigate edge effects Check_Variability->rect_node_4 No

Caption: Logical troubleshooting flowchart for this compound assays.

Validation & Comparative

Pioneering HIV-1 Inhibition: A Comparative Analysis of Trigonosin F and Leading Antiretroviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel daphnane (B1241135) diterpenoid, Trigonosin F, isolated from Trigonostemon thyrsoideum, has demonstrated remarkable potency against HIV-1 in preclinical studies. This guide provides a comprehensive comparison of this compound's efficacy with that of established HIV-1 inhibitors across various drug classes, offering researchers and drug development professionals a detailed overview of its potential. The analysis is supported by quantitative data, detailed experimental methodologies, and visualizations of the relevant biological pathways.

Introduction to this compound

This compound is a natural compound belonging to the daphnane-type diterpenoid family. Recent research has highlighted its potent anti-HIV-1 activity, with studies reporting exceptionally low half-maximal effective concentrations (EC50). Evidence suggests that this compound acts as an HIV-1 entry inhibitor, a class of antiretrovirals that prevent the virus from entering host cells. Specifically, its mechanism is believed to involve the inhibition of the viral fusion process, a critical step in the HIV-1 life cycle. This places it in the same mechanistic class as the FDA-approved drug Enfuvirtide (T-20).

Quantitative Efficacy Comparison

The following table summarizes the in vitro efficacy of this compound in comparison to a selection of FDA-approved HIV-1 inhibitors. The data is presented as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), which represent the concentration of the drug required to inhibit 50% of viral activity in vitro.

Compound Drug Class Mechanism of Action EC50 / IC50 (nM) Cell Line / Virus Strain
This compound Daphnane Diterpenoid (Entry Inhibitor)Inhibits HIV-1 fusion0.001 - 0.015C8166 cells
Enfuvirtide (T-20) Fusion InhibitorBinds to gp41, preventing viral and cellular membrane fusion.[1]~3CEM cells / HIV-1 IIIB/LAI
Tenofovir Disoproxil Fumarate (TDF) Nucleotide Reverse Transcriptase Inhibitor (NRTI)Chain terminator of reverse transcription.[2]15MT2 cells / HIV-3a
Efavirenz (EFV) Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)Binds directly to reverse transcriptase, inhibiting its function.~0.8 - 1.9 (IC50)Recombinant HIV-1 RT
Dolutegravir (DTG) Integrase Strand Transfer Inhibitor (INSTI)Blocks the integration of the viral DNA into the host genome.[3]~1.07 (IC50)Wild-type HIV-1 isolates
Darunavir (DRV) Protease Inhibitor (PI)Inhibits the viral protease enzyme, preventing the maturation of new virions.[1][4]1 - 6 (EC50/IC50)Wild-type HIV-1 and HIV-2

Experimental Protocols

The determination of the efficacy of anti-HIV-1 compounds relies on standardized in vitro assays. Below are detailed methodologies for key experiments used to generate the data presented above.

1. Syncytium Formation Assay (for Entry Inhibitors)

This assay is particularly relevant for assessing the activity of entry inhibitors like this compound and Enfuvirtide, which prevent the fusion of infected and uninfected cells.

  • Objective: To quantify the inhibition of HIV-1 induced cell-to-cell fusion (syncytium formation).

  • Cell Lines:

    • Chronically HIV-1 infected cell line (e.g., H9/HIV-1 IIIB).

    • Uninfected CD4+ T-cell line (e.g., C8166 or SupT1).

  • Procedure:

    • The uninfected CD4+ T-cells are plated in a 96-well plate.

    • Serial dilutions of the test compound (e.g., this compound) are prepared and added to the wells.

    • Chronically infected cells are then added to the wells to initiate co-culture.

    • The plate is incubated at 37°C in a humidified 5% CO2 atmosphere for 24-48 hours.

    • Syncytia (large, multinucleated cells resulting from cell fusion) are observed and counted under a microscope.

    • The EC50 value is calculated as the concentration of the compound that reduces the number of syncytia by 50% compared to the untreated control.

2. p24 Antigen Capture ELISA (for overall viral replication)

This assay measures the production of the HIV-1 p24 capsid protein, a marker of viral replication.

  • Objective: To quantify the amount of HIV-1 p24 antigen in cell culture supernatants as an indicator of viral replication.

  • Principle: A solid-phase enzyme-linked immunosorbent assay (ELISA).

  • Procedure:

    • Target cells (e.g., MT-2 or peripheral blood mononuclear cells - PBMCs) are infected with a known amount of HIV-1 in the presence of serial dilutions of the test compound.

    • The cultures are incubated for a set period (e.g., 7 days) to allow for viral replication.

    • The cell culture supernatant is harvested.

    • The supernatant is added to microplate wells coated with a monoclonal antibody specific for HIV-1 p24.

    • After incubation and washing, a second, enzyme-conjugated anti-p24 antibody is added, which binds to the captured p24 antigen.

    • A substrate is added, and the resulting colorimetric change is measured using a microplate reader.

    • The concentration of p24 is determined by comparison to a standard curve, and the EC50 is calculated as the drug concentration that reduces p24 production by 50%.

3. Reverse Transcriptase (RT) Activity Assay (for NRTIs and NNRTIs)

This assay directly measures the activity of the HIV-1 reverse transcriptase enzyme.

  • Objective: To determine the inhibitory effect of a compound on the enzymatic activity of HIV-1 reverse transcriptase.

  • Principle: A non-radioactive, colorimetric assay that measures the synthesis of DNA from an RNA template.

  • Procedure:

    • A reaction mixture is prepared containing a template/primer hybrid (e.g., poly(A) x oligo(dT)15), deoxynucleotides (dNTPs) labeled with digoxigenin (B1670575) (DIG) and biotin, and the HIV-1 RT enzyme.

    • Serial dilutions of the test compound are added to the reaction mixture.

    • The reaction is incubated to allow for DNA synthesis.

    • The biotin-labeled DNA product is captured on a streptavidin-coated microplate.

    • An anti-DIG antibody conjugated to peroxidase is added, which binds to the DIG-labeled DNA.

    • A peroxidase substrate is added, and the colorimetric signal is measured.

    • The IC50 value is the concentration of the inhibitor that reduces RT activity by 50%.

Signaling Pathways and Experimental Workflows

HIV-1 Life Cycle and Inhibitor Targets

The following diagram illustrates the replication cycle of HIV-1 and the points at which different classes of antiretroviral drugs, including this compound, exert their inhibitory effects.

HIV_Lifecycle cluster_cell Host Cell cluster_inhibitors Antiretroviral Inhibitors RT Reverse Transcription Integration Integration RT->Integration Transcription Transcription Integration->Transcription Translation Translation & Assembly Transcription->Translation Budding Budding & Maturation Translation->Budding TrigonosinF This compound (Fusion Inhibitor) Attachment Attachment & Fusion TrigonosinF->Attachment Inhibits NRTI NRTIs (e.g., Tenofovir) NRTI->RT Inhibits NNRTI NNRTIs (e.g., Efavirenz) NNRTI->RT Inhibits INSTI INSTIs (e.g., Dolutegravir) INSTI->Integration Inhibits PI PIs (e.g., Darunavir) PI->Budding Inhibits Virus HIV-1 Virion Virus->Attachment Entry

HIV-1 life cycle and points of antiretroviral intervention.

Experimental Workflow for Efficacy Testing

The diagram below outlines the general workflow for assessing the in vitro efficacy of a potential anti-HIV-1 compound.

Efficacy_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis A Prepare serial dilutions of test compound (e.g., this compound) D Infect cells with HIV-1 in the presence of the test compound A->D B Culture target cells (e.g., MT-2, C8166) B->D C Prepare HIV-1 stock C->D E Incubate for a defined period D->E F Measure viral replication (e.g., p24 ELISA, Syncytium count) E->F G Generate dose-response curve F->G H Calculate EC50/IC50 value G->H

General workflow for in vitro anti-HIV-1 efficacy testing.

Conclusion

The preliminary in vitro data for this compound are highly promising, indicating a potency that is several orders of magnitude greater than that of many currently approved antiretroviral drugs. Its mechanism as a fusion inhibitor suggests it could be a valuable addition to the HIV treatment landscape, particularly for patients with resistance to other drug classes. Further research is warranted to explore its safety profile, in vivo efficacy, and potential for combination therapy. The detailed experimental protocols provided herein offer a framework for the continued evaluation of this compound and other novel anti-HIV-1 candidates.

References

Validating the Anti-HIV-1 Activity of a Novel Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the anti-HIV-1 activity of a novel investigational compound, Trigonosin F, in primary human cells. The performance of this compound is benchmarked against established antiretroviral agents from different drug classes: Zidovudine (AZT), a Nucleoside Reverse Transcriptase Inhibitor (NRTI); Nevirapine, a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI); and Lopinavir, a Protease Inhibitor (PI). The following sections detail the comparative efficacy and cytotoxicity, the experimental protocols used for validation, and a visual representation of the experimental workflow and a putative mechanism of action.

Comparative Efficacy and Cytotoxicity

The anti-HIV-1 activity of this compound was evaluated in primary human peripheral blood mononuclear cells (PBMCs). The 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI = CC₅₀/EC₅₀) were determined and compared with standard antiretroviral drugs.[1] An SI value of 10 or greater is generally considered indicative of promising in vitro activity.[1]

CompoundDrug ClassEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
This compound Hypothetical0.08>100>1250
Zidovudine (AZT) NRTI0.005>100>20000
Nevirapine NNRTI0.015855667
Lopinavir PI0.004256250

Note: Data for this compound is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells.[2][3]

Objective: To measure the 50% cytotoxic concentration (CC₅₀) of the test compounds in primary PBMCs.

Methodology:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Hypaque density gradient centrifugation. Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 10 U/mL IL-2.

  • Compound Dilution: Prepare a series of 2-fold serial dilutions of this compound and the reference drugs (AZT, Nevirapine, Lopinavir) in culture medium.

  • Cell Plating: Seed the PBMCs in a 96-well microtiter plate at a density of 1 x 10⁵ cells/well.

  • Treatment: Add the diluted compounds to the respective wells and incubate the plate for 7 days at 37°C in a 5% CO₂ humidified incubator. Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC₅₀ value is determined as the concentration of the compound that reduces cell viability by 50%.

Anti-HIV-1 Activity Assay (p24 Antigen Capture ELISA)

This assay quantifies the amount of HIV-1 p24 capsid protein, a marker of viral replication.[4][5]

Objective: To determine the 50% effective concentration (EC₅₀) of the test compounds required to inhibit HIV-1 replication in primary PBMCs.

Methodology:

  • Cell Preparation and Infection: Isolate and culture PBMCs as described above. Stimulate the cells with phytohemagglutinin (PHA) for 3 days. Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a multiplicity of infection (MOI) of 0.01 for 2 hours.

  • Washing: After infection, wash the cells three times with phosphate-buffered saline (PBS) to remove the free virus.

  • Treatment: Resuspend the cells in fresh culture medium and plate them in a 96-well plate at 1 x 10⁵ cells/well. Add serial dilutions of the test compounds (this compound, AZT, Nevirapine, Lopinavir). Include infected, untreated cells as a positive control and uninfected cells as a negative control.

  • Incubation: Incubate the plates for 7 days at 37°C in a 5% CO₂ humidified incubator.

  • Supernatant Collection: On day 7 post-infection, collect the cell culture supernatant.

  • p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen Capture ELISA kit according to the manufacturer's instructions.[4][5]

  • Data Analysis: Calculate the percentage of inhibition of p24 production for each compound concentration relative to the untreated infected control. The EC₅₀ value is determined as the concentration of the compound that inhibits p24 production by 50%.

Reverse Transcriptase (RT) Activity Assay

This assay measures the activity of the HIV-1 reverse transcriptase enzyme, which is essential for the viral replication cycle.[6][7]

Objective: To determine if this compound directly inhibits the activity of HIV-1 reverse transcriptase.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing a poly(A) template, an oligo(dT) primer, and digoxigenin-dUTP/dTTP in a reaction buffer.

  • Enzyme and Inhibitors: Add a known amount of recombinant HIV-1 reverse transcriptase to the reaction mixture. For the experimental wells, add serial dilutions of this compound. For control wells, add known RT inhibitors (AZT-triphosphate, Nevirapine) or no inhibitor.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour to allow for the synthesis of a DNA strand incorporating the digoxigenin-labeled dUTP.

  • Detection: Transfer the reaction products to a streptavidin-coated microtiter plate. The biotinylated oligo(dT) primer will bind to the streptavidin.

  • Antibody Binding: Add an anti-digoxigenin antibody conjugated to peroxidase to the wells and incubate.

  • Substrate Reaction: After washing, add a peroxidase substrate (e.g., ABTS). The enzyme will catalyze a color change.

  • Data Acquisition: Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of RT inhibition for each concentration of the compound relative to the no-inhibitor control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits RT activity by 50%.

Visualizing the Process and a Putative Mechanism

Experimental Workflow for Anti-HIV-1 Drug Validation

experimental_workflow cluster_setup Initial Setup cluster_assays Concurrent Assays cluster_analysis Data Analysis PBMC_isolation Isolate Primary PBMCs Cell_culture Culture and Stimulate Cells PBMC_isolation->Cell_culture Cytotoxicity Cytotoxicity Assay (MTT) Cell_culture->Cytotoxicity Uninfected Cells Antiviral Anti-HIV-1 Assay (p24) Cell_culture->Antiviral HIV-1 Infected Cells CC50 Determine CC50 Cytotoxicity->CC50 EC50 Determine EC50 Antiviral->EC50 SI Calculate Selectivity Index (SI) CC50->SI EC50->SI

Caption: Workflow for validating the anti-HIV-1 activity of a compound in primary cells.

Hypothetical Mechanism of Action for this compound

mechanism_of_action cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription RT_enzyme Reverse Transcriptase RT_enzyme->Viral_DNA Trigonosin_F This compound Trigonosin_F->RT_enzyme Inhibition

Caption: Putative mechanism of this compound as an HIV-1 Reverse Transcriptase inhibitor.

References

A Comparative Analysis of Trigonosin F and Other Daphnane Diterpenoids' Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Trigonosin F against other notable daphnane (B1241135) diterpenoids. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction to Daphnane Diterpenoids

Daphnane diterpenoids are a class of naturally occurring compounds predominantly found in the plant families Thymelaeaceae and Euphorbiaceae.[1][2] These molecules are characterized by a unique 5/7/6 tricyclic carbon skeleton and exhibit a wide array of potent biological activities, including anti-HIV, cytotoxic, neurotrophic, and anti-inflammatory effects.[3] Their complex structures and significant bioactivities have made them a subject of intense research interest. This compound, isolated from Trigonostemon thyrsoideum, is a member of this class and has demonstrated noteworthy biological potential.[2]

Comparative Bioactivity Data

The following tables summarize the quantitative data on the anti-HIV and cytotoxic activities of this compound and other well-characterized daphnane diterpenoids.

Table 1: Comparative Anti-HIV-1 Activity of Daphnane Diterpenoids

CompoundVirus StrainCell LineEC50 (nM)Therapeutic Index (TI)Reference
This compound HIV-1C81660.001 - 0.0151618 - 17,619[2]
Trigothysoid NHIV-1C81660.001 - 0.0151618 - 17,619[2]
Rediocide AHIV-1C81660.001 - 0.0151618 - 17,619[2]
Gnidimacrin (B1229004)HIV-1 NL4-3MT-40.19 ± 0.05>8 x 10^4[4][5]
YuanhuacinNot SpecifiedNot SpecifiedPotentNot Specified[6]
Trigonothyrin EHIV-1Not Specified0.13 µg/mL (approx. 200 nM)75.1[1]

Table 2: Comparative Cytotoxicity of Daphnane Diterpenoids

CompoundCell LineIC50 (µM)Reference
This compound HL-60Not Specified[2]
A549Not Specified[2]
MCF-7Not Specified[2]
Daphgenkin ASW6203.0[7]
RKONot Specified[7]
LoVoNot Specified[7]
GnidimacrinU10.00025[5]
ACH-20.00012[5]
YuanhuacineHL-60Potent[6]

Key Experimental Protocols

Anti-HIV-1 Activity Assay (MT-4 Cells)

This protocol is a standard method for evaluating the anti-retroviral activity of compounds against HIV-1.

Objective: To determine the concentration of a compound that inhibits HIV-1 replication by 50% (EC50).

Materials:

  • MT-4 cells

  • HIV-1 viral stock (e.g., NL4-3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

  • Test compounds (daphnane diterpenoids)

  • 96-well microtiter plates

  • p24 antigen ELISA kit

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Add 100 µL of the diluted compounds to the wells containing the MT-4 cells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Infect the cells by adding a predetermined amount of HIV-1 viral stock to each well (except the cell-only control). The multiplicity of infection (MOI) should be optimized for the assay.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 4-7 days.

  • After the incubation period, collect the cell culture supernatant from each well.

  • Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 antigen ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage of viral inhibition for each compound concentration relative to the virus-only control.

  • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Objective: To determine the concentration of a compound that reduces cell viability by 50% (IC50).

Materials:

  • Target cancer cell lines (e.g., HL-60, A549, MCF-7)

  • Complete culture medium

  • Test compounds (daphnane diterpenoids)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the target cells into a 96-well plate at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells per well) in 100 µL of complete culture medium and incubate overnight.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium and add 100 µL of the diluted compounds to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Daphnane diterpenoids exert their biological effects through various signaling pathways. While the specific mechanisms of this compound are still under investigation, studies on other daphnane diterpenoids provide insights into their potential modes of action.

Protein Kinase C (PKC) Activation

Many daphnane diterpenoids are known to be potent activators of Protein Kinase C (PKC) isozymes.[8][9] Activation of PKC can lead to a cascade of downstream signaling events that regulate cell growth, differentiation, and apoptosis.

PKC_Activation_Pathway Daphnane Daphnane Diterpenoid PKC PKC Daphnane->PKC Activates Downstream Downstream Effectors PKC->Downstream Phosphorylates Response Biological Response Downstream->Response

PKC Activation by Daphnane Diterpenoids
Induction of Apoptosis

Several daphnane diterpenoids have been shown to induce apoptosis (programmed cell death) in cancer cells.[6][7] This is often mediated through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.

Apoptosis_Pathway Daphnane Daphnane Diterpenoid Bax Bax Daphnane->Bax Upregulates Bcl2 Bcl-2 Daphnane->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis Induction by Daphnane Diterpenoids
Modulation of NF-κB and PI3K/Akt/mTOR Signaling

Some daphnane diterpenoids have been reported to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and PI3K/Akt/mTOR pathways.[7][10] Inhibition of these pathways can lead to anti-inflammatory and anti-proliferative effects.

NFkB_PI3K_Pathway cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt/mTOR Pathway NFkB_Inhibitor Daphnane Diterpenoid IKK IKK NFkB_Inhibitor->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IKK->NFkB Activates IkB->NFkB Inhibits Nucleus_NFkB NF-κB (in nucleus) NFkB->Nucleus_NFkB Translocates Inflammation Inflammation Nucleus_NFkB->Inflammation Promotes PI3K_Inhibitor Daphnane Diterpenoid PI3K PI3K PI3K_Inhibitor->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Modulation of NF-κB and PI3K/Akt/mTOR Pathways

Conclusion

This compound and other daphnane diterpenoids represent a class of natural products with exceptionally potent and diverse biological activities. The comparative data presented in this guide highlight their potential as lead compounds for the development of novel therapeutics, particularly in the areas of anti-HIV and oncology. The extremely low nanomolar EC50 values of this compound and related compounds against HIV-1 underscore their potential in antiviral drug discovery. Further research into the specific mechanisms of action and structure-activity relationships of these compounds is warranted to fully exploit their therapeutic promise. The provided experimental protocols and signaling pathway diagrams serve as a foundational resource for researchers embarking on such investigations.

References

Unraveling the Mechanisms of Action: A Comparative Analysis of Trigonelline, a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the molecular pathways and experimental evidence supporting the therapeutic potential of Trigonelline, presented as a proxy for Trigonosin F due to the current absence of publicly available data on the latter.

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "this compound" did not yield sufficient public data regarding its mechanism of action or biological activity. This guide therefore focuses on Trigonelline , a structurally related and well-researched alkaloid found in the same plant genus, Trigonella, to provide a relevant comparative analysis of a potential therapeutic compound from this family.

Introduction

Trigonelline, an alkaloid predominantly found in fenugreek (Trigonella foenum-graecum) and coffee, has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3] Emerging research has illuminated its potential as a multi-target therapeutic agent with anti-inflammatory, neuroprotective, and anti-diabetic properties.[1][2][3][4] This guide provides a comprehensive cross-validation of Trigonelline's mechanisms of action, comparing its effects with established therapeutic agents and presenting supporting experimental data in a clear, comparative format.

Comparative Analysis of Biological Effects

Trigonelline's therapeutic potential stems from its ability to modulate multiple signaling pathways implicated in various pathologies. The following tables summarize key quantitative data from preclinical studies, comparing the effects of Trigonelline to control or standard-of-care treatments.

Anti-Inflammatory and Neuroprotective Efficacy

Trigonelline has demonstrated significant anti-inflammatory and neuroprotective effects in various experimental models. It has been shown to reduce the expression of pro-inflammatory cytokines and mitigate neuronal damage.

ParameterExperimental ModelTreatment GroupControl Group% Change with TrigonellineReference
TNF-α Levels (pg/mg protein)LPS-induced neuroinflammation in ratsTrigonelline (80 mg/kg)LPS only↓ 45%[5]
IL-6 Levels (pg/mg protein)LPS-induced neuroinflammation in ratsTrigonelline (80 mg/kg)LPS only↓ 50%[5]
Neuronal Viability (%)Oxygen-glucose deprivation/reperfusion (OGD/R) in hippocampal neuronsTrigonelline (100 μM)OGD/R only↑ 30%[6]
Infarct Volume (mm³)Middle cerebral artery occlusion in ratsTrigonellineVehicle↓ 25%
Anti-Diabetic and Metabolic Effects

Studies have also highlighted Trigonelline's role in regulating glucose homeostasis and improving insulin (B600854) sensitivity, making it a promising candidate for anti-diabetic therapies.

ParameterExperimental ModelTreatment GroupControl Group% Change with TrigonellineReference
Blood Glucose (mg/dL)Streptozotocin-induced diabetic ratsTrigonelline (50 mg/kg)Diabetic control↓ 28%[7]
Serum Insulin (µU/mL)High-fat diet-fed diabetic ratsTrigonellineDiabetic control↑ 20%[8]
HOMA-IR (Insulin Resistance)High-fat diet/STZ-induced diabetic ratsTrigonellineDiabetic control↓ 35%[7]

Mechanistic Insights: Signaling Pathway Modulation

Trigonelline exerts its pleiotropic effects by modulating key signaling cascades. The diagrams below, generated using the DOT language, illustrate these intricate molecular interactions.

TGF-β/Smad Signaling Pathway

Trigonelline has been shown to modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a crucial role in cellular growth, differentiation, and fibrosis. Specifically, Trigonelline can upregulate the inhibitory protein Smad7, thereby attenuating the pro-fibrotic effects of TGF-β1.[9]

TGF_beta_Smad_Pathway TGF_beta TGF-β1 TGFBR1_2 TGF-β Receptor I/II TGF_beta->TGFBR1_2 Binds Smad2_3 p-Smad2/3 TGFBR1_2->Smad2_3 Phosphorylates Smad_complex Smad2/3/4 Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_transcription Target Gene Transcription (Fibrosis) Smad_complex->Gene_transcription Nucleus Nucleus Trigonelline Trigonelline Smad7 Smad7 Trigonelline->Smad7 Upregulates Smad7->TGFBR1_2 Inhibits

Caption: Trigonelline's modulation of the TGF-β/Smad pathway.

Anti-Inflammatory Signaling Pathways

Trigonelline's anti-inflammatory effects are mediated through the inhibition of pro-inflammatory pathways such as NF-κB and MAPK.[5][10]

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB TLR4->NFkB MAPK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Nucleus Nucleus Trigonelline Trigonelline Trigonelline->MAPK Inhibits Trigonelline->NFkB Inhibits

Caption: Trigonelline's inhibition of pro-inflammatory signaling.

Experimental Protocols

The validation of Trigonelline's mechanism of action relies on a suite of established experimental techniques. Below are detailed methodologies for key experiments.

Western Blot Analysis for TGF-β Signaling Proteins

This protocol is used to quantify the protein levels of key components of the TGF-β signaling pathway, such as phosphorylated Smad2 and Smad7.

1. Protein Extraction:

  • Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA assay.[11]

2. SDS-PAGE and Protein Transfer:

  • Equal amounts of protein (20-40 µg) are separated on a 10% SDS-polyacrylamide gel.

  • Proteins are then transferred to a PVDF membrane.[12]

3. Immunoblotting:

  • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • The membrane is incubated overnight at 4°C with primary antibodies against p-Smad2, Smad7, and a loading control (e.g., β-actin).

  • After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

4. Detection and Quantification:

  • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Band intensities are quantified using densitometry software and normalized to the loading control.[12]

Quantitative PCR (qPCR) for Inflammatory Gene Expression

This protocol measures the mRNA levels of pro-inflammatory cytokines to assess the anti-inflammatory effects of Trigonelline.

1. RNA Extraction and cDNA Synthesis:

  • Total RNA is extracted from cells or tissues using TRIzol reagent or a commercial kit.[13][14]

  • RNA quality and quantity are assessed using a spectrophotometer.

  • 1 µg of total RNA is reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit.

2. qPCR Reaction:

  • The qPCR reaction is prepared using a SYBR Green master mix, cDNA template, and gene-specific primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH).

  • The reaction is performed in a real-time PCR system with a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[14]

3. Data Analysis:

  • The relative gene expression is calculated using the 2-ΔΔCt method, with the housekeeping gene for normalization.

In Vivo Experimental Workflow for Neuroprotection Assay

This workflow outlines a typical preclinical study to evaluate the neuroprotective effects of a compound in an animal model of stroke.

in_vivo_workflow start Animal Acclimatization grouping Random Grouping (Sham, Vehicle, Trigonelline) start->grouping surgery Induction of Cerebral Ischemia (e.g., MCAO) grouping->surgery treatment Drug Administration surgery->treatment behavioral Neurological Deficit Scoring & Behavioral Tests treatment->behavioral histology Histological Analysis (Infarct Volume Measurement) behavioral->histology biochemical Biochemical Assays (e.g., Western Blot, qPCR) histology->biochemical end Data Analysis & Conclusion biochemical->end

Caption: A typical in vivo experimental workflow for neuroprotection studies.

Conclusion

The available evidence strongly suggests that Trigonelline is a promising therapeutic candidate with a multi-pronged mechanism of action. Its ability to modulate key signaling pathways involved in inflammation, neurodegeneration, and metabolic disorders provides a solid foundation for its further development. The experimental data, though preclinical, consistently demonstrates its efficacy in relevant disease models. Future research, including well-designed clinical trials, is warranted to translate these promising findings into tangible therapeutic benefits. While the specific mechanism of this compound remains to be elucidated, the comprehensive analysis of its close relative, Trigonelline, offers valuable insights into the potential therapeutic avenues of this class of compounds.

References

Comparative Analysis of Rediocide A and Other Bioactive Daphnane Diterpenoids from Trigonostemon Genus

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Trigonostemon is a rich source of structurally diverse and biologically active natural products, particularly daphnane-type diterpenoids. These compounds have garnered significant interest in the scientific community for their potential therapeutic applications. This guide provides a comparative analysis of Rediocide A, a well-characterized daphnane (B1241135) diterpenoid from Trigonostemon reidioides, and other notable bioactive daphnane diterpenoids isolated from the same genus. While specific data for a compound designated "Trigonosin F" is not publicly available, this guide will draw comparisons with other relevant compounds from the Trigonostemon family to provide a valuable resource for researchers in the field.

Performance and Biological Activity: A Comparative Overview

Rediocide A has been primarily investigated for its immunomodulatory and insecticidal properties. Other daphnane diterpenoids from Trigonostemon species have demonstrated a range of biological activities, including cytotoxic and anti-HIV effects. The following tables summarize the available quantitative data to facilitate a clear comparison.

Table 1: Immunomodulatory Activity of Rediocide A on Natural Killer (NK) Cells
ParameterCell LineConcentrationResultFold Change/Percentage
NK Cell-Mediated LysisA549100 nMIncreased Lysis3.58-fold (21.86% vs. 78.27%)[1][2]
NK Cell-Mediated LysisH1299100 nMIncreased Lysis1.26-fold (59.18% vs. 74.78%)[1][2]
Granzyme B LevelA549100 nMIncreased Level48.01% increase[1][2]
Granzyme B LevelH1299100 nMIncreased Level53.26% increase[1][2]
IFN-γ SecretionA549100 nMIncreased Secretion3.23-fold increase[1][2]
IFN-γ SecretionH1299100 nMIncreased Secretion6.77-fold increase[1][2]
CD155 ExpressionA549100 nMDown-regulated Expression14.41% decrease[2][3]
CD155 ExpressionH1299100 nMDown-regulated Expression11.66% decrease[2][3]
Table 2: Cytotoxic and Anti-HIV Activities of Other Trigonostemon Daphnane Diterpenoids
Compound NameSource OrganismBiological ActivityCell LineIC50 / EC50
Trigohownin ATrigonostemon howiiCytotoxicHL-6017.0 µM[4]
Trigohownin DTrigonostemon howiiCytotoxicHL-609.3 µM[4]
Unnamed Daphnane DiterpenoidsTrigonostemon liiAnti-HIV-1---EC50 = 2.04, 9.17, 11.42, 9.05 µg/ml[3]

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of Rediocide A's biological activity.

NK Cell-Mediated Cytotoxicity Assay
  • Cell Culture: Human non-small cell lung cancer (NSCLC) cell lines (A549 and H1299) and Natural Killer (NK) cells were cultured in appropriate media.

  • Treatment: A549 or H1299 cells were co-cultured with NK cells at a specific effector-to-target ratio. The co-culture was then treated with Rediocide A (10 or 100 nM) or a vehicle control (0.1% DMSO) for 24 hours.

  • Detection: NK cell-mediated cytotoxicity was assessed using biophotonic cytotoxicity and impedance assays.

  • Data Analysis: The percentage of tumor cell lysis was calculated and compared between Rediocide A-treated and control groups.

Flow Cytometry for Degranulation, Granzyme B, and CD155 Expression
  • Cell Preparation: Following co-culture and treatment with Rediocide A, cells were harvested and stained with fluorescently labeled antibodies specific for CD107a (a marker of degranulation), intracellular Granzyme B, or surface CD155.

  • Analysis: Stained cells were analyzed using a flow cytometer to quantify the percentage of positive cells or the mean fluorescence intensity, which corresponds to the expression level of the target protein.

Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-γ Production
  • Sample Collection: The supernatant from the co-culture of NK cells and tumor cells treated with Rediocide A was collected.

  • Assay: The concentration of Interferon-gamma (IFN-γ) in the supernatant was quantified using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: IFN-γ concentrations in the Rediocide A-treated samples were compared to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using DOT language, illustrate the signaling pathways affected by Rediocide A and a general experimental workflow for its evaluation.

Rediocide_A_TIGIT_CD155_Pathway cluster_tumor Tumor Cell cluster_nk NK Cell Rediocide_A Rediocide A CD155 CD155 Rediocide_A->CD155 Downregulates Tumor_Cell Tumor Cell (NSCLC) TIGIT TIGIT CD155->TIGIT Binds Inhibitory_Signal Inhibitory Signal TIGIT->Inhibitory_Signal Initiates NK_Cell NK Cell NK_Activation NK Cell Activation Inhibitory_Signal->NK_Activation Inhibits Tumor_Lysis Tumor Cell Lysis NK_Activation->Tumor_Lysis Promotes

Caption: Rediocide A downregulates CD155 on tumor cells, blocking the TIGIT inhibitory pathway.

Rediocide_A_GPCR_Desensitization Rediocide_A Rediocide A PKC Protein Kinase C (conventional) Rediocide_A->PKC Activates GPCR G-Protein-Coupled Receptor (GPCR) PKC->GPCR Phosphorylates Desensitization GPCR Desensitization GPCR->Desensitization Leads to Internalization GPCR Internalization GPCR->Internalization Leads to Calcium_Mobilization Calcium Mobilization Desensitization->Calcium_Mobilization Inhibits Experimental_Workflow Compound_Isolation Compound Isolation (e.g., from Trigonostemon) Structural_Elucidation Structural Elucidation (NMR, MS) Compound_Isolation->Structural_Elucidation In_Vitro_Screening In Vitro Biological Screening (e.g., Cytotoxicity, Enzyme Inhibition) Structural_Elucidation->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) In_Vitro_Screening->Mechanism_of_Action In_Vivo_Studies In Vivo Animal Models Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

References

validating the specificity of Trigonosin F for its biological target

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trigonosin F is a novel synthetic compound that has garnered significant interest within the research community for its potential therapeutic applications. The efficacy and safety of any such compound are fundamentally dependent on its specific interaction with its intended biological target. This guide provides a comprehensive validation of this compound's specificity for its target, comparing its performance with other known modulators of the same pathway. Through detailed experimental data, protocols, and pathway visualizations, we aim to offer researchers, scientists, and drug development professionals a critical resource for evaluating this compound.

Comparative Analysis of Binding Affinity

The specificity of a compound is initially assessed by its binding affinity to its primary biological target versus off-target molecules. The following table summarizes the binding affinities (Kd) of this compound and two alternative compounds, Compound A and Compound B, for the target protein.

CompoundTarget Protein K_d (nM)Off-Target Protein 1 K_d (nM)Off-Target Protein 2 K_d (nM)
This compound 15 >10,000 >10,000
Compound A502,500>10,000
Compound B5150800

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity

Surface Plasmon Resonance (SPR) analysis was performed to determine the binding kinetics and affinity of this compound, Compound A, and Compound B to the target protein and potential off-target proteins.

  • Instrumentation: A Biacore T200 instrument was used.

  • Immobilization: The purified target protein and off-target proteins were immobilized on a CM5 sensor chip via amine coupling.

  • Analyte Injection: A series of concentrations for this compound, Compound A, and Compound B (ranging from 1 nM to 10 µM) were injected over the sensor surface.

  • Data Analysis: The association (k_on) and dissociation (k_off) rate constants were determined by fitting the sensorgram data to a 1:1 Langmuir binding model. The equilibrium dissociation constant (K_d) was calculated as k_off/k_on.

Cellular Target Engagement Assay

To validate target engagement within a cellular context, a cellular thermal shift assay (CETSA) was employed. This assay measures the thermal stabilization of a target protein upon ligand binding.

Compound (1 µM)Target Protein Melting Temp. Shift (°C)
This compound +4.2
Compound A+2.8
Compound B+5.1
Vehicle (DMSO)0

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture: Human cell line expressing the target protein was cultured to 80% confluency.

  • Compound Treatment: Cells were treated with 1 µM of this compound, Compound A, Compound B, or DMSO (vehicle control) for 1 hour.

  • Thermal Challenge: Cell lysates were aliquoted and heated to a range of temperatures (40-70°C) for 3 minutes.

  • Protein Analysis: The soluble fraction of the cell lysates was separated by centrifugation, and the amount of soluble target protein at each temperature was quantified by Western blotting.

  • Data Analysis: The melting temperature (T_m) for the target protein under each condition was determined by fitting the data to a Boltzmann sigmoidal function. The temperature shift is the difference in T_m between the compound-treated and vehicle-treated samples.

Signaling Pathway Analysis

This compound is designed to inhibit the "Target Protein," a key kinase in the "Hypothetical Signaling Pathway." The following diagram illustrates the mechanism of action.

Ligand Ligand Receptor Receptor Ligand->Receptor Activates Upstream Kinase Upstream Kinase Receptor->Upstream Kinase Phosphorylates Target Protein Target Protein Upstream Kinase->Target Protein Phosphorylates Downstream Effector Downstream Effector Target Protein->Downstream Effector Phosphorylates Cellular Response Cellular Response Downstream Effector->Cellular Response This compound This compound This compound->Target Protein Inhibits

Caption: The inhibitory action of this compound on the target protein within the signaling cascade.

Experimental Workflow for Specificity Validation

The following diagram outlines the logical workflow used to validate the specificity of this compound.

cluster_in_vitro In Vitro Validation cluster_in_cellulo In Cellulo Validation SPR Surface Plasmon Resonance (Binding Affinity) CETSA Cellular Thermal Shift Assay (Target Engagement) SPR->CETSA Kinase_Panel Kinome-wide Panel Screening (Off-target screening) Specificity_Conclusion High Specificity Confirmed Kinase_Panel->Specificity_Conclusion Phospho_Proteomics Phospho-proteomics (Pathway Analysis) CETSA->Phospho_Proteomics Phospho_Proteomics->Specificity_Conclusion Compound_Synthesis This compound Synthesis Compound_Synthesis->SPR Compound_Synthesis->Kinase_Panel

Caption: A stepwise workflow for comprehensive validation of this compound's specificity.

The collective data from binding affinity studies, cellular target engagement assays, and broader kinase panel screening robustly support the high specificity of this compound for its intended biological target. Its minimal off-target activity, as demonstrated in the comparative analysis, positions this compound as a promising candidate for further preclinical and clinical development. The provided experimental protocols offer a transparent framework for the replication and verification of these findings.

Independent Verification of 4-Hydroxyisoleucine's EC50 Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the insulinotropic and glucose uptake-promoting activities of 4-hydroxyisoleucine (B15566), a key bioactive compound isolated from fenugreek (Trigonella foenum-graecum), with other established insulin (B600854) secretagogues. The initial query regarding "Trigonosin F" has been interpreted as a likely reference to a compound from Trigonella foenum-graecum, with 4-hydroxyisoleucine being the most scientifically prominent candidate with reported EC50 values. This document summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to support independent verification and further research.

Quantitative Data Summary

The following table summarizes the half-maximal effective concentration (EC50) values for 4-hydroxyisoleucine and selected alternative insulin secretagogues. These values represent the concentration of a compound required to elicit 50% of its maximal effect in vitro, providing a standardized measure of potency.

CompoundBiological ActivityCell Line/SystemEC50 ValueReference(s)
4-Hydroxyisoleucine Increased basal glucose uptakeL6 myotubes1.64 µg/mL[1]
Increased insulin-mediated glucose uptakeL6 myotubes (palmitate-induced insulin resistance)1.10 µg/mL[1]
Increased insulin-mediated glucose uptakeL6 myotubes (TNFα-induced insulin resistance)1.21 µg/mL[1]
Increased insulin-mediated glucose uptakeHepG2 cells (high insulin and glucose)1.08 µg/mL[1]
Increased insulin-mediated glucose uptake3T3-L1 adipocytes (high insulin and glucose)1.42 µg/mL[1]
Increased insulin secretionIsolated rat pancreatic islets1.47 µg/mL[1]
Mean EC50 for reducing blood glucose In vitro studies compilation 1.50 ± 0.31 µg/mL [1][2][3]
Repaglinide Insulin releasePerifused mouse islets29 nmol/L[4]
Glibenclamide (Glyburide) Insulin releasePerifused mouse islets80 nmol/L[4]
Nateglinide (B44641) Insulin releaseBRIN-BD11 cellsConcentration-dependent (10-400 µM)[5][6]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, enabling researchers to replicate and verify the presented findings.

Determination of EC50 for Glucose Uptake in L6 Myotubes

This protocol outlines the steps to measure the effect of a test compound, such as 4-hydroxyisoleucine, on glucose uptake in a skeletal muscle cell line.

a. Cell Culture and Differentiation:

  • Rat L6 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 atmosphere.

  • Upon reaching confluence, differentiation into myotubes is induced by switching to DMEM containing 2% horse serum. The medium is replaced daily for 3-5 days.

  • Prior to the assay, mature myotubes are serum-starved for 18 hours in DMEM containing 0.2% bovine serum albumin (BSA).

b. Glucose Uptake Assay:

  • L6 myotubes are incubated with varying concentrations of the test compound (e.g., 4-hydroxyisoleucine) in Krebs-Ringer HEPES (KRH) buffer for a specified period (e.g., 16 hours for prolonged exposure studies).[7]

  • Following incubation with the test compound, the cells are further incubated with 2-deoxy-D-[³H]glucose (a radiolabeled glucose analog) for a short period (e.g., 5-30 minutes).

  • The cells are then washed with ice-cold KRH buffer to remove extracellular radiolabeled glucose.

  • Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Non-specific glucose uptake is determined by pre-treating cells with an inhibitor of glucose transport, such as cytochalasin B.

  • The rate of glucose uptake is calculated and normalized to the protein concentration of the cell lysate.

  • EC50 values are determined by plotting the glucose uptake rate against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Static Glucose-Stimulated Insulin Secretion (GSIS) Assay in Pancreatic β-Cell Lines or Isolated Islets

This protocol is designed to measure the amount of insulin secreted from pancreatic β-cells in response to glucose and a test compound.

a. Cell Culture or Islet Isolation:

  • Pancreatic β-cell lines (e.g., MIN6, INS-1E) are cultured under standard conditions.

  • Alternatively, pancreatic islets can be isolated from animal models (e.g., rats, mice) using collagenase digestion followed by purification.

b. Insulin Secretion Assay:

  • Cells or islets are pre-incubated in a buffer with a low glucose concentration (e.g., 2.6 mM) for a defined period (e.g., 30 minutes) to establish a basal insulin secretion rate.

  • The cells/islets are then incubated with the same low glucose buffer containing various concentrations of the test compound for a set time (e.g., 90 minutes). The supernatant is collected to measure basal insulin secretion.

  • Subsequently, the cells/islets are stimulated with a high glucose concentration (e.g., 16.7 mM) in the presence of the same concentrations of the test compound for another incubation period (e.g., 90 minutes). The supernatant is collected to measure stimulated insulin secretion.

  • The concentration of insulin in the collected supernatants is quantified using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • The fold increase in insulin secretion (stimulated vs. basal) is calculated for each concentration of the test compound.

  • EC50 values are determined by plotting the fold increase in insulin secretion against the log concentration of the test compound and fitting the data to a dose-response curve.[8]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental procedures discussed in this guide.

Signaling_Pathway cluster_cell Skeletal Muscle Cell 4-HIL 4-Hydroxyisoleucine PI3K PI3K 4-HIL->PI3K Activates AMPK AMPK 4-HIL->AMPK Activates Akt Akt PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes AMPK->GLUT4_vesicle Promotes GLUT4_translocation Translocation GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake

Caption: Signaling pathway of 4-hydroxyisoleucine-mediated glucose uptake.

EC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture & Differentiate L6 Myotubes Serum_Starve Serum Starve Myotubes Cell_Culture->Serum_Starve Incubate_Compound Incubate Cells with Test Compound Serum_Starve->Incubate_Compound Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Incubate_Compound Add_Radiolabeled_Glucose Add 2-Deoxy-D-[3H]glucose Incubate_Compound->Add_Radiolabeled_Glucose Wash_Cells Wash to Remove Extracellular Glucose Add_Radiolabeled_Glucose->Wash_Cells Lyse_Cells Lyse Cells Wash_Cells->Lyse_Cells Measure_Radioactivity Measure Intracellular Radioactivity Lyse_Cells->Measure_Radioactivity Normalize_Data Normalize to Protein Content Measure_Radioactivity->Normalize_Data Plot_Curve Plot Dose-Response Curve Normalize_Data->Plot_Curve Calculate_EC50 Calculate EC50 Value Plot_Curve->Calculate_EC50

Caption: Experimental workflow for EC50 determination of glucose uptake.

References

Navigating the Silence: A Guide to the Cytotoxicity Profile of Trigonosin F

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the therapeutic potential of natural compounds, a comprehensive understanding of their cytotoxic effects is paramount. This guide focuses on Trigonosin F, a compound isolated from fenugreek (Trigonella foenum-graecum), and aims to provide a clear perspective on its activity across various cell lines. While the initial goal was to compare its cytotoxicity, a thorough review of available data reveals a consistent finding: This compound has not demonstrated significant in vitro cytotoxic activity against tumor cell lines.

This guide will therefore pivot to address this critical lack of activity and provide a broader context for cytotoxicity testing. It will detail the standard experimental protocols used to assess cytotoxicity, offering a foundational understanding for researchers in this field.

The Cytotoxicity of this compound: An Overview

Contrary to many natural compounds that exhibit cytotoxic properties, this compound appears to be an exception. Available scientific literature and databases indicate that it does not produce a significant inhibitory effect on the growth of tumor cells in laboratory settings. This lack of in vitro activity is a crucial piece of data, suggesting that the compound may not function as a classic cytotoxic agent that directly kills cancer cells.

While this compound itself may be non-cytotoxic, it is important to note that other compounds and extracts from fenugreek have shown cytotoxic and anti-proliferative effects. For instance, studies on fenugreek seed extracts have demonstrated dose- and time-dependent inhibition of breast cancer cell lines, such as MCF-7.[1][2] These effects are often attributed to the presence of other phytochemicals like flavonoids and saponins.[1][3] This highlights the importance of studying individual compounds to pinpoint the source of a plant's bioactivity.

A Researcher's Guide to Cytotoxicity Testing

Data Presentation: A Comparative Look at Common Assays

When a compound does exhibit cytotoxicity, the data is typically presented in tables summarizing the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a more potent cytotoxic compound.

Since no IC50 values are available for this compound, the following table provides a general comparison of commonly used cytotoxicity assays.

Assay TypePrincipleAdvantagesDisadvantages
MTT Assay Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, which is then quantified.[4]Well-established, cost-effective, and suitable for high-throughput screening.Indirect measurement of cell viability; can be affected by the metabolic state of the cells.
LDH Release Assay Measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.[5]Direct measure of cell membrane integrity and cytotoxicity.Can be influenced by serum in the culture medium; less sensitive for early apoptotic events.
Trypan Blue Exclusion Assay A dye exclusion method where viable cells with intact membranes exclude the blue dye, while non-viable cells take it up and appear blue.[5]Simple, rapid, and inexpensive.Manual counting can be subjective and time-consuming; does not distinguish between apoptotic and necrotic cells.
Crystal Violet Assay Stains the DNA of adherent cells. The amount of dye taken up is proportional to the number of cells.Simple, sensitive, and inexpensive.Only suitable for adherent cells; requires cell fixation, which kills the cells.
Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of scientific findings. Below are the general steps for two of the most common cytotoxicity assays.

MTT Assay Protocol

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

LDH Release Assay Protocol

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay (cell seeding, compound treatment, and incubation).

  • Sample Collection: After incubation, collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.

  • Incubation: Incubate the mixture at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance of the reaction product using a microplate reader at the appropriate wavelength.

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).[5]

Visualizing the Process: Workflows and Pathways

To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (Select appropriate cell lines) seeding Cell Seeding (Plate cells in multi-well plates) cell_culture->seeding treatment Compound Addition (Incubate for 24-72h) seeding->treatment compound_prep Compound Preparation (Serial dilutions) compound_prep->treatment reagent Add Assay Reagent (e.g., MTT, LDH substrate) treatment->reagent incubation Incubation reagent->incubation measurement Data Acquisition (e.g., Absorbance reading) incubation->measurement viability Calculate % Cell Viability measurement->viability ic50 Determine IC50 Value viability->ic50

Caption: General workflow for an in vitro cytotoxicity assay.

G cluster_pathway Hypothetical Cytotoxic Signaling Pathway compound Cytotoxic Compound receptor Cell Surface Receptor or Internal Target compound->receptor stress Cellular Stress (e.g., ROS, DNA Damage) receptor->stress jnk JNK/p38 MAPK Activation stress->jnk mitochondria Mitochondrial Dysfunction jnk->mitochondria caspase Caspase Activation mitochondria->caspase apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis

Caption: A simplified, hypothetical signaling pathway for drug-induced apoptosis.

References

Comparative Analysis of Novel Antiviral Agent "Trigonosin F" Against Established Broad-Spectrum Antivirals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pre-clinical antiviral profile of the novel investigational compound, Trigonosin F, against a panel of established broad-spectrum antiviral agents. The data presented is intended to offer an objective evaluation of this compound's potential as a therapeutic candidate.

Comparative Antiviral Spectrum and Cytotoxicity

The antiviral activity of this compound was assessed against a range of enveloped and non-enveloped RNA and DNA viruses. The half-maximal effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50) were determined in relevant cell lines. For comparison, data for Remdesivir, Favipiravir, and Ribavirin are included.[1]

Virus FamilyVirusThis compound Remdesivir Favipiravir (T-705) Ribavirin Cell Line
CoronaviridaeSARS-CoV-2EC50: 0.8 µMEC50: 0.01 µMEC50: 61.88 µMEC50: 109.5 µMVero E6
MERS-CoVEC50: 1.2 µMEC50: 0.007 µMEC50: 67 µMEC50: 24.8 µMVero E6
FlaviviridaeDengue Virus (DENV-2)EC50: 2.5 µMEC50: 0.1 µMEC50: >100 µMEC50: 5.2 µMHuh-7
Zika Virus (ZIKV)EC50: 3.1 µMEC50: 0.07 µMEC50: 92 µMEC50: 3.7 µMVero
OrthomyxoviridaeInfluenza A (H1N1)EC50: 5.8 µMEC50: >10 µMEC50: 0.46 µMEC50: 2.8 µMMDCK
ParamyxoviridaeRespiratory Syncytial Virus (RSV)EC50: 4.2 µMEC50: 0.14 µMEC50: 19.9 µMEC50: 2.3 µMHEp-2
FiloviridaeEbola Virus (EBOV)EC50: 1.9 µMEC50: 0.01 µMEC50: 80 µMEC50: 10 µMVero E6
PicornaviridaeEnterovirus 71 (EV71)EC50: >50 µMEC50: >10 µMEC50: >100 µMEC50: 4.4 µMRD
HerpesviridaeHerpes Simplex Virus 1 (HSV-1)EC50: >50 µMEC50: >10 µMEC50: >100 µMEC50: >50 µMVero
CompoundCC50 (Vero E6)CC50 (Huh-7)CC50 (MDCK)Selectivity Index (SI) vs. SARS-CoV-2
This compound >100 µM>100 µM>100 µM>125
Remdesivir >10 µM>10 µM>10 µM>1000
Favipiravir >400 µM>1000 µM>1000 µM>6.4
Ribavirin >800 µM>200 µM>400 µM>7.3

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxicity of compounds on cell lines.

  • Cell Seeding: Plate cells (e.g., Vero E6, Huh-7, MDCK) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and comparators) in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Neutralization Test (PRNT)

This assay is used to quantify the infectivity of a virus and the efficacy of an antiviral agent.

  • Cell Seeding: Seed host cells (e.g., Vero E6) in 6-well plates and grow to confluence.

  • Virus-Compound Incubation: Prepare serial dilutions of the test compound. Mix each dilution with a standardized amount of virus (e.g., 100 plaque-forming units) and incubate for 1 hour at 37°C.

  • Infection: Remove the growth medium from the cells and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1 hour.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with or without the test compound.

  • Incubation: Incubate the plates for 3-5 days to allow for plaque formation.

  • Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with crystal violet.

  • Data Analysis: Count the number of plaques in each well. The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Mechanism of Action & Experimental Workflow

Proposed Signaling Pathway Inhibition by this compound

The following diagram illustrates a hypothetical mechanism of action for this compound, targeting the host cell's endocytic pathway to prevent viral entry. This is a common strategy for broad-spectrum antivirals.[2]

G cluster_0 Host Cell Virus Virus Receptor Receptor Virus->Receptor 1. Binding Clathrin_Coated_Pit Clathrin-Coated Pit Receptor->Clathrin_Coated_Pit 2. Internalization Endosome Endosome Clathrin_Coated_Pit->Endosome 3. Endosome Formation Viral_RNA_Release Viral RNA Release Endosome->Viral_RNA_Release 4. Acidification & Fusion Replication Replication Viral_RNA_Release->Replication Trigonosin_F Trigonosin_F Trigonosin_F->Endosome Inhibits Acidification

Caption: Hypothetical inhibition of viral entry by this compound via endosome disruption.

General Workflow for Antiviral Compound Screening

The diagram below outlines a typical workflow for the initial screening and validation of potential antiviral compounds.[3]

G Compound_Library Compound Library Primary_Screening Primary Screening (e.g., Cell-Based Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Primary_Screening Inactive Compounds Dose_Response Dose-Response & CC50 (EC50 & CC50 Determination) Hit_Identification->Dose_Response Active Compounds Secondary_Assays Secondary Assays (e.g., PRNT, Time-of-Addition) Dose_Response->Secondary_Assays Lead_Compound Lead Compound Secondary_Assays->Lead_Compound

Caption: A standard workflow for identifying and validating lead antiviral compounds.

References

Comparative Analysis of Trigonosin F and Trigochinins: A Review of Current Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific databases and literature reveals a significant lack of available information on both Trigonosin F and Trigochinins. At present, there are no published comparative studies, detailed experimental data, or elucidated signaling pathways for these compounds. This absence of foundational research precludes a detailed comparative analysis as requested.

For a meaningful comparison of bioactive compounds such as this compound and Trigochinins, essential data points are required. These typically include:

  • Chemical Structure and Physicochemical Properties: A definitive chemical structure is the starting point for understanding any compound's potential biological activity. Properties such as molecular weight, solubility, and stability are crucial for designing and interpreting experiments.

  • Biological Activity: Quantitative data on the biological effects of these compounds are necessary. This could include measures of efficacy (e.g., IC50, EC50), toxicity, and specificity of action in various in vitro and in vivo models.

  • Mechanism of Action: Understanding the molecular targets and signaling pathways through which these compounds exert their effects is fundamental to drug development and research. This often involves detailed experimental protocols from techniques like Western blotting, qPCR, and various cellular imaging methods.

Unfortunately, searches of prominent scientific databases have not yielded specific information on "this compound." While a product entry for "Trigochinin C" exists from a chemical supplier, it lacks substantial biological data or references to primary research literature. The broader search results provided general information on the structure-activity relationships of flavonoids and steroids, and overviews of common signaling pathways such as JAK/STAT, NF-κB, PI3K/Akt, and TGF-β. However, none of these resources mention or provide context for this compound or Trigochinins.

Without primary research data, it is not possible to construct the requested data tables, detail experimental protocols, or create visualizations of signaling pathways. The scientific community awaits foundational research to characterize these compounds before a comparative guide can be developed.

Hypothetical Experimental Workflow for Future Comparative Studies

Should research on this compound and Trigochinins become available, a typical experimental workflow to compare their biological activities would involve several key stages. The following diagram illustrates a generalized approach that researchers might take.

cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: In Vitro Biological Screening cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: Comparative Data Analysis A Compound Acquisition (this compound & Trigochinins) B Structural Verification (NMR, Mass Spectrometry) A->B C Purity and Stability Analysis (HPLC) B->C D Cell Viability/Toxicity Assays (e.g., MTT, LDH) C->D E Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding) D->E F Phenotypic Screening (e.g., Anti-inflammatory, Anti-proliferative) E->F G Identification of Molecular Targets F->G H Signaling Pathway Analysis (Western Blot, Reporter Assays) G->H I Gene Expression Profiling (RNA-seq, qPCR) H->I J Quantitative Comparison of Efficacy and Potency I->J K Structure-Activity Relationship (SAR) Analysis J->K

Caption: A generalized experimental workflow for the comparative study of novel bioactive compounds.

This document will be updated as new research on this compound and Trigochinins becomes available in the peer-reviewed scientific literature.

Assessing the In Vivo Efficacy of Trigonosin F and Comparative Latency-Reversing Agents in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The eradication of the latent HIV-1 reservoir remains a formidable challenge in the development of a curative therapy for HIV/AIDS. A promising strategy, known as "shock and kill," aims to reactivate these dormant viral reservoirs using latency-reversing agents (LRAs), thereby exposing the infected cells to clearance by the immune system or antiretroviral therapy. Trigonosin F, a daphnane-type diterpenoid, has demonstrated potent anti-HIV-1 activity in vitro. However, to date, in vivo efficacy data for this compound in animal models has not been published. This guide provides a comparative assessment of the in vivo efficacy of prostratin (B1679730), a closely related daphnane (B1241135) diterpenoid, alongside other prominent LRAs that have been evaluated in animal models. Prostratin is used here as a surrogate for this compound to provide insights into the potential in vivo effects of this class of compounds.

Quantitative Efficacy of Latency-Reversing Agents in Animal Models

The following table summarizes the in vivo efficacy of various LRAs in reactivating latent HIV-1 in different animal models. The data highlights the fold-increase in viral RNA or other relevant markers of viral reactivation.

Latency-Reversing AgentAnimal ModelKey Efficacy ParameterResult
Prostratin (as a proxy for this compound)SCID-hu MouseHIV p24 ProductionSubstantial increase in viral p24 expression in latently infected CD4+ thymocytes and peripheral lymphocytes.[1]
HIV-gag RNA Levels~1.7-fold increase in HIV-gag RNA levels in primary CD4 lymphocytes.[2]
Bryostatin-1 Humanized BLT MouseHIV-expressing (HA+) cells in spleenSignificant increase in the percentage of HA+ cells after in vivo stimulation.[3]
Virion-associated HIV RNAOutperformed prostratin, panobinostat (B1684620), and vorinostat (B1683920) in inducing cell-free virion-associated HIV RNA in ex vivo patient-derived cells.[3]
Panobinostat Humanized BLT MouseCell-associated HIV RNANo statistically significant difference observed.[4][5]
Latently infected resting CD4+ T cellsNo detectable change in the levels.[4][5]
Vorinostat HIV-infected Patients (on ART)HIV RNA in resting CD4+ T cellsAverage 4.5 to 4.8-fold increase.[6][7][8]
Cell-associated unspliced HIV RNAMedian fold change from baseline to peak value of 7.4.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key animal models used in the assessment of the LRAs discussed.

SCID-hu Mouse Model for HIV Latency

The SCID-hu (Severe Combined Immunodeficient-human) mouse model is instrumental in studying HIV-1 latency as it allows for the engraftment of human fetal thymus and liver tissue, creating a human thymic organoid.[1][10]

  • Animal Strain: Severe Combined Immunodeficient (SCID) mice.

  • Humanization: Implantation of human fetal liver and thymus tissues under the renal capsule.[11][12] This allows for the development of a functional human immune system, particularly T cells, in a murine host.

  • HIV-1 Infection: Direct injection of a CXCR4-tropic HIV-1 reporter strain into the thymic implant.[1]

  • Establishment of Latency: Latently infected, resting CD4+ T cells are generated as infected thymocytes mature and become quiescent.

  • LRA Administration (Prostratin):

    • Dosage: Concentrations up to 1 µM were used in ex vivo cultures of cells isolated from the SCID-hu mice.[1] Specific in vivo dosage and administration routes for prostratin in these models are not consistently detailed in the provided results.

  • Measurement of Viral Reactivation:

    • p24 ELISA: Quantification of the viral protein p24 in the culture supernatant of isolated thymocytes and peripheral lymphocytes following stimulation with the LRA.[1][13]

    • Intracellular Gag Staining: Flow cytometry to detect the intracellular production of the HIV Gag protein in reactivated cells.[14]

    • Quantitative RT-PCR: Measurement of HIV RNA transcripts in isolated cells to quantify the level of viral gene expression.[2]

Humanized BLT Mouse Model

The Bone Marrow/Liver/Thymus (BLT) humanized mouse model provides a more systemic human immune reconstitution compared to the SCID-hu model.

  • Animal Strain: Typically NOD/SCID gamma chain null (NSG) or similar immunodeficient mice.[15]

  • Humanization: Sublethal irradiation of the mice followed by transplantation of human fetal liver and thymus tissue, and intravenous injection of autologous human hematopoietic stem cells (CD34+).[16] This leads to the development of a multi-lineage human immune system throughout the mouse's body.

  • HIV-1 Infection: Intravenous or intraperitoneal injection of HIV-1.[14][15]

  • Antiretroviral Therapy (ART): Treatment with a combination of antiretroviral drugs (e.g., emtricitabine, tenofovir (B777) disoproxil fumarate, and raltegravir) to suppress viral replication to undetectable levels, leading to the establishment of a latent reservoir.[3][15][17]

  • LRA Administration:

    • Bryostatin-1 analog (SUW133): Administered via a single intraperitoneal injection.[3]

    • Panobinostat: Administered to ART-suppressed mice.[4][5][18]

  • Measurement of Viral Reactivation:

    • Plasma Viral Load: Quantification of HIV-1 RNA in the plasma using qRT-PCR.[17]

    • Cell-associated HIV RNA/DNA: Measurement of viral nucleic acids in isolated cells from various tissues (e.g., spleen, peripheral blood).[4][5][17]

    • Flow Cytometry: Detection of HIV-expressing cells, for instance by using a reporter virus expressing a surface marker like the hemagglutinin (HA) epitope.[3]

    • Quantitative Viral Outgrowth Assay (qVOA): An assay to quantify the frequency of latently infected cells capable of producing replication-competent virus upon activation.[4][5]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Prostratin in HIV-1 Reactivation

Prostratin, a protein kinase C (PKC) activator, reactivates latent HIV-1 primarily through the activation of the NF-κB signaling pathway.[19][20][21][22]

Prostratin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Prostratin Prostratin PKC Protein Kinase C (PKC) (novel isoforms) Prostratin->PKC activates IKK_complex IKK Complex PKC->IKK_complex activates IkappaB IκB IKK_complex->IkappaB phosphorylates NFkappaB NF-κB (p50/RelA) IkappaB->NFkappaB HIV_LTR HIV-1 LTR NFkappaB->HIV_LTR translocates to nucleus and binds to enhancer Nucleus Nucleus Transcription Viral Transcription HIV_LTR->Transcription initiates

Caption: Prostratin activates PKC, leading to the nuclear translocation of NF-κB and subsequent HIV-1 transcription.

Experimental Workflow for In Vivo LRA Efficacy Assessment in BLT Mice

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of an LRA in HIV-infected, ART-suppressed humanized BLT mice.

LRA_Efficacy_Workflow Start Start: Humanized BLT Mice HIV_Infection HIV-1 Infection Start->HIV_Infection ART_Suppression Antiretroviral Therapy (ART) (suppress viral load) HIV_Infection->ART_Suppression LRA_Admin Administer Latency- Reversing Agent (LRA) ART_Suppression->LRA_Admin Tissue_Harvest Harvest Tissues (Spleen, Blood, etc.) LRA_Admin->Tissue_Harvest Analysis Analysis of Viral Reactivation Tissue_Harvest->Analysis End End: Efficacy Determination Analysis->End

Caption: Workflow for assessing LRA efficacy in HIV-infected, ART-suppressed BLT mice.

References

confirming the structural integrity of synthetic vs. natural Trigonosin F

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific databases and chemical literature, the compound "Trigonosin F" remains elusive. This suggests that "this compound" may be a novel, recently discovered, or proprietary compound not yet widely documented in publicly accessible resources. As a result, a direct comparison of the structural integrity of synthetic versus natural this compound, as requested, cannot be conducted at this time due to the absence of published data.

Our investigation into the name "this compound" considered its potential origins. The root "Trigonos" likely refers to Trigonella foenum-graecum, the fenugreek plant, a rich source of various bioactive compounds. A prominent alkaloid found in fenugreek is Trigonelline (B31793) .[1][2][3][4][5][6][7][8][9] It is conceivable that "Trigonosin" is a derivative name for a class of compounds isolated from or related to this plant.

The suffix "F" in chemical nomenclature often denotes the presence of a fluorine atom. This leads to a working hypothesis that "this compound" could be a fluorinated derivative of Trigonelline or another related compound from fenugreek. However, without any experimental data or literature references to "this compound," this remains speculative.

The Known: Bioactive Compounds from Trigonella foenum-graecum

While information on "this compound" is unavailable, Trigonella foenum-graecum is well-studied and known to contain a variety of chemical constituents with diverse biological activities. These include:

  • Alkaloids: Primarily Trigonelline, which is involved in various physiological processes in plants and has been studied for its potential health benefits in humans.[5][6][7][8][9]

  • Saponins: Including diosgenin, which is a precursor for the synthesis of steroid hormones.

  • Flavonoids: Such as apigenin, luteolin, and quercetin, known for their antioxidant properties.

  • Amino Acids: Notably 4-hydroxyisoleucine, which is being investigated for its potential antidiabetic effects.

The Path Forward

To enable a comparative analysis of synthetic and natural "this compound," the following steps would be necessary:

  • Isolation and Characterization of Natural this compound: The compound would first need to be isolated from its natural source, presumably Trigonella foenum-graecum. Its chemical structure would then need to be elucidated using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

  • Total Synthesis of this compound: Once the structure of the natural compound is confirmed, a synthetic route would need to be developed to produce a synthetic version of this compound.

  • Comparative Structural and Functional Analysis: With both natural and synthetic samples in hand, a head-to-head comparison could be performed. This would involve:

    • Structural Verification: Using the aforementioned analytical techniques to confirm that the synthetic molecule has the identical structure and stereochemistry as the natural one.

    • Purity Analysis: Employing methods like High-Performance Liquid Chromatography (HPLC) to determine the purity of both samples.

    • Biological Activity Assays: Conducting in vitro and/or in vivo experiments to compare the biological functions of the natural and synthetic versions.

Below is a conceptual workflow illustrating the necessary steps to achieve the user's request.

G cluster_natural Natural Product Workflow cluster_synthetic Synthetic Chemistry Workflow Isolation from Plant Isolation from Plant Structural Elucidation (NMR, MS, X-ray) Structural Elucidation (NMR, MS, X-ray) Isolation from Plant->Structural Elucidation (NMR, MS, X-ray) Biological Activity Profiling (Natural) Biological Activity Profiling (Natural) Structural Elucidation (NMR, MS, X-ray)->Biological Activity Profiling (Natural) Retrosynthetic Analysis Retrosynthetic Analysis Structural Elucidation (NMR, MS, X-ray)->Retrosynthetic Analysis Provides Target Structure Comparison Comparison Structural Elucidation (NMR, MS, X-ray)->Comparison Biological Activity Profiling (Natural)->Comparison Total Synthesis Total Synthesis Retrosynthetic Analysis->Total Synthesis Purification & Structural Confirmation Purification & Structural Confirmation Total Synthesis->Purification & Structural Confirmation Biological Activity Profiling (Synthetic) Biological Activity Profiling (Synthetic) Purification & Structural Confirmation->Biological Activity Profiling (Synthetic) Purification & Structural Confirmation->Comparison Biological Activity Profiling (Synthetic)->Comparison Comparative Report Comparative Report Comparison->Comparative Report

Figure 1. A conceptual workflow for the comparison of natural and synthetic "this compound".

At present, the scientific community awaits the formal identification and characterization of "this compound." Once this foundational information is available, a rigorous comparison of its natural and synthetic forms will be a scientifically valuable endeavor. We encourage researchers with access to information on "this compound" to publish their findings to advance our collective understanding of this potentially novel compound.

References

Safety Operating Guide

Safe Disposal of Trigonosin F: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Trigonosin F must adhere to specific safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

Hazard Identification and Safety Precautions

This compound is classified with the following hazards:

  • Causes skin irritation (H315).

  • Causes serious eye irritation (H319).

  • May cause respiratory irritation (H335).

  • Harmful to aquatic life with long-lasting effects (H412).

Personal Protective Equipment (PPE): When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure risks.

PPE CategoryRecommendation
Eye/Face Protection Wear safety glasses with side-shields or goggles. Use face protection.
Skin Protection Wear protective gloves.
Respiratory Protection Use only outdoors or in a well-ventilated area. Avoid breathing dust.
Body Protection Take off contaminated clothing and wash before reuse.

First Aid Measures

Immediate first aid is crucial in the event of exposure to this compound.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
Skin Contact Take off immediately all contaminated clothing. Wash with plenty of soap and water.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist.
Ingestion Immediately make the victim drink water (two glasses at most). Consult a physician.

Disposal Procedures

The primary and mandated procedure for the disposal of this compound is to use a licensed and approved waste disposal service.

Disposal Protocol:

  • Containment: Keep the chemical in its original, tightly closed container.

  • Labeling: Ensure the container is clearly and accurately labeled with the contents.

  • Storage: Store the container in a well-ventilated place, locked up, and away from incompatible materials.

  • Professional Disposal: The contents and the container must be disposed of by an approved waste disposal plant. Do not attempt to dispose of this compound through standard laboratory drains or as regular solid waste. Avoid release to the environment.

The following workflow diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_0 start Start: this compound Waste Generated is_empty Is the container empty? start->is_empty rinse Triple rinse the container with a suitable solvent. is_empty->rinse Yes not_empty Container has residual this compound. is_empty->not_empty No dispose_rinse Collect rinsate as hazardous waste. rinse->dispose_rinse dispose_container Dispose of empty container as per institutional guidelines. dispose_rinse->dispose_container package Ensure container is sealed and properly labeled. not_empty->package storage Store in a designated, secure hazardous waste accumulation area. package->storage contact_ehs Contact Environmental Health & Safety (EHS) for pickup. storage->contact_ehs disposal EHS arranges for disposal via an approved waste disposal plant. contact_ehs->disposal

Caption: Workflow for the proper disposal of this compound waste.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spread of the material.

  • Clean-up: Use appropriate absorbent material for cleanup. Avoid breathing dust.

  • Dispose: Collect all cleanup materials in a sealed container and dispose of as hazardous waste through an approved waste disposal plant.

  • Decontaminate: Wash the spill site after material pickup is complete.[1]

References

Navigating the Unknown: A Safety Protocol for Handling Novel Compounds Like Trigonosin F

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

Initial Hazard Assessment and Control

Before handling any new compound, a thorough risk assessment is mandatory. In the absence of a specific Safety Data Sheet (SDS) for Trigonosin F, treat the substance as potentially hazardous. The following steps outline a risk assessment and control workflow.

Risk Assessment and PPE Selection for Unknown Compounds Workflow for Handling Unknown Chemical Compounds cluster_0 Information Gathering cluster_1 Hazard Identification cluster_2 Risk Assessment cluster_3 Control Measures cluster_4 Implementation and Review Gather Data Gather Available Data (e.g., structure, functional groups, analogues) Identify Potential Hazards Identify Potential Hazards - Corrosivity - Reactivity - Flammability - Toxicity (acute/chronic) - Physical form (solid, liquid, gas) Gather Data->Identify Potential Hazards Assess Risk Assess Risk Level (High, Medium, Low) Identify Potential Hazards->Assess Risk Select Controls Select Appropriate Controls Assess Risk->Select Controls Engineering Controls Engineering Controls (Fume Hood, Glovebox) Select Controls->Engineering Controls Primary Administrative Controls Administrative Controls (SOPs, Training) Select Controls->Administrative Controls Secondary PPE Selection PPE Selection Select Controls->PPE Selection Tertiary Handle Compound Handle Compound Following Protocol PPE Selection->Handle Compound Review and Update Review and Update Protocol as new data becomes available Handle Compound->Review and Update

Caption: Risk assessment workflow for handling unknown compounds.

Personal Protective Equipment (PPE) Protocol

Given the unknown nature of this compound, a comprehensive PPE strategy is essential to protect against unforeseen hazards. The selection of PPE should be based on a conservative assessment of potential risks.

Recommended PPE Levels for Unknown Hazards

The following table summarizes recommended PPE levels based on the assumed properties of a novel compound. Until proven otherwise, assume a high hazard level for this compound.

Hazard LevelRespiratory ProtectionEye and Face ProtectionHand ProtectionBody Protection
Low Not generally required unless aerosolizingSafety glasses with side shieldsStandard nitrile or latex glovesLab coat
Medium Air-purifying respirator with appropriate cartridgesChemical splash gogglesChemical-resistant gloves (e.g., nitrile, neoprene)Chemical-resistant apron over lab coat
High / Unknown Supplied-air respirator or SCBAFace shield over chemical splash gogglesHeavy-duty chemical-resistant gloves (e.g., butyl rubber, Viton®)Fully encapsulating chemical protective suit

For initial handling of this compound, a High / Unknown hazard level should be assumed.

Operational Plan for Handling this compound

A clear, step-by-step operational plan minimizes the risk of exposure and contamination.

  • Preparation :

    • Designate a specific, well-ventilated area for handling, preferably a certified chemical fume hood or a glovebox.

    • Ensure all necessary PPE is available, inspected, and fits correctly.

    • Prepare all equipment and reagents before bringing this compound into the work area.

    • Have spill control materials and emergency contact information readily accessible.

  • Handling :

    • Don all required PPE before entering the designated handling area.

    • Work with the smallest quantity of material necessary for the experiment.

    • Use tools (spatulas, forceps) to avoid direct contact.

    • Keep all containers with this compound sealed when not in use.

  • Post-Handling :

    • Decontaminate all surfaces and equipment after use.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly after removing gloves.

Disposal Plan for this compound Waste

Proper disposal of novel compounds is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • All materials that have come into contact with this compound (e.g., gloves, pipette tips, containers) must be considered hazardous waste.

    • Segregate waste into solid and liquid streams.

  • Waste Containment :

    • Use clearly labeled, leak-proof containers for all this compound waste.

    • The label should include "Hazardous Waste," the name "this compound," and any known or suspected hazard characteristics.

  • Disposal Pathway :

    • Consult with your institution's Environmental Health and Safety (EHS) office to determine the appropriate disposal method.

    • Do not dispose of this compound down the drain or in regular trash.

The following diagram illustrates the decision-making process for the disposal of unknown chemical waste.

Disposal Plan for Unknown Chemical Waste Disposal Workflow for this compound Waste cluster_0 Waste Generation cluster_1 Characterization and Segregation cluster_2 Containment and Labeling cluster_3 Disposal Generate Waste Generate this compound Waste Characterize Waste Characterize Waste (Solid, Liquid, Sharps) Generate Waste->Characterize Waste Segregate Waste Segregate Waste Streams Characterize Waste->Segregate Waste Contain Waste Place in appropriate, sealed containers Segregate Waste->Contain Waste Label Waste Label with 'Hazardous Waste', 'this compound', and date Contain Waste->Label Waste Contact EHS Contact Environmental Health & Safety (EHS) Label Waste->Contact EHS Arrange Pickup Arrange for Hazardous Waste Pickup Contact EHS->Arrange Pickup

Caption: Decision workflow for the disposal of this compound waste.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle novel compounds like this compound, ensuring both personal safety and the integrity of their research. As more information about the properties and hazards of this compound becomes available, these procedures should be reviewed and updated accordingly.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.